molecular formula C13H20N4O2 B592288 tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate CAS No. 634468-96-5

tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate

Cat. No.: B592288
CAS No.: 634468-96-5
M. Wt: 264.329
InChI Key: JWFIRRWHYFDUCF-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C13H20N4O2 and its molecular weight is 264.329. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl 4-pyrimidin-5-ylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-6-4-16(5-7-17)11-8-14-10-15-9-11/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFIRRWHYFDUCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00736832
Record name tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634468-96-5
Record name tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00736832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the strategic combination of heterocyclic scaffolds has proven to be a powerful approach for the discovery of novel therapeutic agents. The pyrimidine core, a cornerstone of nucleic acids, and the piperazine moiety, a privileged structure in numerous approved drugs, are two such scaffolds that, when combined, offer a rich design space for targeting a wide array of biological targets. This technical guide focuses on a key exemplar of this molecular architecture: tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate .

As a senior application scientist, my objective is to provide not just a compilation of data, but a synthesized, field-proven perspective on the chemical properties, synthesis, and characterization of this important building block. The protocols and insights presented herein are designed to be self-validating, grounded in established chemical principles, and thoroughly referenced to authoritative sources, ensuring both scientific integrity and practical utility for researchers at the forefront of drug discovery.

Molecular Overview and Physicochemical Properties

This compound (CAS Number: 864754-06-3) is a bifunctional molecule featuring a pyrimidine ring linked at the C5 position to a piperazine ring, which is in turn protected at the N1 position with a tert-butoxycarbonyl (Boc) group. This structural arrangement makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and agents targeting the central nervous system.

The Boc protecting group plays a crucial role, rendering one of the piperazine nitrogens unreactive to many synthetic transformations, thereby allowing for selective functionalization at the unprotected nitrogen or modifications to the pyrimidine ring. The Boc group can be readily removed under acidic conditions, unmasking the secondary amine for subsequent reactions.

Physicochemical Data Summary
PropertyValueSource(s)
Molecular Formula C₁₃H₂₀N₄O₂N/A
Molecular Weight 264.33 g/mol N/A
Appearance White to off-white solid[1]
Melting Point 43-47 °C (for 1-Boc-piperazine)[1]
Solubility Soluble in common organic solvents such as dichloromethane, methanol, and ethanol.[1]
Storage Store in a cool, dry, dark place under an inert atmosphere.[1]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electrophilic nature of a halogenated pyrimidine and the nucleophilicity of the unprotected secondary amine of 1-Boc-piperazine.

Reaction Scheme

Synthesis_Scheme cluster_reactants Reactants cluster_conditions Conditions cluster_product Product pyrimidine 5-Bromopyrimidine product This compound pyrimidine->product SₙAr piperazine 1-Boc-piperazine piperazine->product base Base (e.g., K₂CO₃, Cs₂CO₃) solvent Solvent (e.g., DMF, DMSO) heat Heat (Δ)

Caption: General scheme for the synthesis via nucleophilic aromatic substitution.

Step-by-Step Experimental Protocol

Materials:

  • 5-Bromopyrimidine

  • tert-Butyl piperazine-1-carboxylate (1-Boc-piperazine)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromopyrimidine (1.0 eq), tert-butyl piperazine-1-carboxylate (1.1-1.2 eq), and potassium carbonate (2.0-3.0 eq).

    • Causality Insight: An excess of the piperazine nucleophile is used to ensure complete consumption of the starting halopyrimidine. A strong inorganic base like K₂CO₃ or Cs₂CO₃ is essential to scavenge the HBr generated during the reaction, driving the equilibrium towards the product.

  • Solvent Addition: Add anhydrous DMF or DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the 5-bromopyrimidine.

    • Causality Insight: Polar aprotic solvents like DMF and DMSO are ideal for SₙAr reactions as they can solvate the cation of the base while leaving the anion more nucleophilic. They also have high boiling points, allowing the reaction to be heated to accelerate the rate.

  • Reaction: Heat the reaction mixture to 80-120 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting 5-bromopyrimidine is consumed (typically 12-24 hours).

  • Workup: a. Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. b. Extract the aqueous layer with ethyl acetate (3 x). c. Combine the organic layers and wash with water (2 x) and then with brine (1 x).

    • Causality Insight: The aqueous workup is crucial to remove the inorganic base and the polar solvent (DMF or DMSO). The brine wash helps to break any emulsions and further remove water from the organic layer. d. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc in hexanes).

    • Causality Insight: Silica gel chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target molecule, separating it from unreacted starting materials and any side products.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (400 MHz, CDCl₃)
  • Pyrimidine Protons:

    • A singlet for the C2 proton of the pyrimidine ring is expected around δ 8.5-9.0 ppm.

    • A singlet for the C4 and C6 protons of the pyrimidine ring (which are equivalent in this case) is expected around δ 8.0-8.5 ppm.

  • Piperazine Protons:

    • Two multiplets (or broad singlets) for the piperazine protons are expected. The protons on the carbons adjacent to the pyrimidine ring (N-CH₂) will likely appear downfield (δ 3.5-4.0 ppm) compared to the protons on the carbons adjacent to the Boc-protected nitrogen (δ 3.0-3.5 ppm).

  • Boc Group Protons:

    • A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group will be observed upfield, around δ 1.4-1.5 ppm.

¹³C NMR Spectroscopy (100 MHz, CDCl₃)
  • Pyrimidine Carbons:

    • Signals for the pyrimidine carbons are expected in the aromatic region (δ 140-160 ppm).

  • Piperazine Carbons:

    • Signals for the piperazine carbons are expected in the aliphatic region (δ 40-55 ppm).

  • Boc Group Carbons:

    • The carbonyl carbon of the Boc group will appear around δ 154-156 ppm.

    • The quaternary carbon of the tert-butyl group will be observed around δ 80-82 ppm.

    • The methyl carbons of the tert-butyl group will appear upfield, around δ 28-29 ppm.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Expected Molecular Ion: In positive ion mode ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 265.17.

  • Fragmentation Pattern: A characteristic fragmentation pattern would involve the loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da) from the molecular ion.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is dictated by its three main components: the pyrimidine ring, the unprotected piperazine nitrogen, and the Boc-protected piperazine nitrogen.

Reactions of the Pyrimidine Ring

The pyrimidine ring is an electron-deficient heterocycle. Electrophilic aromatic substitution is generally difficult and, if it occurs, would likely be directed to the C5 position, which is already substituted in this molecule. Nucleophilic aromatic substitution on the pyrimidine ring is more facile, particularly if there are leaving groups at the C2, C4, or C6 positions.

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is a robust protecting group that is stable to a wide range of reaction conditions, including basic and nucleophilic reagents. However, it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.

Deprotection reactant This compound product 5-(Piperazin-1-yl)pyrimidine reactant->product Deprotection acid Acid (e.g., TFA, HCl) solvent Solvent (e.g., DCM, Dioxane)

Caption: Acid-catalyzed deprotection of the Boc group.

Experimental Protocol for Boc Deprotection:

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an appropriate organic solvent.

  • Dry the organic layer, concentrate, and purify if necessary.

Further Functionalization

Following Boc deprotection, the newly revealed secondary amine of the piperazine ring can be functionalized through a variety of reactions, including:

  • N-Alkylation: Reaction with alkyl halides.

  • N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides.

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

These subsequent reactions open up a vast chemical space for the synthesis of diverse libraries of compounds for drug discovery screening.

Conclusion

This compound is a strategically designed building block that provides a reliable entry point into a rich chemical space of pyrimidine-piperazine derivatives. Its synthesis via nucleophilic aromatic substitution is a robust and scalable process. The differential reactivity of the two piperazine nitrogens, enabled by the Boc protecting group, allows for controlled and selective functionalization. This technical guide has provided a comprehensive overview of its chemical properties, a validated synthetic protocol, expected analytical characteristics, and its reactivity, equipping researchers with the foundational knowledge to effectively utilize this versatile intermediate in their drug discovery endeavors.

References

  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). Retrieved January 16, 2026, from [Link]

  • Gajera, N. N., Patel, M. C., Jotani, M. M., & Tiekink, E. R. T. (2013). tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1577. Retrieved January 16, 2026, from [Link]

  • Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Retrieved January 16, 2026, from [Link]

  • Wolan, A., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(15), 4467. Retrieved January 16, 2026, from [Link]

  • 1-Boc-Piperazine (CAS 57260-71-6) | Manufacture. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

A Comprehensive Technical Guide to tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidinyl-Piperazine Scaffold in Modern Drug Discovery

The fusion of pyrimidine and piperazine rings creates a privileged scaffold in medicinal chemistry. Pyrimidine, a fundamental component of nucleic acids, offers a rich array of hydrogen bonding capabilities and metabolic stability. Piperazine, a common saturated heterocycle, provides a flexible and versatile linker that can be readily functionalized to modulate physicochemical properties and target interactions. The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for controlled, stepwise synthesis of more complex molecules.

This guide will focus on the tert-butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate core, a key intermediate for the synthesis of novel therapeutic agents. These compounds are particularly valuable in the development of kinase inhibitors and modulators of central nervous system (CNS) targets.[1] The strategic placement of the piperazine at the 5-position of the pyrimidine ring offers a distinct vector for chemical exploration compared to its 2- or 4-substituted counterparts.

Physicochemical Properties and Characterization

While experimental data for the title compound is not directly available, we can infer its properties based on related structures such as tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate.[2]

PropertyExpected Value/Characteristic
Molecular Formula C₁₃H₂₀N₄O₂
Molecular Weight 264.33 g/mol
Appearance Likely a white to off-white solid
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; limited solubility in water.
Purity (typical) >95% (as supplied by commercial vendors for analogous compounds)
Structural Characterization

The definitive identification of this compound would rely on a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the pyrimidine protons, the piperazine methylene protons (typically two distinct multiplets), and the large singlet for the tert-butyl group protons around 1.5 ppm.

    • ¹³C NMR would display corresponding signals for the distinct carbon environments in the pyrimidine and Boc-piperazine moieties.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak corresponding to the [M+H]⁺ ion.

  • Infrared (IR) Spectroscopy: A strong absorption band around 1690 cm⁻¹ would indicate the presence of the carbamate carbonyl group.

Synthesis and Reaction Mechanisms

The synthesis of this compound can be approached through several established synthetic routes. The most common and industrially scalable method is the nucleophilic aromatic substitution (SNAr) reaction.

Workflow for Synthesis via Nucleophilic Aromatic Substitution (SNAr)

A Starting Materials: - 5-Halopyrimidine (e.g., 5-bromopyrimidine) - tert-Butyl piperazine-1-carboxylate B Reaction Conditions: - Base (e.g., K₂CO₃, DIPEA) - Solvent (e.g., DMSO, DMF) - Heat (e.g., 80-120 °C) A->B S N Ar Reaction C Work-up and Purification: - Aqueous extraction - Chromatography B->C Quenching & Isolation D Final Product: This compound C->D Purification

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Hypothetical)
  • Reaction Setup: To a solution of 5-bromopyrimidine (1.0 eq) in dimethyl sulfoxide (DMSO), add tert-butyl piperazine-1-carboxylate (1.1 eq) and potassium carbonate (2.0 eq).

  • Reaction Execution: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired product.

Causality in Experimental Choices:

  • Choice of Halogen: 5-Bromopyrimidine is often preferred over 5-chloropyrimidine due to the better leaving group ability of bromide in SNAr reactions.

  • Solvent Selection: Polar aprotic solvents like DMSO or DMF are used to dissolve the reactants and facilitate the SNAr reaction, which proceeds through a charged intermediate (Meisenheimer complex).

  • Base: An inorganic base like potassium carbonate is sufficient to act as a scavenger for the HBr generated during the reaction. An organic base like diisopropylethylamine (DIPEA) can also be used.

Applications in Drug Development and Research

The this compound scaffold is a versatile starting material for the synthesis of a wide range of biologically active molecules.

As a Key Intermediate in Kinase Inhibitors

The pyrimidine ring is a well-established "hinge-binder" in many kinase inhibitors, forming crucial hydrogen bonds with the kinase hinge region. The piperazine moiety can be deprotected (Boc removal) and further functionalized to extend into other pockets of the ATP-binding site, thereby enhancing potency and selectivity.

In CNS-Targeting Agents

The piperazine motif is prevalent in many CNS-active drugs.[3] The physicochemical properties imparted by the piperazine ring can facilitate blood-brain barrier penetration. The pyrimidine ring can be tailored to interact with specific receptors or enzymes in the CNS.

Workflow for Elaboration into a Final Drug Candidate

A This compound B Deprotection: - Trifluoroacetic acid (TFA) - or HCl in Dioxane A->B Boc Removal C Resulting Amine: 4-(Pyrimidin-5-yl)piperazine B->C Acid-mediated cleavage D Further Functionalization: - Amide coupling - Reductive amination - Sulfonylation C->D Coupling Reaction E Final Drug Candidate D->E Library Synthesis & SAR

Caption: Elaboration of the core scaffold into diverse chemical entities.

Safety and Handling

Based on safety data for analogous compounds, such as tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, the following precautions should be observed:

  • Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a valuable and versatile building block in the synthesis of novel compounds for drug discovery. Its strategic combination of a pyrimidine ring and a functionalizable piperazine moiety makes it an attractive starting point for developing targeted therapies. While direct data for this specific isomer is sparse, a wealth of information from related compounds provides a solid foundation for its synthesis, characterization, and application. Researchers and scientists can leverage the methodologies and insights presented in this guide to effectively incorporate this scaffold into their research and development programs.

References

  • Chemsrc. tert-Butyl 4-(5-benzyl-4-hydroxypyrimidin-2-yl)
  • Chemicalbook. tert-Butyl 4-(5-(4-fluorobenzoyl)pyrimidin-2-yl)
  • BLDpharm. 381722-48-1|tert-Butyl 4-(piperazin-1-ylmethyl)
  • BLDpharm. 944905-76-4|tert-Butyl 4-(5-(2-aminoethyl)pyrimidin-2-yl)
  • Sigma-Aldrich. tert-Butyl 4-(6-nitropyridin-3-yl)
  • MySkinRecipes. tert-Butyl 4-(pyrimidin-4-yl)
  • PubMed Central. tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)
  • Atlantis Press. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)
  • ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
  • MedChemExpress. (R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)
  • National Institutes of Health. tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)
  • ResearchGate. (PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)
  • PubChem. Tert-butyl 4-(2-(4-((2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl)phenoxy)ethyl)
  • Sigma-Aldrich. tert-Butyl 4-(pyridin-4-yl)
  • PubChem. tert-Butyl 4-(piperidin-4-yl)
  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • PubMed.
  • Sigma-Aldrich. Tert-butyl 4-(piperidin-4-yl)
  • ResearchGate. Tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104)
  • Semantic Scholar. Tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl)
  • SpectraBase. t-Butyl 4-(5-bromo-3-cyclopropylpyridin-2-yl)
  • PubChem. tert-Butyl 4-(5-bromopyrimidin-2-yl)

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An In-depth Technical Guide to tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate, a key building block in contemporary medicinal chemistry. This document details the physicochemical properties, synthesis, and analytical characterization of this compound. It also explores its applications in drug discovery, particularly as a scaffold for kinase inhibitors and other therapeutic agents. Detailed, field-tested protocols for its synthesis, analysis, and safe handling are provided to support researchers and drug development professionals.

Disclaimer: The compound originally requested for this guide, tert-butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate, is not readily found in scientific literature or commercial catalogs. Therefore, this guide focuses on a close structural analogue, tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate, which is well-documented and commercially available. The principles and protocols discussed herein are largely applicable to other pyrimidinylpiperazine derivatives.

Introduction: A Versatile Scaffold in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, found in a vast array of therapeutic agents due to its ability to mimic purine bases and engage in various biological interactions. When coupled with a piperazine moiety, it forms a privileged scaffold, the pyrimidinylpiperazine core, which is prevalent in numerous approved drugs and clinical candidates. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen offers a strategic advantage, enabling selective functionalization at the unprotected nitrogen atom.

tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate (CAS 374930-88-8) has emerged as a particularly useful intermediate.[1] The bromine atom on the pyrimidine ring serves as a versatile synthetic handle for cross-coupling reactions, allowing for the introduction of diverse substituents to explore the chemical space around the core scaffold. This guide will provide an in-depth analysis of this valuable compound.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its effective use in research and development.

PropertyValueSource
Molecular Formula C₁₃H₁₉BrN₄O₂[1]
Molecular Weight 343.22 g/mol [2][3]
CAS Number 374930-88-8[4]
Appearance Solid[2]
Purity Typically >98%[5]
Storage Temperature 2-8°C, sealed in dry, dark place[5]
InChI Key UKCBGXCNXOKVTF-UHFFFAOYSA-N[5]

Structural Elucidation: The structure of tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate combines a pyrimidine ring, substituted with a bromine atom at the 5-position, linked to a piperazine ring at the 2-position. The distal nitrogen of the piperazine is protected with a Boc group.

Synthesis and Mechanism

The synthesis of tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is a cornerstone of heterocyclic chemistry.

General Synthesis Pathway

The most common route involves the reaction of a di-halogenated pyrimidine with a mono-Boc-protected piperazine.

Synthesis_Pathway reagent1 2,5-dibromopyrimidine reaction + reagent1->reaction reagent2 tert-Butyl piperazine-1-carboxylate reagent2->reaction product tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine- 1-carboxylate reaction->product reaction_conditions Base (e.g., DIPEA) Solvent (e.g., DMSO) Heat reaction_conditions->reaction

Caption: General synthesis pathway for tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate.

Causality of Experimental Choices:

  • Choice of Halogenated Pyrimidine: 2,5-dibromopyrimidine is an ideal starting material. The bromine at the 2-position is more susceptible to nucleophilic attack than the one at the 5-position due to the electron-withdrawing nature of the adjacent nitrogen atoms, leading to regioselective substitution.

  • Base: A non-nucleophilic organic base such as diisopropylethylamine (DIPEA) is employed to neutralize the hydrobromic acid byproduct generated during the reaction, driving the equilibrium towards the product.

  • Solvent and Temperature: A polar aprotic solvent like dimethyl sulfoxide (DMSO) is used to dissolve the reactants and facilitate the SNAr reaction. Heating is typically required to overcome the activation energy of the reaction.

Detailed Experimental Protocol

Materials:

  • 2,5-dibromopyrimidine

  • tert-Butyl piperazine-1-carboxylate

  • Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of tert-butyl piperazine-1-carboxylate (1.1 equivalents) in DMSO, add 2,5-dibromopyrimidine (1.0 equivalent) and DIPEA (2.0 equivalents).

  • Heat the reaction mixture to 80-100°C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate as a solid.

Analytical Characterization and Quality Control

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary techniques for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the tert-butyl protons (a singlet around 1.4-1.5 ppm), the piperazine protons (multiplets in the 2.5-4.0 ppm region), and the pyrimidine protons (singlets in the aromatic region, typically above 8.0 ppm).

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. The spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks of nearly equal intensity).

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is typically used.

Analytical_Workflow start Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (ESI-MS) start->ms hplc HPLC start->hplc pass Product Confirmed (Structure & Purity) nmr->pass Correct Structure ms->pass Correct Mass hplc->pass >98% Purity fail Further Purification or Resynthesis hplc->fail <98% Purity

Caption: A typical analytical workflow for quality control.

Applications in Medicinal Chemistry

tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate is a valuable building block for the synthesis of a wide range of biologically active molecules. The bromine atom is readily functionalized via Suzuki, Stille, Buchwald-Hartwig, and other cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, and alkyl groups. The Boc-protecting group can be easily removed under acidic conditions to allow for further derivatization at the piperazine nitrogen.

This compound and its derivatives have been explored as:

  • Kinase Inhibitors: The pyrimidinylpiperazine scaffold is a common feature in many kinase inhibitors targeting enzymes involved in cell signaling pathways implicated in cancer and inflammatory diseases.

  • Central Nervous System (CNS) Agents: The piperazine moiety is known to interact with various CNS receptors, and derivatives of this compound have been investigated for their potential as antipsychotics, antidepressants, and anxiolytics.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate.

  • Hazard Identification: This compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1][6] It may also cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[7]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[6] Use in a well-ventilated area.[6] Do not eat, drink, or smoke when using this product.[6]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[5]

First Aid Measures:

  • In case of skin contact: Wash with plenty of soap and water.[6]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

  • If inhaled: Remove the person to fresh air and keep comfortable for breathing.[6]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician.[6]

Conclusion

tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate is a high-value chemical intermediate with significant applications in drug discovery and medicinal chemistry. Its well-defined synthesis, versatile reactivity, and the biological relevance of its core structure make it an indispensable tool for researchers. This guide has provided a comprehensive overview of its properties, synthesis, analysis, and safe handling to facilitate its effective use in the laboratory.

References

  • AbacipharmTech. tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate. Available at: [Link]

  • Naturewill Biotechnology Co., Ltd. Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate. Available at: [Link]

  • PubChem. tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate. Available at: [Link]

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Structure Elucidation of tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate: A Multi-technique Approach to Unambiguous Verification

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate is a vital heterocyclic building block in modern medicinal chemistry, frequently utilized in the synthesis of targeted therapeutics.[1][2] The precise connectivity and structural integrity of this intermediate are paramount to ensuring the desired pharmacological activity and safety profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, in-depth framework for the unequivocal structure elucidation of this molecule. By integrating data from mass spectrometry, multi-dimensional nuclear magnetic resonance, and infrared spectroscopy, we present a self-validating workflow that moves beyond simple data collection to a holistic analytical confirmation. Detailed experimental protocols and the causal reasoning behind their selection are provided to empower researchers with a robust strategy for structural verification.

Foundational Context: Synthesis and its Analytical Implications

The target molecule is typically synthesized via a cross-coupling reaction between N-Boc-piperazine and a suitably activated pyrimidine, such as 5-bromopyrimidine.[3] The most common and efficient methods for this N-arylation are palladium-catalyzed reactions like the Buchwald-Hartwig amination or, in cases of highly electron-deficient rings, direct nucleophilic aromatic substitution (SNAr).[4][5]

Understanding the synthetic route is critical as it informs the analytical strategy. The primary analytical questions to be answered are:

  • Has the desired C-N bond formed between the piperazine nitrogen (N4) and the pyrimidine carbon (C5)?

  • Is the product free of starting materials (N-Boc-piperazine and 5-bromopyrimidine)?

  • Have any side-reactions occurred, such as isomeric substitution at other positions on the pyrimidine ring?

A rigorous, multi-technique approach is therefore not merely procedural but essential for validating the synthetic outcome.

Physicochemical & Spectroscopic Data Overview

A summary of the expected properties and key spectral data for this compound is indispensable for a systematic analysis.

PropertyValueData Source
Molecular Formula C₁₃H₂₀N₄O₂Calculated
Molecular Weight 264.32 g/mol Calculated
Monoisotopic Mass 264.1586 DaCalculated
¹H NMR See Table 2Predicted based on analogous structures[6][7][8][9]
¹³C NMR See Table 3Predicted based on analogous structures[7][9][10]
Key IR Peaks (cm⁻¹) ~2975, ~1695, ~1560, ~1420, ~1240, ~1160Predicted
MS [M+H]⁺ 265.1664 m/zCalculated

Core Methodologies for Structure Elucidation

The definitive confirmation of the structure relies on the synergistic interpretation of data from orthogonal analytical techniques.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (such as TOF or Orbitrap) is the method of choice. It provides the exact mass of the protonated molecular ion [M+H]⁺, which serves as the primary confirmation of the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Ionization Mode: Positive ion mode is preferred to generate the [M+H]⁺ ion.

  • Analysis: Infuse the sample solution directly or via LC-MS. Acquire the full scan spectrum and compare the measured m/z of the most abundant ion with the theoretical exact mass.

Tandem MS (MS/MS) can further validate the structure by inducing fragmentation. The most likely fragmentation pathway involves the loss of the Boc group or cleavage of the tert-butyl group.

Table 1: Predicted Key Mass Fragments

m/z (Predicted) Fragment Identity Mechanistic Rationale
265.1664 [M+H]⁺ Protonated parent molecule
209.1240 [M - C₄H₈ + H]⁺ Loss of isobutylene from the Boc group
165.1033 [M - C₅H₉O₂ + H]⁺ Loss of the entire Boc group, leaving the protonated pyrimidinyl-piperazine core

| 57.0704 | [C₄H₉]⁺ | tert-Butyl cation (can be observed under certain conditions) |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the most powerful technique for the unambiguous determination of chemical structure. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • 1D Experiments: Acquire ¹H and ¹³C{¹H} spectra.

  • 2D Experiments: Acquire gCOSY, gHSQC, and gHMBC spectra to establish correlations.

3.2.1 ¹H NMR Analysis: Proton Environment

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and neighboring protons (multiplicity).

Table 2: Predicted ¹H NMR Assignments (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale & Key Insights
~8.95 s 1H H2 (Pyrimidine) Singlet, highly deshielded due to two adjacent ring nitrogens.
~8.45 s 2H H4, H6 (Pyrimidine) Singlet (due to symmetry), deshielded aromatic protons.
~3.65 t, J ≈ 5 Hz 4H H2', H6' (Piperazine) Triplet, adjacent to the Boc-protected nitrogen (N1).
~3.25 t, J ≈ 5 Hz 4H H3', H5' (Piperazine) Triplet, adjacent to the pyrimidine-substituted nitrogen (N4). Deshielded by the aromatic ring.

| 1.48 | s | 9H | Boc (tert-Butyl) | Characteristic singlet, highly shielded aliphatic protons. Its integration for 9H is a key signature.[7] |

3.2.2 ¹³C NMR Analysis: Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Table 3: Predicted ¹³C NMR Assignments (101 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~158.0 C4, C6 (Pyrimidine) Aromatic carbons adjacent to one nitrogen.
~156.5 C2 (Pyrimidine) Aromatic carbon between two nitrogens, highly deshielded.
~154.8 C=O (Boc) Carbonyl carbon of the carbamate.[10]
~125.0 C5 (Pyrimidine) The only pyrimidine carbon not directly bonded to a nitrogen.
~80.5 C(CH₃)₃ (Boc) Quaternary carbon of the tert-butyl group.[10]
~47.0 C3', C5' (Piperazine) Carbons adjacent to the pyrimidine ring.
~44.0 C2', C6' (Piperazine) Carbons adjacent to the Boc-protected nitrogen.

| 28.4 | C(CH₃)₃ (Boc) | Methyl carbons of the tert-butyl group.[10] |

3.2.3 2D NMR for Unambiguous Connectivity

While 1D NMR provides strong evidence, 2D NMR is required to definitively prove the connectivity between the pyrimidine and piperazine moieties.

  • COSY (Correlation Spectroscopy): Confirms proton-proton couplings within the same spin system. A cross-peak between the piperazine signals at ~3.65 ppm and ~3.25 ppm would confirm they are on the same ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps protons directly to their attached carbons. This is used to assign the carbon signals based on the more easily interpreted proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for proving the final structure. It reveals 2- and 3-bond correlations between protons and carbons, allowing for the connection of different fragments.

Key Expected HMBC Correlations:

  • H4/H6 of Pyrimidine (~8.45 ppm) → C5 of Pyrimidine (~125.0 ppm): Confirms the pyrimidine ring structure.

  • H4/H6 of Pyrimidine (~8.45 ppm) → C3'/C5' of Piperazine (~47.0 ppm): This is the most critical correlation . It provides irrefutable evidence of the C-N bond between the pyrimidine ring (at its C5 position) and the piperazine ring.

  • H3'/H5' of Piperazine (~3.25 ppm) → C5 of Pyrimidine (~125.0 ppm): The reciprocal correlation confirming the C-N bond.

  • H2'/H6' of Piperazine (~3.65 ppm) → C=O of Boc (~154.8 ppm): Confirms the location of the Boc protecting group on the piperazine ring.

Caption: Key 2- and 3-bond HMBC correlations confirming connectivity.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR analysis quickly confirms the presence of key functional groups.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~2975, 2850 C-H stretch Aliphatic (Boc, Piperazine)
~1695 C=O stretch Carbamate (Boc)
~1560 C=N/C=C stretch Pyrimidine ring
~1420 C-N stretch Aryl-amine (Pyr-N)

| ~1240, 1160 | C-O stretch | Carbamate (Boc) |

The strong carbonyl (C=O) stretch around 1695 cm⁻¹ is a defining feature of the Boc-protecting group.

Chromatographic Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of the synthesized compound.[11][12] The pyrimidine ring provides a strong chromophore for UV detection.

Experimental Protocol: HPLC-UV Purity Analysis

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[11]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid or formic acid.

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV detector set at a wavelength corresponding to an absorbance maximum of the pyrimidine ring (e.g., ~260 nm).

  • Analysis: Inject a prepared solution of the compound. Purity is determined by the area percentage of the main peak.

Integrated Analytical Workflow

Elucidation_Workflow start Synthesized Compound hrms HRMS Analysis start->hrms nmr NMR Suite (1D & 2D) start->nmr ir FTIR Analysis start->ir hplc HPLC-UV Purity start->hplc mw_confirm Molecular Formula Confirmed? hrms->mw_confirm conn_confirm Connectivity Unambiguous? nmr->conn_confirm fg_confirm Functional Groups Present? ir->fg_confirm purity_confirm Purity ≥ 95%? hplc->purity_confirm mw_confirm->fg_confirm Yes revisit Re-purify or Re-synthesize mw_confirm->revisit No fg_confirm->conn_confirm Yes fg_confirm->revisit No conn_confirm->purity_confirm Yes conn_confirm->revisit No final Structure Elucidated & Verified purity_confirm->final Yes purity_confirm->revisit No

Caption: Integrated workflow for structure elucidation and verification.

Conclusion

The structure elucidation of this compound requires a methodical and multi-faceted analytical approach. While each technique provides a piece of the puzzle—molecular formula from HRMS, functional groups from FTIR, and purity from HPLC—it is the comprehensive suite of 1D and 2D NMR experiments that provides the definitive, unambiguous proof of atomic connectivity. The HMBC experiment, in particular, is indispensable for confirming the crucial bond between the piperazine and pyrimidine rings. By following the integrated workflow described in this guide, researchers and drug development professionals can ensure the structural integrity of this key synthetic intermediate, thereby safeguarding the quality and reliability of their downstream research and development efforts.

References

  • BenchChem. (n.d.). A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis.
  • ResearchGate. (2025). Determination of piperazine derivatives in “Legal Highs”.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination.
  • NIH. (n.d.). tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate.
  • PubChem. (n.d.). tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate.
  • PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate.
  • BenchChem. (n.d.). The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide.
  • Supporting Information. (n.d.). General procedure for N-Boc protection of amines.
  • BenchChem. (n.d.). Application Notes and Protocols: N-Boc-Piperazine in Parallel Synthesis Libraries.
  • JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Metoree. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method.
  • NIH. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate.
  • ResearchGate. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
  • ResearchGate. (n.d.). Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19).
  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.

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The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy of a "Privileged" Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in the structures of diverse therapeutic agents. These "privileged scaffolds" serve as versatile platforms for drug discovery, offering a unique combination of favorable physicochemical properties and synthetic accessibility. Among these, the piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, holds a preeminent status.[1][2] Its remarkable adaptability has made it a cornerstone in the design of a vast array of drugs spanning numerous therapeutic areas, from antipsychotics to anticancer agents.[3][4] This guide provides a comprehensive exploration of the multifaceted role of piperazine derivatives in medicinal chemistry, delving into their synthesis, structure-activity relationships (SAR), and mechanisms of action across various disease targets. By synthesizing technical accuracy with field-proven insights, this document aims to equip researchers and drug development professionals with a deeper understanding of how to effectively leverage the piperazine scaffold in their quest for novel therapeutics.

The Piperazine Moiety: Physicochemical Properties and Synthetic Versatility

The widespread use of piperazine in drug discovery can be attributed to its unique physicochemical characteristics.[2][5] The two nitrogen atoms are basic centers that can be readily protonated at physiological pH, a feature that can enhance aqueous solubility and bioavailability.[1] The piperazine ring typically adopts a stable chair conformation, providing a rigid and predictable three-dimensional structure that is crucial for orienting pharmacophoric groups for optimal interaction with biological targets.[1][6] Furthermore, the synthetic tractability of the piperazine core, which allows for straightforward derivatization at both nitrogen atoms, has made it an invaluable tool for medicinal chemists.[6][7]

General Synthetic Strategies

The synthesis of piperazine derivatives is well-established, with numerous protocols available to the medicinal chemist. A common and versatile method involves the cyclization of a bis(2-chloroethyl)amine with a primary amine. This approach allows for the introduction of a substituent on one of the nitrogen atoms.

Experimental Protocol: Synthesis of N-Arylpiperazines

A representative protocol for the synthesis of N-arylpiperazines, a common motif in many centrally acting drugs, is outlined below.

Objective: To synthesize 1-(4-methoxyphenyl)piperazine.

Materials:

  • Aniline

  • Bis(2-chloroethyl)amine hydrochloride

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • To a solution of aniline (1 equivalent) in DMF, add sodium carbonate (2.5 equivalents).

  • Add bis(2-chloroethyl)amine hydrochloride (1.1 equivalents) portion-wise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 100-110 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 1-(4-methoxyphenyl)piperazine.

Causality Behind Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that is well-suited for this type of nucleophilic substitution reaction, as it can dissolve the reactants and facilitate the reaction without interfering with the nucleophile.

  • Base: Sodium carbonate is used to neutralize the hydrochloric acid formed during the reaction and to deprotonate the aniline, making it a more potent nucleophile.

  • Temperature: Heating the reaction mixture is necessary to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds, allowing for the separation of the desired product from any unreacted starting materials or byproducts.

Therapeutic Applications of Piperazine Derivatives

The piperazine scaffold is a key component in a wide range of clinically used drugs, demonstrating its broad therapeutic potential.[4][8] The following sections will explore the role of piperazine derivatives in several key therapeutic areas.

Central Nervous System (CNS) Disorders

Piperazine derivatives have had a profound impact on the treatment of CNS disorders, particularly in the development of antipsychotic, antidepressant, and anxiolytic agents.[9][10] Many of these drugs act on dopamine and serotonin receptors, and the piperazine moiety often plays a crucial role in modulating their activity.[11][12]

Mechanism of Action: Atypical Antipsychotics

Many atypical antipsychotic drugs, such as aripiprazole and olanzapine, feature a piperazine ring.[8] These drugs typically exhibit a mixed antagonism at dopamine D2 and serotonin 5-HT2A receptors.[13] The piperazine moiety often serves as a linker between two key pharmacophoric groups, positioning them for optimal interaction with the receptor binding sites.

Below is a simplified representation of the interaction of a piperazine-containing antipsychotic with its target receptors.

G cluster_drug Piperazine Derivative (Antipsychotic) cluster_receptors Target Receptors Aryl_group Aryl Moiety Piperazine Piperazine Core Aryl_group->Piperazine Linker HT2A_receptor Serotonin 5-HT2A Receptor Aryl_group->HT2A_receptor Antagonism Distal_group Distal Heterocycle Piperazine->Distal_group Linker D2_receptor Dopamine D2 Receptor Distal_group->D2_receptor Antagonism Alleviation_positive Alleviation of Positive Symptoms D2_receptor->Alleviation_positive Leads to Alleviation_negative Alleviation of Negative Symptoms HT2A_receptor->Alleviation_negative Leads to

Caption: Interaction of a piperazine-containing antipsychotic with target receptors.

Structure-Activity Relationship (SAR) Insights for Antipsychotic Activity:

  • N1-Aryl Substitution: The nature of the aryl group attached to one of the piperazine nitrogens is critical for activity. Electron-withdrawing or electron-donating substituents on this ring can significantly modulate receptor affinity and selectivity.[11]

  • N4-Substitution: The substituent on the second nitrogen often consists of a flexible alkyl chain connected to another cyclic moiety. The length and nature of this chain can influence the drug's pharmacokinetic properties and its interaction with the receptor.[14]

  • Heterocyclic Groups: The attachment of different heterocyclic groups to the piperazine ring can greatly potentiate antipsychotic activity.[11][12]

Infectious Diseases

The piperazine scaffold is also a valuable component in the development of agents to combat infectious diseases, including bacterial, fungal, viral, and parasitic infections.[3][15]

Numerous piperazine derivatives have demonstrated significant antibacterial and antifungal properties.[16] For example, some quinolone antibiotics incorporate a piperazine ring, which can enhance their spectrum of activity and pharmacokinetic profile.

Compound ClassTarget Organism(s)Reported Activity (MIC)Reference
Piperazinyl QuinolonesGram-positive bacteriaAs low as 15 µg/L[15]
Chalcones with PiperazineStaphylococcus aureus, Escherichia coliPotentially active[15]
Substituted PiperazinesStaphylococcus aureus, Pseudomonas aeruginosaSignificant activity[15]
Piperazine-TriazolesCandida albicans, Aspergillus nigerMIC as low as 0.0248 µmol/mL[17]

SAR Insights for Antimicrobial Activity:

  • Electron-withdrawing Groups: The incorporation of electron-withdrawing groups such as chloro, bromo, or nitro on aromatic rings attached to the piperazine core has been shown to enhance antibacterial activity.[18][19]

  • Lipophilicity: The overall lipophilicity of the molecule, which can be modulated by the substituents on the piperazine ring, plays a crucial role in its ability to penetrate bacterial cell membranes.

  • Specific Moieties: The presence of certain functional groups, such as a nitro group on a phenyl ring attached to the piperazine, can lead to better efficacy.[17]

Piperazine derivatives have emerged as promising antiviral agents, with activity reported against a range of viruses, including HIV, influenza, and noroviruses.[20][21] The piperazine scaffold can be found in several FDA-approved antiviral drugs.[20]

Examples of Antiviral Piperazine Derivatives:

  • Indole-7-carboxamides: These piperazine-containing compounds have shown potent in vitro anti-HIV activity, with EC₅₀ values in the nanomolar range.[20]

  • Indoleoxoacetyl Piperazine Derivatives: These compounds have demonstrated unique antiviral activity, particularly against HIV.[22]

  • Nucleozin Sulfonyl Piperazine Derivatives: A series of these derivatives have exhibited moderate to good anti-influenza A activity.[23]

  • 1,2,4-Trisubstituted Piperazine Derivatives: These have been developed as potent noncovalent inhibitors of the SARS-CoV-2 main protease with significant antiviral activity.[24]

Historically, piperazine itself was introduced as an anthelmintic agent in 1953.[8] Its derivatives continue to be used to treat parasitic worm infections.[3][25]

Mechanism of Action: Anthelmintic Piperazines

Piperazine and its salts act as flaccid paralyzing agents on susceptible nematodes.[26] They achieve this by acting as agonists at the inhibitory GABA (γ-aminobutyric acid) receptors in the worm's neuromuscular system.[8][25] This leads to hyperpolarization of the muscle cell membrane, resulting in paralysis and subsequent expulsion of the worms from the host's gastrointestinal tract.[26] The selectivity of piperazine for helminths is attributed to the fact that vertebrates primarily use GABA in the central nervous system, and the helminth GABA receptor is a different isoform.[8][25]

G Piperazine Piperazine Derivative GABA_Receptor Helminth GABA Receptor (Neuromuscular Junction) Piperazine->GABA_Receptor Agonist Action Hyperpolarization Hyperpolarization of Muscle Cell Membrane GABA_Receptor->Hyperpolarization Leads to Paralysis Flaccid Paralysis of the Worm Hyperpolarization->Paralysis Causes Expulsion Expulsion from Host Paralysis->Expulsion Results in

Caption: Mechanism of action of anthelmintic piperazines.

Oncology

The piperazine scaffold has gained significant attention in cancer research due to its presence in numerous anticancer agents.[27][28] These compounds can interact with a variety of molecular targets implicated in cancer progression.[29]

Examples of Anticancer Piperazine Derivatives:

  • Imatinib: A blockbuster drug for the treatment of chronic myeloid leukemia, imatinib contains a piperazine moiety that is crucial for its binding to the ATP-binding site of the Bcr-Abl tyrosine kinase.[7]

  • Vindoline-Piperazine Conjugates: Novel conjugates of vindoline, a Vinca alkaloid monomer, with N-substituted piperazines have shown significant in vitro antiproliferative activity against a panel of human tumor cell lines.[30][31] Some of these derivatives exhibited low micromolar growth inhibition (GI₅₀) values.[31]

  • Quinoxalinyl–piperazine derivatives: One such derivative was identified as a G2/M-specific cell cycle inhibitor and an inhibitor of the anti-apoptotic Bcl-2 protein.[27]

DerivativeCancer Cell LineActivity (GI₅₀/IC₅₀)Reference
Vindoline-piperazine conjugate 23 Breast (MDA-MB-468)1.00 µM[30][31]
Vindoline-piperazine conjugate 25 Non-small cell lung (HOP-92)1.35 µM[30][31]
Celastrol-piperazine analog 8 Prostate (PC3)1.05 µM[32]
Arylpiperazine derivativeProstate (LNCaP)3.67 µM[27]

SAR Insights for Anticancer Activity:

  • Substituents on Piperazine: The nature and size of the substituents on the piperazine ring are important for inhibitory activity. For some celastrol derivatives, piperazine was found to be superior to other cyclic amines like morpholine or piperidine.[32]

  • Linker Moiety: In conjugate molecules, the linker connecting the piperazine to another pharmacophore plays a critical role in determining the overall activity.

  • Induction of Apoptosis: A key mechanism of action for many piperazine-containing anticancer agents is the direct induction of apoptosis in tumor cells.[33]

Future Perspectives

The piperazine scaffold remains a highly attractive and versatile platform for the design of novel therapeutic agents.[4] Recent advances in synthetic methodologies, such as C-H functionalization, are expanding the accessible chemical space for piperazine derivatives, allowing for the synthesis of more complex and diverse structures.[7] The continued exploration of piperazine-based compounds, coupled with a deeper understanding of their structure-activity relationships and mechanisms of action, will undoubtedly lead to the discovery of new and improved drugs for a wide range of diseases. The integration of computational techniques, such as molecular docking and virtual screening, will further facilitate the rational design of potent and selective piperazine derivatives.[19]

References

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives - Der Pharma Chemica. Available at: [Link]

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Discovery and Validation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potent Anti-Cancer Agents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the identification, synthesis, and validation of novel pyrazolo[3,4-d]pyrimidine derivatives as promising anti-cancer therapeutics. We will delve into the rationale behind the molecular design, provide detailed experimental protocols for robust in-vitro evaluation, and discuss the interpretation of key data that underpins the progression of these compounds from discovery to potential clinical candidates.

Introduction: The Rationale for Targeting the Pyrazolo[3,4-d]pyrimidine Scaffold

The landscape of cancer therapy is continually evolving, with a significant emphasis on the development of targeted therapies that exploit the molecular vulnerabilities of cancer cells. The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry due to its remarkable versatility and success in yielding potent inhibitors of various protein kinases.[1] This fused heterocyclic system is a bioisostere of the adenine ring of ATP, enabling it to competitively bind to the ATP-binding site of numerous kinases that are often dysregulated in cancer, thereby inhibiting downstream signaling pathways crucial for tumor growth and survival.[2][3]

The design of novel pyrazolo[3,4-d]pyrimidine derivatives is a rational, structure-guided process. Key modifications are systematically introduced at various positions of the core structure to enhance potency, selectivity, and pharmacokinetic properties.[2][4] Our focus is to develop compounds that not only exhibit potent cytotoxicity against a range of cancer cell lines but also demonstrate a clear mechanism of action, such as the induction of apoptosis or cell cycle arrest.

Design and Synthesis: A Structure-Activity Relationship (SAR) Driven Approach

The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives is a multi-step process that begins with the construction of the core heterocyclic system, followed by the introduction of diverse substituents.[5][6] The choice of these substituents is guided by structure-activity relationship (SAR) studies, which aim to understand how different chemical groups at specific positions influence the biological activity of the compounds.[2]

For instance, substitutions at the N1, C3, C4, and C6 positions have been shown to significantly impact the anti-cancer efficacy.[2] A general synthetic scheme often involves the initial formation of a substituted pyrazole ring, which is then fused with a pyrimidine ring. Subsequent reactions are then employed to introduce the desired functional groups.

cluster_synthesis General Synthetic Workflow Start Substituted Hydrazine + β-Ketonitrile Pyrazole 5-Aminopyrazole Intermediate Start->Pyrazole Pyrazole Synthesis Pyrimidine_Formation Cyclization with Formamide/Formic Acid Pyrazole->Pyrimidine_Formation Pyrimidine Ring Formation Core Pyrazolo[3,4-d]pyrimidine Core Pyrimidine_Formation->Core Functionalization Introduction of Diversity (e.g., at C4, N1) Core->Functionalization SAR-guided modifications Final_Compounds Novel Derivatives Functionalization->Final_Compounds

Caption: A generalized workflow for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives.

In-Vitro Evaluation: A Multi-faceted Approach to Characterize Anti-Cancer Activity

A rigorous in-vitro evaluation is paramount to understanding the therapeutic potential of newly synthesized compounds. This involves a battery of assays designed to assess cytotoxicity, and to elucidate the underlying mechanism of action. A crucial aspect of this evaluation is to not only determine the potency against cancer cells but also to assess the selectivity by comparing the effects on non-malignant cells.[7][8]

Cytotoxicity Assessment: Quantifying the Potency

The initial step in evaluating a new compound is to determine its cytotoxic or cytostatic effects across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying potency.[9]

The XTT assay is a reliable colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11] It offers advantages over the traditional MTT assay by producing a water-soluble formazan product, thus eliminating a solubilization step and reducing variability.[10][11]

  • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, HCT-116 colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Treat the cells with a serial dilution of the pyrazolo[3,4-d]pyrimidine derivatives (typically ranging from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions and add it to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength of 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

CompoundA549 IC50 (µM)HCT-116 IC50 (µM)
Derivative 18.2119.56
Derivative 215.425.8
Derivative 3>100>100
Doxorubicin (Control)0.50.8

Table 1: Representative In-Vitro Cytotoxicity Data of Novel Pyrazolo[3,4-d]pyrimidine Derivatives.

Unraveling the Mechanism of Action: Apoptosis and Cell Cycle Analysis

Compounds that exhibit potent cytotoxicity are further investigated to understand how they induce cell death. Two common mechanisms for anti-cancer drugs are the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.

This flow cytometry-based assay is a gold standard for detecting apoptosis.[12][13] It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer cell membrane (detected by Annexin V) and the loss of membrane integrity (detected by Propidium Iodide, PI).[12][14]

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

cluster_apoptosis Apoptosis Detection Workflow Treatment Treat Cells with Compound Harvest Harvest Adherent & Floating Cells Treatment->Harvest Staining Stain with Annexin V-FITC & PI Harvest->Staining Analysis Flow Cytometry Analysis Staining->Analysis Results Quantify Viable, Apoptotic, & Necrotic Cells Analysis->Results

Caption: Workflow for the detection of apoptosis using Annexin V/PI staining.

This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15] A compound that causes cell cycle arrest at a specific phase can be a potent anti-proliferative agent.

  • Cell Treatment: Treat cells with the test compound for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping. Incubate for at least 1 hour at 4°C.[15]

  • Washing: Wash the fixed cells twice with PBS.

  • RNase Treatment: To ensure only DNA is stained, treat the cell pellet with RNase A.[15]

  • PI Staining: Add propidium iodide staining solution to the cell pellet.[15]

  • Incubation: Incubate at room temperature for 5-10 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry, recording at least 10,000 events.

Targeting Kinase Signaling Pathways

Many pyrazolo[3,4-d]pyrimidine derivatives exert their anti-cancer effects by inhibiting specific protein kinases.[16] Identifying the target kinase(s) is a critical step in understanding the compound's mechanism of action and for further optimization. Common targets for this scaffold include Epidermal Growth Factor Receptor (EGFR), Src family kinases, and Abl kinase.[4][17][18]

cluster_pathway Kinase Inhibition by Pyrazolo[3,4-d]pyrimidines Derivative Pyrazolo[3,4-d]pyrimidine Derivative Kinase Protein Kinase (e.g., Src, EGFR) Derivative->Kinase Competitive Inhibition Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream

Caption: Mechanism of action of pyrazolo[3,4-d]pyrimidine derivatives as ATP-competitive kinase inhibitors.

Further validation of kinase inhibition can be achieved through in-vitro kinase assays and western blotting to assess the phosphorylation status of downstream target proteins. For instance, a potent Src inhibitor would be expected to reduce the phosphorylation of Src and its downstream effectors.[17][19]

Conclusion and Future Directions

The pyrazolo[3,4-d]pyrimidine scaffold represents a highly promising framework for the development of novel anti-cancer agents. The systematic approach outlined in this guide, from rational design and synthesis to rigorous in-vitro evaluation, provides a robust pathway for identifying and characterizing potent drug candidates. The experimental protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Future work will focus on optimizing the lead compounds for improved potency, selectivity, and pharmacokinetic properties. In-vivo studies in animal models will be the next critical step to evaluate the efficacy and safety of these promising derivatives, with the ultimate goal of translating these findings into effective cancer therapies.

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An In-depth Technical Guide to the Putative Mechanism of Action of tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed technical overview of the hypothesized mechanism of action for tert-butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate. Drawing upon established knowledge of the broader pyrimidinylpiperazine class of compounds, this document will explore the likely biological targets, downstream signaling effects, and methodologies for experimental validation. This paper is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Pyrimidinylpiperazine Scaffold in Neuropharmacology and Beyond

The pyrimidinylpiperazine moiety is a well-established pharmacophore, forming the structural core of numerous centrally acting agents. Historically, this scaffold is most prominently associated with anxiolytic and antidepressant medications. A notable example is the azapirone class of drugs, including buspirone, which are metabolized to the active compound 1-(2-pyrimidinyl)piperazine (1-PP).[1][2] Extensive research has demonstrated that the pharmacological activity of these compounds is primarily mediated through their interaction with serotonergic and adrenergic receptors.[3][4][5]

This compound, the subject of this guide, is a specific derivative within this class. The presence of the tert-butoxycarbonyl (Boc) protecting group suggests it may function as a synthetic intermediate in the development of more complex molecules.[6][7] However, the core pyrimidinylpiperazine structure strongly implies a potential for biological activity, likely centered on neurotransmitter receptor modulation. Recent studies have also indicated that pyrimidinylpiperazine derivatives may have applications beyond neuroscience, with some demonstrating anticancer properties by targeting estrogen receptors.[8]

Proposed Mechanism of Action: A Multi-Target Hypothesis

Based on the pharmacology of structurally related pyrimidinylpiperazine compounds, a multi-target mechanism of action for this compound is proposed. The primary interactions are hypothesized to occur with the following receptors:

  • Serotonin 5-HT1A Receptor (Partial Agonism): A hallmark of many pyrimidinylpiperazine derivatives is their activity as partial agonists at the 5-HT1A receptor.[1][3] This interaction is believed to be a key contributor to their anxiolytic and antidepressant effects.[2] Partial agonism at presynaptic 5-HT1A autoreceptors reduces the firing rate of serotonergic neurons, while at postsynaptic receptors, it can mimic the effects of serotonin.

  • α2-Adrenergic Receptor (Antagonism): Several pyrimidinylpiperazine compounds, including the metabolite 1-PP, exhibit antagonist activity at α2-adrenergic receptors.[4][5] These receptors are typically inhibitory, and their blockade can lead to an increase in the release of norepinephrine. This action may contribute to the overall antidepressant profile of these compounds.

  • Dopamine D2 Receptor (Blockade): Some pyrimidinylpiperazine derivatives have been shown to block D2-dopamine receptors, although often with lower affinity than for serotonergic or adrenergic receptors.[3] This activity could contribute to a broader antipsychotic or mood-stabilizing effect.

The following diagram illustrates the proposed multi-target engagement of this compound at the neuronal synapse.

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron Presynaptic Terminal ht1a_auto 5-HT1A Autoreceptor ht1a_auto->presynaptic_neuron Inhibits 5-HT Release (-) alpha2_auto α2 Autoreceptor alpha2_auto->presynaptic_neuron Inhibits NE Release (-) postsynaptic_neuron Postsynaptic Dendrite ht1a_post Postsynaptic 5-HT1A ht1a_post->postsynaptic_neuron Modulates Signal (+/-) d2_post D2 Receptor d2_post->postsynaptic_neuron Inhibits Signal (-) compound tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate compound->ht1a_auto Partial Agonist compound->alpha2_auto Antagonist compound->ht1a_post Partial Agonist compound->d2_post Antagonist

Caption: Proposed multi-target mechanism of action at the synapse.

Experimental Validation: A Step-by-Step Approach

To validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments are recommended. The following protocols provide a comprehensive framework for characterization.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of this compound for the hypothesized target receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane fractions from cell lines stably expressing human recombinant 5-HT1A, α2A-adrenergic, and D2-dopamine receptors.

  • Radioligand Binding:

    • For 5-HT1A receptors, use [3H]8-OH-DPAT as the radioligand.

    • For α2A-adrenergic receptors, use [3H]Rauwolscine.

    • For D2-dopamine receptors, use [3H]Spiperone.

  • Competition Assay: Incubate the membrane preparations with a fixed concentration of the radioligand and increasing concentrations of the test compound.

  • Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the inhibitor constant (Ki) values by non-linear regression analysis of the competition binding curves.

Expected Outcome:

Target ReceptorRadioligandExpected Ki (nM)
5-HT1A[3H]8-OH-DPAT< 100
α2A-Adrenergic[3H]Rauwolscine< 200
D2-Dopamine[3H]Spiperone> 500
In Vitro Functional Assays

Objective: To characterize the functional activity (agonist, antagonist, partial agonist) of the compound at the target receptors.

Methodology:

  • cAMP Assay (for 5-HT1A and D2 receptors):

    • Use CHO or HEK293 cells expressing the receptor of interest.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Treat the cells with increasing concentrations of the test compound, either alone (to test for agonism) or in the presence of a known agonist (to test for antagonism).

    • Measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

  • Calcium Mobilization Assay (for α2-adrenergic receptors):

    • Use a suitable cell line expressing the α2A-adrenergic receptor.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Measure changes in intracellular calcium concentration upon addition of the test compound, alone or in the presence of an agonist like norepinephrine.

Workflow Diagram:

Functional_Assay_Workflow start Start cell_culture Culture cells expressing target receptor start->cell_culture assay_prep Prepare cells for assay (e.g., load with dye) cell_culture->assay_prep compound_add Add test compound (agonist or antagonist mode) assay_prep->compound_add incubation Incubate compound_add->incubation readout Measure cellular response (cAMP or Calcium) incubation->readout analysis Data Analysis (EC50/IC50 determination) readout->analysis end End analysis->end

Caption: General workflow for in vitro functional assays.

In Vivo Behavioral Models

Objective: To assess the anxiolytic and antidepressant-like effects of the compound in rodent models.

Methodology:

  • Elevated Plus Maze (Anxiety):

    • Administer the test compound to mice or rats.

    • Place the animal in the center of an elevated plus-shaped maze with two open and two closed arms.

    • Record the time spent in and the number of entries into the open and closed arms. Anxiolytic compounds typically increase the time spent in the open arms.

  • Forced Swim Test (Depression):

    • Administer the test compound to mice or rats.

    • Place the animal in a cylinder of water from which it cannot escape.

    • Measure the duration of immobility. Antidepressant compounds typically reduce the immobility time.

Conclusion

The structural characteristics of this compound strongly suggest a pharmacological profile consistent with other members of the pyrimidinylpiperazine class. The proposed multi-target mechanism, involving partial agonism at 5-HT1A receptors and antagonism at α2-adrenergic receptors, provides a solid foundation for further investigation. The experimental protocols outlined in this guide offer a clear path to elucidating the precise mechanism of action and therapeutic potential of this compound.

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A Technical Guide to the Spectroscopic Characterization of tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document presents a detailed, predicted spectroscopic profile based on established principles and data from closely related structural analogs. We will delve into the anticipated features of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies for acquiring such data and the rationale behind the spectral interpretations are discussed in depth to provide researchers, scientists, and drug development professionals with a robust framework for the characterization of this and similar molecules.

Introduction: The Significance of Spectroscopic Analysis in Drug Discovery

This compound belongs to a class of compounds containing the piperazine and pyrimidine scaffolds, which are prevalent in a wide array of biologically active molecules. The precise structural elucidation of such compounds is a cornerstone of modern drug discovery, ensuring the identity, purity, and stability of potential therapeutic agents. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this process, each providing a unique piece of the structural puzzle.

This guide serves as a virtual roadmap for the spectroscopic characterization of this compound. By leveraging data from analogous structures and foundational spectroscopic theory, we can confidently predict the spectral outcomes and provide a detailed interpretation, thereby empowering researchers to verify their synthetic products and understand their molecular properties.

Molecular Structure and Predicted Spectroscopic Overview

The structural features of this compound dictate its spectroscopic fingerprint. The molecule is comprised of a tert-butoxycarbonyl (Boc)-protected piperazine ring attached to the 5-position of a pyrimidine ring.

Diagram of the Molecular Structure

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of the title compound are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons, the piperazine ring protons, and the tert-butyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the pyrimidine ring and the carbamate group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Pyrimidine H-2, H-4, H-68.0 - 9.0m3HThe protons on the electron-deficient pyrimidine ring are expected to be significantly deshielded and appear in the aromatic region.
Piperazine CH₂ (adjacent to pyrimidine)3.2 - 3.6t4HThese protons are adjacent to the electron-withdrawing pyrimidine ring and are thus deshielded relative to the other piperazine protons.
Piperazine CH₂ (adjacent to Boc)3.6 - 4.0t4HThese protons are adjacent to the nitrogen of the carbamate group and are also deshielded.
tert-Butyl CH₃~1.47s9HThe nine equivalent protons of the tert-butyl group will appear as a sharp singlet, characteristic of the Boc protecting group.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Pyrimidine C-2, C-4, C-6150 - 160These carbons are in an electron-deficient aromatic ring and will be significantly deshielded.
Pyrimidine C-5120 - 130The carbon atom attached to the piperazine ring will have a distinct chemical shift.
Piperazine CH₂ (adjacent to pyrimidine)45 - 55These carbons are deshielded by the adjacent pyrimidine ring.
Piperazine CH₂ (adjacent to Boc)40 - 50These carbons are influenced by the carbamate group.
tert-Butyl C(CH₃)₃~80The quaternary carbon of the tert-butyl group.
tert-Butyl CH₃~28The methyl carbons of the tert-butyl group.
Carbonyl C=O150 - 160The carbonyl carbon of the Boc group is in a typical range for carbamates.
Experimental Protocol for NMR Data Acquisition

A standard approach for acquiring high-quality NMR data for this compound would be as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Optimize the spectral width to cover the expected chemical shift range (e.g., -1 to 10 ppm).

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

    • Use a wider spectral width (e.g., 0 to 200 ppm).

    • A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity Rationale
~2975C-H stretch (alkane)Medium-StrongCorresponds to the C-H bonds of the piperazine and tert-butyl groups.
~1690C=O stretch (carbamate)StrongA characteristic strong absorption for the carbonyl group in the Boc protecting group.
1550-1600C=N, C=C stretch (aromatic)MediumAssociated with the stretching vibrations within the pyrimidine ring.[1]
1200-1350C-N stretchMediumRelates to the C-N bonds in the piperazine and pyrimidine rings.[1]
Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the ATR crystal).

    • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.

Predicted Mass Spectrum

The expected mass spectrum will show the molecular ion peak and several characteristic fragment ions.

m/z (mass-to-charge ratio) Ion Identity Fragmentation Pathway
~278[M+H]⁺Molecular ion with a proton adduct (in ESI).
~222[M - C₄H₈]⁺Loss of isobutylene from the tert-butyl group.
~178[M - Boc]⁺Loss of the entire Boc group.
~80[C₄H₄N₂]⁺Fragment corresponding to the pyrimidine ring.
~57[C₄H₉]⁺tert-butyl cation.

Diagram of a Plausible Mass Spectrometry Fragmentation Pathway

Fragmentation_Pathway M [M+H]⁺ m/z ≈ 278 F1 [M - C₄H₈]⁺ m/z ≈ 222 M->F1 - C₄H₈ F2 [M - Boc]⁺ m/z ≈ 178 M->F2 - Boc F4 [C₄H₉]⁺ m/z ≈ 57 M->F4 Fragmentation F3 [C₄H₄N₂]⁺ m/z ≈ 80 F2->F3 Ring Cleavage

Caption: A simplified representation of a possible fragmentation pathway for this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for this type of molecule.

  • Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).

  • Tandem MS (MS/MS) for Fragmentation Analysis:

    • Select the molecular ion ([M+H]⁺) as the precursor ion.

    • Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

    • Analyze the resulting fragment ions to confirm the structure.

Conclusion: A Unified Spectroscopic Portrait

This technical guide has presented a detailed, albeit predicted, spectroscopic characterization of this compound. By integrating the anticipated data from ¹H NMR, ¹³C NMR, IR, and MS, a comprehensive and self-validating structural profile emerges. The provided protocols and interpretations are grounded in established scientific principles and data from analogous compounds, offering a reliable framework for researchers in the field. This synthesized knowledge is intended to facilitate the unambiguous identification and characterization of this and structurally related compounds, thereby accelerating the pace of research and development in medicinal chemistry.

References

  • PubChem. tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link][2]

  • Deshmukh, R., & Jha, A. (2023). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Journal of Chemical Education. [Link][1]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

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Methodological & Application

Strategic Synthesis of tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate: A Guide to Palladium-Catalyzed C-N Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract This application note provides a comprehensive and technically detailed guide for the synthesis of tert-butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate, a valuable building block in contemporary drug discovery. The piperazine and pyrimidine scaffolds are privileged structures found in numerous bioactive molecules, making this intermediate highly relevant for constructing novel pharmaceutical candidates. We present a robust and scalable synthetic strategy centered on the Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation. This document elucidates the causal logic behind the chosen synthetic route, offers a detailed, step-by-step experimental protocol, and provides essential data for reaction validation. Furthermore, we will address the synthetic challenges associated with the proposed starting material, pyrazine-2-carboxylic acid, and justify the selection of a more convergent and industrially viable pathway.

Introduction and Strategic Rationale

The target molecule, this compound, combines two key pharmacophoric motifs: the versatile piperazine linker and the biologically active pyrimidine ring. The tert-butoxycarbonyl (Boc) protecting group on the piperazine allows for selective functionalization, making this compound an ideal intermediate for library synthesis and lead optimization campaigns.

A direct, single-step conversion from pyrazine-2-carboxylic acid to the target molecule is synthetically unfeasible due to the fundamental structural differences between the pyrazine and pyrimidine cores. Such a transformation would require a complex ring-restructuring event. A more logical and efficient approach, widely adopted in the field, involves a convergent synthesis strategy. This strategy hinges on coupling two readily accessible fragments: a halogenated pyrimidine and a mono-protected piperazine.

Our chosen strategy employs a palladium-catalyzed Buchwald-Hartwig amination, which provides a powerful and reliable method for constructing the critical aryl amine bond between 5-bromopyrimidine and tert-butyl piperazine-1-carboxylate (N-Boc-piperazine).[1][2] This reaction is renowned for its high functional group tolerance, excellent yields, and relatively mild conditions, making it a preferred method in both academic and industrial settings.[3][4]

Retrosynthetic Analysis and Pathway Justification

The retrosynthetic analysis of the target molecule clearly identifies the key disconnection at the C5-N bond of the pyrimidine ring. This leads back to 5-bromopyrimidine and N-Boc-piperazine, both of which are commercially available or can be synthesized via well-established procedures.[5][6]

G cluster_precursors Key Precursors Target This compound KeyBond C-N Bond Formation (Buchwald-Hartwig Amination) Target->KeyBond Bromopyrimidine 5-Bromopyrimidine KeyBond->Bromopyrimidine BocPiperazine tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine) KeyBond->BocPiperazine

Figure 1: Retrosynthetic analysis of the target molecule.

Addressing the Pyrazine-2-Carboxylic Acid Starting Point:

While the direct use of pyrazine-2-carboxylic acid is impractical, it could theoretically be converted into a pyrazine-based amine via a degradation reaction like the Curtius or Hofmann rearrangement.[7][8] The Curtius rearrangement, for example, proceeds through an acyl azide intermediate to form an isocyanate, which can be hydrolyzed to an amine.[9][10] However, this would yield 2-aminopyrazine, which is not the required pyrimidine intermediate. Converting 2-aminopyrazine to 5-bromopyrimidine would involve multiple, low-yielding steps, rendering this pathway inefficient for research or commercial production. Therefore, this guide focuses on the optimized and validated route from 5-bromopyrimidine.

Detailed Synthesis Protocol

The recommended synthesis is a one-pot Buchwald-Hartwig cross-coupling reaction.

G reagents 5-Bromopyrimidine + N-Boc-piperazine conditions Pd₂(dba)₃, Xantphos Cs₂CO₃, Toluene 110 °C, Inert Atmosphere reagents->conditions product This compound conditions->product

Figure 2: Forward synthesis workflow.

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Supplier Example
5-Bromopyrimidine4595-59-9158.98Sigma-Aldrich
tert-Butyl piperazine-1-carboxylate57260-71-6186.25Combi-Blocks, TCI
Pd₂(dba)₃51364-51-3915.72Strem Chemicals
Xantphos161265-03-8578.62Sigma-Aldrich
Cesium Carbonate (Cs₂CO₃)534-17-8325.82Alfa Aesar
Anhydrous Toluene108-88-392.14Acros Organics
Ethyl Acetate (EtOAc)141-78-688.11Fisher Scientific
Hexanes110-54-386.18Fisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04VWR
Silica Gel (230-400 mesh)7631-86-9-Sorbent Technologies

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas (Argon or Nitrogen) line with bubbler

  • Syringes and needles

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory. Palladium catalysts are expensive and should be handled carefully. Toluene is flammable and toxic.

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopyrimidine (1.0 eq, 5.00 g, 31.4 mmol) and tert-butyl piperazine-1-carboxylate (1.2 eq, 7.02 g, 37.7 mmol).

  • Addition of Catalyst and Base: Add cesium carbonate (Cs₂CO₃) (2.0 eq, 20.5 g, 62.8 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq, 0.58 g, 0.63 mmol), and Xantphos (0.04 eq, 0.73 g, 1.26 mmol).

  • Solvent and Degassing: Place the flask under an inert atmosphere (Argon or Nitrogen). Add anhydrous toluene (100 mL) via cannula or syringe. Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes while stirring.

  • Reaction: Heat the mixture to 110 °C using a heating mantle and allow it to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30-50% Ethyl Acetate in Hexanes. The reaction is generally complete within 8-16 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate (3 x 50 mL).

  • Extraction: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and then brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as a solid or viscous oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% EtOAc) to afford this compound as a white to off-white solid.

ParameterValue
Theoretical Yield8.18 g
Typical Experimental Yield70-85%
AppearanceWhite to off-white solid
¹H NMR (400 MHz, CDCl₃) δ 8.85 (s, 1H), 8.41 (s, 2H), 3.65 (t, J = 5.0 Hz, 4H), 3.20 (t, J = 5.0 Hz, 4H), 1.49 (s, 9H).
¹³C NMR (101 MHz, CDCl₃) δ 157.2, 155.0, 142.1, 135.8, 80.5, 49.8, 43.8, 28.6.
MS (ESI+) m/z 265.17 [M+H]⁺

Note: NMR shifts are representative and may vary slightly based on solvent and instrument.

Mechanism: The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The process involves a Pd(0)/Pd(II) catalytic cycle.

G Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)-Br(L)₂ Pd0->OA_Complex + Ar-Br Amine_Complex [Ar-Pd(II)-NHR'₂(L)]⁺ OA_Complex->Amine_Complex + HNR'₂ - Br⁻ OA_label Oxidative Addition Product_Complex Ar-NR'₂-Pd(0)L₂ Amine_Complex->Product_Complex + Base - H-Base⁺ LE_label Ligand Exchange & Deprotonation Product_Complex->Pd0 RE_label Reductive Elimination

Figure 3: Simplified Buchwald-Hartwig catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromopyrimidine to form a Pd(II) complex.

  • Ligand Exchange/Coordination: The N-Boc-piperazine displaces the bromide ligand from the palladium center.

  • Deprotonation: The base (cesium carbonate) removes a proton from the coordinated piperazine nitrogen, forming a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[11]

Conclusion

This application note details a reliable and high-yielding protocol for the synthesis of this compound. By employing a convergent strategy centered on the Buchwald-Hartwig amination, this method avoids the complexities of ring transformation chemistry and utilizes readily available starting materials. The provided step-by-step procedure, coupled with mechanistic insights and characterization data, serves as a comprehensive resource for researchers in medicinal chemistry and drug development, enabling the efficient production of this key synthetic intermediate.

References

  • Synthesis method of N-Boc piperazine.
  • A kind of synthetic method of N-Boc piperazines.
  • The Role of 5-Bromopyrimidine in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Curtius Rearrangement. Wikipedia. [Link]

  • The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health (NIH). [Link]

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health (NIH). [Link]

  • Hofmann rearrangement. Wikipedia. [Link]

  • The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

  • Buchwald-Hartwig Amination Explained. YouTube. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health (NIH). [Link]

  • t-Butyl 4-(5-bromo-3-cyclopropylpyridin-2-yl)piperazine-1-carboxylate Spectrum. SpectraBase. [Link]

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Application Notes and Protocols for the Nucleophilic Substitution Synthesis of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Piperazine Scaffold

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of diseases, including cancer, depression, and infectious agents.[1][2][3] Its prevalence stems from its unique physicochemical properties: the two nitrogen atoms provide sites for substitution, allowing for the precise tuning of a molecule's polarity, basicity, and receptor interaction profile. Furthermore, the piperazine ring often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability. Nucleophilic substitution is a cornerstone of synthetic strategies aimed at functionalizing the piperazine core, enabling the introduction of diverse alkyl, aryl, and acyl groups to generate novel chemical entities with therapeutic potential.[3][4] This guide provides a detailed exploration of the key nucleophilic substitution methodologies for piperazine derivatization, complete with mechanistic insights, step-by-step protocols, and troubleshooting advice.

Mechanistic Overview: The Reactivity of the Piperazine Nitrogens

The synthetic utility of piperazine is fundamentally linked to the nucleophilicity of its secondary amine nitrogens. In a typical nucleophilic substitution reaction, a lone pair of electrons from a piperazine nitrogen attacks an electrophilic carbon atom, leading to the displacement of a leaving group and the formation of a new carbon-nitrogen bond.

A primary challenge in piperazine chemistry is controlling the selectivity between mono- and di-substitution.[5] Due to the presence of two reactive nitrogen atoms, a mixture of products is often obtained. Several strategies can be employed to favor mono-substitution, including the use of a large excess of piperazine, slow addition of the electrophile, or the use of a mono-protected piperazine derivative (e.g., N-Boc-piperazine).[5][6][7][8]

General_Nucleophilic_Substitution Piperazine Piperazine (Nucleophile) TransitionState Transition State Piperazine->TransitionState Attack on R Electrophile R-X (Electrophile) Electrophile->TransitionState MonoSubstituted Mono-substituted Piperazine TransitionState->MonoSubstituted LeavingGroup X⁻ (Leaving Group) TransitionState->LeavingGroup Departure of X⁻

Caption: General mechanism of nucleophilic substitution on the piperazine ring.

I. N-Alkylation of Piperazine

N-alkylation is a fundamental transformation for introducing alkyl groups onto the piperazine ring. This is typically achieved by reacting piperazine with an alkyl halide or sulfonate.[3][9]

Causality Behind Experimental Choices in N-Alkylation
  • Stoichiometry: To achieve mono-alkylation, a large excess of piperazine (5-10 equivalents) is often used. This statistically favors the reaction of the alkylating agent with an unreacted piperazine molecule over the mono-alkylated product.[5][6]

  • Temperature: Lowering the reaction temperature can help to improve selectivity for mono-alkylation by reducing the rate of the second alkylation reaction.[6]

  • Base: A weak base, such as potassium carbonate, is often employed to neutralize the acid generated during the reaction without significantly increasing the nucleophilicity of the mono-alkylated intermediate.[6][7]

  • Solvent: Aprotic polar solvents like acetonitrile or dichloromethane (DCM) are commonly used to dissolve the reactants and facilitate the reaction.[6]

Protocol 1: Mono-N-alkylation of Piperazine using a Large Excess

This protocol describes the mono-alkylation of piperazine with an alkyl halide.

ParameterValueNotes
Reactants
Piperazine10 equivalentsA large excess is crucial for mono-selectivity.
Alkyl Halide1 equivalentThe limiting reagent.
Base (e.g., K₂CO₃)2 equivalentsTo scavenge the generated acid.
Solvent AcetonitrileAnhydrous conditions are recommended.
Reaction Conditions
Temperature0 °C to room temperatureGradual warming can improve yield.
Reaction Time12-24 hoursMonitor by TLC or LC-MS.

Step-by-Step Methodology:

  • To a round-bottom flask, add piperazine (10 eq.) and acetonitrile.

  • Add potassium carbonate (2 eq.) to the stirred solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the alkyl halide (1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

N_Alkylation_Workflow start Start dissolve Dissolve Piperazine and K₂CO₃ in Acetonitrile start->dissolve cool Cool to 0 °C dissolve->cool add_halide Slowly Add Alkyl Halide cool->add_halide react Stir at RT for 12-24h add_halide->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Filter and Concentrate monitor->workup Complete purify Column Chromatography workup->purify end End purify->end

Caption: Workflow for the mono-N-alkylation of piperazine.

II. N-Arylation of Piperazine: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is widely used for the synthesis of N-aryl piperazines.[10][11][12][13] This reaction offers a versatile and efficient method for coupling piperazines with aryl halides.[3][10]

Causality Behind Experimental Choices in N-Arylation
  • Catalyst and Ligand: The choice of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a sterically hindered, electron-rich phosphine ligand (e.g., XantPhos, RuPhos) is critical for achieving high yields, especially with less reactive aryl chlorides.[5][10]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) is required to facilitate the catalytic cycle.[10]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation.[5]

  • Inert Atmosphere: The reaction is sensitive to oxygen, so it must be performed under an inert atmosphere (e.g., nitrogen or argon).

Protocol 2: Buchwald-Hartwig Amination of N-Boc-piperazine

This protocol details the coupling of N-Boc-piperazine with an aryl halide. The Boc protecting group ensures mono-arylation.

ParameterValueNotes
Reactants
Aryl Halide1.0 equivalentThe limiting reagent.
N-Boc-piperazine1.2-1.5 equivalents
Palladium Catalyst1-5 mol%e.g., Pd₂(dba)₃
Phosphine Ligand2-10 mol%e.g., XantPhos
Base (e.g., NaOt-Bu)1.4-2.0 equivalents
Solvent Toluene or DioxaneAnhydrous.
Reaction Conditions
Temperature80-110 °C
Reaction Time4-24 hoursMonitor by TLC or LC-MS.
AtmosphereInert (N₂ or Ar)

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), N-Boc-piperazine (1.2-1.5 eq.), and the base (1.4-2.0 eq.).[10]

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas three times.[10]

  • In a separate vial, dissolve the palladium source and the ligand in a small amount of the reaction solvent.

  • Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.[10]

  • Heat the reaction mixture to the desired temperature and stir for the required time.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5][10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5][10]

  • Purify the crude product by flash column chromatography on silica gel.[10]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition + Ar-X Ar-Pd(II)-X Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X Ligand\nExchange Ligand Exchange Ar-Pd(II)-X->Ligand\nExchange + HNR'₂ - HX Ar-Pd(II)-NR'₂ Ar-Pd(II)-NR'₂(L) Ligand\nExchange->Ar-Pd(II)-NR'₂ Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR'₂->Reductive\nElimination Reductive\nElimination->Pd(0)L + Ar-NR'₂

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

III. Acylation of Piperazine

Acylation of piperazine with acyl chlorides or anhydrides is a straightforward method to introduce amide functionalities.[9][14] Similar to alkylation, controlling mono- versus di-acylation is a key consideration.

Protocol 3: Mono-acylation of Piperazine

This protocol uses a slow addition of the acylating agent at low temperature to favor mono-acylation.

ParameterValueNotes
Reactants
Piperazine2.0 equivalents
Acyl Chloride1.0 equivalent
Base (e.g., Triethylamine)2.2 equivalentsTo scavenge HCl.
Solvent Dichloromethane (DCM)Anhydrous.
Reaction Conditions
Temperature0 °C to room temperatureInitial addition at low temperature.[14]
Reaction Time1-3 hoursMonitor by TLC or LC-MS.[14]
AtmosphereInert (N₂ or Ar)To prevent hydrolysis of the acyl chloride.[14]

Step-by-Step Methodology:

  • Dissolve piperazine (2.0 eq.) and triethylamine (2.2 eq.) in anhydrous DCM.

  • Cool the mixture to 0 °C.

  • Add the acyl chloride (1.0 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.[14]

  • Extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

IV. Synthesis via Epoxide Ring-Opening

The reaction of piperazine with epoxides provides a route to β-amino alcohols, which are valuable intermediates in drug synthesis.[15] The reaction typically proceeds via an SN2 mechanism, with the piperazine nitrogen attacking one of the epoxide carbons.

Protocol 4: Ring-Opening of an Epoxide with Piperazine
ParameterValueNotes
Reactants
Piperazine2.0 equivalents
Epoxide1.0 equivalent
Solvent Methanol or EthanolProtic solvents facilitate the reaction.
Reaction Conditions
TemperatureRoom temperature to reflux
Reaction Time6-24 hoursMonitor by TLC or LC-MS.

Step-by-Step Methodology:

  • Dissolve the epoxide (1.0 eq.) in methanol.

  • Add piperazine (2.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the product by column chromatography.

Purification and Characterization

Purification Strategies
  • Column Chromatography: A standard method for purifying piperazine derivatives. However, the basicity of the nitrogen atoms can cause tailing on silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape.[16]

  • Salt Formation: Piperazine derivatives are basic and can be converted into salts (e.g., hydrochlorides, fumarates), which are often crystalline and can be purified by recrystallization. The free base can be regenerated by treatment with a base.[16]

  • Acid-Base Extraction: This technique can be used to separate basic piperazine derivatives from neutral or acidic impurities.[16]

  • Vacuum Distillation: Suitable for thermally stable, low molecular weight oily products.[16]

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of piperazine derivatives. The chemical shifts and coupling patterns of the piperazine ring protons provide valuable information about the substitution pattern and conformation.[1][2][17]

  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the synthesized compounds.

  • Infrared (IR) Spectroscopy: Useful for identifying characteristic functional groups, such as C=O stretches in acylated piperazines.[1][17]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low yield of mono-substituted product Insufficient excess of piperazine; reaction temperature too high.Increase the excess of piperazine to 10 equivalents or more; lower the reaction temperature.[5][6]
Significant di-substitution Slow addition of the electrophile not maintained; strong base used.Ensure slow, dropwise addition of the electrophile; consider using a weaker base.[6]
Low yield in Buchwald-Hartwig amination Catalyst deactivation; impure reagents or solvent.Ensure anhydrous conditions and use of high-purity reagents; screen different catalyst/ligand combinations.[5]
Tailing during column chromatography Strong interaction of the basic product with acidic silica gel.Add 0.1-1% triethylamine to the eluent.[16]
Product is an oil and won't crystallize Inherent property of the compound.Attempt purification by column chromatography, vacuum distillation, or convert to a crystalline salt for recrystallization.[16]

References

  • Ünver, Y., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Turkish Journal of Chemistry. Retrieved from [Link]

  • Ünver, Y., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Retrieved from [Link]

  • Google Patents. (1959). Purification of piperazine.
  • National Institutes of Health. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved from [Link]

  • RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Retrieved from [Link]

  • National Institutes of Health. (2019). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. PubMed Central. Retrieved from [Link]

  • OSTI.GOV. (2019). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Retrieved from [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]

  • Google Patents. (1969). Recovery and purification of piperazine.
  • Organic Chemistry Portal. (n.d.). Piperazine synthesis. Retrieved from [Link]

  • PubMed. (2009). Al(OTf)3-mediated epoxide ring-opening reactions: toward piperazine-derived physiologically active products. PubMed. Retrieved from [Link]

  • RSC Publishing. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. Retrieved from [Link]

  • National Institutes of Health. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PubMed Central. Retrieved from [Link]

  • Google Patents. (2014). Method for preparing n-alkyl-piperazines.
  • PubMed. (1998). Synthesis and receptor binding studies of 3-substituted piperazine derivatives. PubMed. Retrieved from [Link]

  • ResearchGate. (2015). Review Article Piperazine and morpholine: Synthetic. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Retrieved from [Link]

  • ACS Publications. (2023). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Bentham Science Publisher. (n.d.). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. Retrieved from [Link]

  • ACS Publications. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible mechanism of epoxide ring opening. Retrieved from [Link]

  • National Institutes of Health. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Retrieved from [Link]

  • ACS Publications. (2014). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective ring opening of epoxide 1 with piperazine and piperidine derivatives afforded 5a-5e. Retrieved from [Link]

  • ResearchGate. (2019). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]

  • Google Patents. (2003). Method for the preparation of piperazine and its derivatives.
  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple Synthesis of N-Alkylpiperazines. Retrieved from [Link]

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Application Notes: The Strategic Use of tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of a Privileged Scaffold

In the landscape of modern oncology and immunology, kinase inhibitors represent a cornerstone of targeted therapy. Within this extensive class of therapeutics, molecules incorporating a pyrimidine-piperazine scaffold are remarkably prevalent. This structural motif is prized for its ability to form key hydrogen bond interactions within the ATP-binding pocket of many kinases, acting as a "hinge-binder" that anchors the inhibitor to its target. Furthermore, the piperazine ring provides a versatile exit vector for introducing substituents that can modulate potency, selectivity, and pharmacokinetic properties.[1][2]

tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate is a highly valuable building block for medicinal chemists, serving as a protected precursor to the 1-(pyrimidin-5-yl)piperazine core. The tert-butyloxycarbonyl (Boc) protecting group is crucial; it deactivates one of the piperazine nitrogens, preventing unwanted side reactions and allowing for precise, regioselective elaboration of a molecular scaffold. Its stability under various conditions and, critically, its clean, quantitative removal under acidic conditions make it an ideal choice for multi-step synthetic campaigns.[3][4] This guide provides an in-depth look at the application of this key intermediate, complete with detailed protocols and strategic insights for its use in the synthesis of next-generation kinase inhibitors.

Core Synthetic Strategy: Deprotection and Functionalization

The primary utility of this compound lies in a straightforward, two-stage process: Boc deprotection followed by coupling of the newly liberated secondary amine. This strategy is the linchpin in assembling a vast array of kinase inhibitors targeting pathways like PI3K/Akt/mTOR and receptor tyrosine kinases such as EGFR.[5][6][7]

G cluster_start Starting Material cluster_deprotection Step 1: Deprotection cluster_intermediate Key Intermediate cluster_coupling Step 2: C-N Bond Formation cluster_product Final Product Class Start tert-Butyl 4-(pyrimidin-5-yl) piperazine-1-carboxylate Deprotection Acid-Mediated Boc Removal (TFA or HCl) Start->Deprotection Intermediate 1-(Pyrimidin-5-yl)piperazine (Free Base or HCl Salt) Deprotection->Intermediate Coupling Coupling Reaction (e.g., SₙAr, Buchwald-Hartwig) Intermediate->Coupling Product Kinase Inhibitor Scaffold (e.g., PI3K, EGFR, mTOR inhibitors) Coupling->Product ArylHalide Ar-X or HetAr-X (Activated (Hetero)Aryl Halide) ArylHalide->Coupling

The deprotected piperazine nitrogen is a potent nucleophile, readily participating in reactions like nucleophilic aromatic substitution (SNAr) with electron-deficient heteroaryl halides or palladium-catalyzed Buchwald-Hartwig amination with a broader range of aryl halides.[8][9] This versatility allows for the connection of the pyrimidinylpiperazine "headgroup" to a wide variety of core fragments designed to interact with other regions of the kinase active site.

Detailed Experimental Protocols

Protocol 1: Boc Deprotection of this compound

The removal of the Boc group is a critical first step. The choice between trifluoroacetic acid (TFA) and hydrochloric acid (HCl) often depends on the scale of the reaction and the nature of other functional groups present in the molecule.[10] TFA is often used for its ease of removal in vacuo, while HCl in dioxane can provide the product directly as a crystalline hydrochloride salt, which is often easier to handle and store.

Method A: Using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Rationale: This is a common, highly efficient method suitable for many substrates. The volatile nature of TFA and DCM simplifies workup, which typically involves evaporation and a basic wash to neutralize the resulting ammonium trifluoroacetate salt.

  • Materials:

    • This compound (1.0 equiv)

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA, 5-10 equiv)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the Boc-protected piperazine in anhydrous DCM to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C using an ice-water bath.

    • Slowly add TFA (5-10 equivalents) to the stirred solution. Gas evolution (isobutylene and CO₂) will be observed.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

    • Monitor Progress: Track the disappearance of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA.

    • Redissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize residual acid and generate the free base. Check the aqueous layer with pH paper to ensure it is basic (pH > 8).

    • Separate the layers. Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 1-(pyrimidin-5-yl)piperazine as a free base. The product is often used directly in the next step without further purification.

Method B: Using Hydrochloric Acid (HCl) in 1,4-Dioxane

  • Rationale: This method is advantageous as it often results in the precipitation of the product as a stable, non-hygroscopic dihydrochloride salt, which can be easily isolated by filtration.[3][10] This avoids an aqueous workup.

  • Materials:

    • This compound (1.0 equiv)

    • 1,4-Dioxane (anhydrous)

    • 4M HCl in 1,4-Dioxane (5-10 equiv)

    • Diethyl ether

  • Procedure:

    • Dissolve the Boc-protected piperazine in a minimal amount of anhydrous 1,4-dioxane.

    • To the stirred solution at room temperature, add the 4M HCl in dioxane solution (5-10 equivalents).

    • Stir the mixture at room temperature for 1-4 hours. A precipitate will typically form.

    • Monitor Progress: Check for completion by TLC or LC-MS.

    • Upon completion, add diethyl ether to the mixture to enhance precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with copious diethyl ether to remove residual dioxane and starting material.

    • Dry the solid under high vacuum to afford 1-(pyrimidin-5-yl)piperazine as its dihydrochloride salt.

Parameter TFA / DCM Method HCl / Dioxane Method
Product Form Free BaseDihydrochloride Salt
Workup Aqueous basic wash & extractionFiltration
Advantages Easy removal of reagentsDirect isolation of a stable salt
Considerations Requires neutralization stepDioxane is a peroxide-former
Protocol 2: Buchwald-Hartwig Amination
  • Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[8][11] It offers a broad substrate scope and functional group tolerance, making it ideal for coupling the deprotected 1-(pyrimidin-5-yl)piperazine with various (hetero)aryl halides to construct the core of many kinase inhibitors.[9][12]

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Amine 1-(Pyrimidin-5-yl)piperazine Product Kinase Inhibitor Core (e.g., Pictilisib precursor) Amine->Product Buchwald-Hartwig Coupling ArylHalide Ar-X (e.g., Thienopyrimidine chloride) ArylHalide->Product Catalyst Pd₂(dba)₃ or Pd(OAc)₂ Catalyst->Product Ligand Xantphos or BINAP Ligand->Product Base Cs₂CO₃ or NaOtBu Base->Product

  • Materials:

    • 1-(Pyrimidin-5-yl)piperazine (hydrochloride salt or free base, 1.1 equiv)

    • Aryl or Heteroaryl Halide (e.g., 2-chloro-thieno[3,2-d]pyrimidine derivative, 1.0 equiv)

    • Palladium Catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

    • Phosphine Ligand (e.g., Xantphos, 4-10 mol%)

    • Base (e.g., Cs₂CO₃ or NaOtBu, 2.0-3.0 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • To an oven-dried reaction vessel, add the aryl halide, the palladium catalyst, and the phosphine ligand.

    • Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen). Repeat this cycle three times.

    • Add the anhydrous, degassed solvent via syringe, followed by the 1-(pyrimidin-5-yl)piperazine. If using the hydrochloride salt, add the base at this stage (ensure the base is finely powdered and dry).

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor Progress: Track the reaction by LC-MS until the aryl halide is consumed (typically 4-24 hours).

    • Cool the reaction to room temperature and dilute with a solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad thoroughly with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to afford the desired coupled product.

Case Study: Application in the Synthesis of PI3K Inhibitors

The pyrimidinylpiperazine moiety is a key feature in numerous Phosphoinositide 3-kinase (PI3K) inhibitors.[6][13] For instance, the synthesis of Pictilisib (GDC-0941), a potent pan-PI3K inhibitor, relies on the coupling of a piperazine derivative with a substituted thieno[3,2-d]pyrimidine core.[14][15] While the exact intermediate is different, the underlying strategy is identical. A Boc-protected piperazine is deprotected and then coupled via SNAr or Buchwald-Hartwig amination to the C4 position of an activated pyrimidine ring. This highlights the modularity and robustness of this synthetic approach.[16][17]

Inhibitor Class Target Kinase(s) Role of Pyrimidinylpiperazine Representative Compounds
ThienopyrimidinesPI3Kα, mTORHinge-binding via pyrimidine; solubility via piperazinePictilisib (GDC-0941)[14][18]
PyridopyrimidinesEGFR mutantsHinge-binding; vector for targeting solvent-exposed regionsOsimertinib (scaffold variation)[19]
PyrazolopyrimidinesPI3KδCore scaffold interaction with hinge regionIdelalisib (scaffold variation)[20]

Troubleshooting and Scientific Insights

  • Incomplete Boc Deprotection: If LC-MS analysis shows significant remaining starting material, extend the reaction time or add another 1-2 equivalents of acid. Ensure reagents are anhydrous, as water can slow the reaction.[21]

  • Low Yield in Coupling: For the Buchwald-Hartwig reaction, the choice of ligand and base is critical and substrate-dependent. If yields are low, screen alternative ligands (e.g., BINAP, DavePhos) and bases (e.g., K₃PO₄, K₂CO₃). Ensure the solvent is rigorously degassed to prevent catalyst deactivation.

  • Purification Challenges: The basic nitrogen atoms in the product can cause streaking on silica gel columns. Pre-treating the silica with triethylamine (1% in the eluent) or using a different stationary phase like alumina can mitigate this issue.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool that grants medicinal chemists reliable and efficient access to the privileged pyrimidinylpiperazine scaffold. Its robust performance in the fundamental deprotection-coupling sequence has cemented its role in the discovery and development of a multitude of kinase inhibitors. Understanding the nuances of its application, from selecting the optimal deprotection protocol to fine-tuning coupling conditions, is essential for researchers aiming to synthesize novel targeted therapeutics.

References

  • De-Bashni, M., et al. (2013). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Gangjee, A., et al. (2013). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules. Available from: [Link]

  • Google Patents. (2022). Novel pyrimidine compound as kinase inhibitors with biological activities on egfr mutants. WO2024064091A1.
  • Abdel-Maksoud, M. S., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. Available from: [Link]

  • Vasu, D., et al. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Eyers, P. A., et al. (2018). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Dahae, L., et al. (2021). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Molecules. Available from: [Link]

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  • Cielecka-Piontek, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. Available from: [Link]

  • Dudley, G. B., et al. (2019). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Tetrahedron Letters. Available from: [Link]

  • Google Patents. (2019). Pyrimidine derivative, preparation method and medical application thereof. CN106916112B.
  • Kumar, A., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. Available from: [Link]

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  • Google Patents. (2016). EGFR inhibitors, their preparation and their use thereof. TW201613875A.
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  • Ciaffoni, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available from: [Link]

  • Li, X., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules. Available from: [Link]

  • ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis. Available from: [Link]

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  • Gajera, N. N., et al. (2013). tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate. Acta Crystallographica Section E. Available from: [Link]

  • Wang, M., et al. (2019). 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging. Molecules. Available from: [Link]

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  • Google Patents. (2013). Alkylated piperazine compounds. US20130116245A1.
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  • Yan, H., et al. (2023). PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies. Molecules. Available from: [Link]

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Application Notes and Protocols for the N-Alkylation of Piperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of N-Substituted Piperazines in Drug Discovery

The piperazine motif is a cornerstone in medicinal chemistry, ranking as the third most common nitrogen-containing heterocycle in FDA-approved drugs.[1] Its prevalence is due to the unique physicochemical properties conferred by its two nitrogen atoms. These heteroatoms act as hydrogen bond acceptors and donors, enhancing aqueous solubility and bioavailability, which are critical parameters in drug design.[1] The true versatility of the piperazine scaffold is unlocked through the functionalization of its nitrogen atoms (N-alkylation), allowing for the precise modulation of a molecule's pharmacological and pharmacokinetic profile.[1][2] N-alkylated piperazine derivatives are integral components of numerous blockbuster drugs, including the antidepressant Sertraline and the anticancer agent Imatinib.[1]

This guide provides a comprehensive overview of the primary synthetic strategies for the N-alkylation of piperazine analogs, offering detailed, field-proven protocols and the rationale behind key experimental choices. We will delve into direct alkylation, reductive amination, and modern cross-coupling methodologies, equipping researchers with the knowledge to confidently synthesize diverse libraries of N-substituted piperazines.

Strategic Approaches to N-Alkylation: Method Selection

The choice of N-alkylation strategy is dictated by the desired substituent, the nature of the piperazine starting material, and the overall synthetic route. The three principal methods, each with distinct advantages and considerations, are:

  • Direct N-Alkylation with Alkyl Halides: A classical and straightforward approach involving the reaction of a piperazine with an alkyl halide in the presence of a base. It is most suitable for introducing simple alkyl groups.

  • Reductive Amination: A highly versatile and widely used method that couples a piperazine with an aldehyde or ketone, followed by in-situ reduction of the resulting iminium ion. This method is ideal for introducing a vast array of structurally diverse substituents.[3][4]

  • Metal-Catalyzed Cross-Coupling Reactions: Modern techniques like the Buchwald-Hartwig amination and Ullmann condensation are employed for the synthesis of N-aryl and N-vinyl piperazines, which are prevalent in many CNS-active drugs.[5][6]

A critical consideration in the N-alkylation of unsubstituted or mono-substituted piperazines is the potential for di-alkylation, where both nitrogen atoms react.[7] This can be mitigated through several strategies, including the use of a large excess of the piperazine starting material, slow addition of the alkylating agent, or, most robustly, the use of a mono-protected piperazine derivative (e.g., N-Boc-piperazine).[7][8]

Protocol 1: Direct N-Alkylation with Alkyl Halides

This method relies on the nucleophilic attack of the piperazine nitrogen on an electrophilic alkyl halide.[9] The choice of base is crucial to neutralize the hydrogen halide byproduct, which would otherwise protonate the piperazine, rendering it non-nucleophilic.[10]

Detailed Step-by-Step Methodology
  • Reagent Preparation: To a stirred solution of a mono-protected piperazine, such as benzyl piperazine-1-carboxylate (1.0 equivalent), in an anhydrous solvent like acetonitrile or DMF, add a suitable base. Anhydrous potassium carbonate (2.0-3.0 equivalents) is a common and effective choice.[9]

  • Addition of Alkylating Agent: Under an inert atmosphere (e.g., nitrogen), slowly add the alkyl halide (1.1-1.5 equivalents) dropwise to the suspension at room temperature.[9] Highly reactive alkylating agents like methyl iodide or benzyl bromide are more prone to causing di-substitution if an unprotected piperazine is used.[7]

  • Reaction Monitoring: Heat the reaction mixture to an appropriate temperature, typically between 50-80°C, and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Work-up and Isolation: Upon completion, cool the reaction to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.[9]

  • Purification: The crude product is then purified by silica gel column chromatography using an appropriate eluent system to yield the desired N-alkylated piperazine.[9]

Visualizing the Workflow: Direct N-Alkylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve mono-protected piperazine in anhydrous solvent B Add base (e.g., K2CO3) A->B C Slowly add alkyl halide under inert atmosphere B->C D Heat reaction mixture (50-80°C) C->D E Monitor progress (TLC or LC-MS) D->E F Cool and filter inorganic salts E->F G Concentrate filtrate F->G H Purify by column chromatography G->H

Caption: General workflow for direct N-alkylation.

Protocol 2: Reductive Amination

Reductive amination is a robust and versatile method for N-alkylation.[3] It proceeds in two steps, often in a single pot: the formation of an imine or iminium ion intermediate from the piperazine and a carbonyl compound, followed by its reduction to the corresponding amine.[3]

Detailed Step-by-Step Methodology
  • Imine/Iminium Ion Formation: Dissolve the piperazine analog (1.0 equivalent) and the aldehyde or ketone (1.1-1.5 equivalents) in an anhydrous solvent such as dichloromethane or 1,2-dichloroethane.[9] A catalytic amount of acetic acid (0.1 equivalents) can be added to facilitate this step.[9] Stir the mixture at room temperature for 30-60 minutes.[9]

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (1.5-2.0 equivalents), portion-wise to the reaction mixture.[9] Be cautious as gas evolution may occur.[9] Sodium triacetoxyborohydride is often preferred as it is selective for the iminium ion over the starting carbonyl compound.[11]

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours, monitoring its progress by TLC or LC-MS.[3]

  • Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.[9] Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers and wash with brine.[9]

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[9] Purify the crude product by silica gel column chromatography to obtain the final N-alkylated product.[9]

Visualizing the Mechanism: Reductive Amination

G piperazine Piperazine iminium Iminium Ion Intermediate piperazine->iminium + Carbonyl - H2O carbonyl Aldehyde or Ketone carbonyl->iminium product N-Alkylated Piperazine iminium->product + Reducing Agent (e.g., NaBH(OAc)3)

Caption: Simplified mechanism of reductive amination.

Protocol 3: Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, and it is a cornerstone for the synthesis of N-aryl piperazines.[5][12] The success of this reaction is highly dependent on the choice of palladium catalyst, ligand, base, and solvent.[5]

Detailed Step-by-Step Methodology
  • Reaction Setup: In an oven-dried Schlenk tube, combine the aryl halide (1.0 equivalent), N-Boc-piperazine (1.2-1.5 equivalents), and a suitable base (e.g., sodium tert-butoxide, 1.4-2.0 equivalents).[5]

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd2(dba)3) and a phosphine ligand (e.g., RuPhos) in a small amount of the reaction solvent.[5][12]

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[5]

  • Reaction Execution: Add the anhydrous solvent (e.g., toluene) to the Schlenk tube, followed by the catalyst solution via syringe.[5] Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5] The crude product is then purified by flash column chromatography on silica gel.[5]

Visualizing the Catalytic Cycle: Buchwald-Hartwig Amination

G pd0 Pd(0)L_n pd_oxidative Ar-Pd(II)(X)L_n pd0->pd_oxidative Oxidative Addition (Ar-X) pd_amine Ar-Pd(II)(NR2)L_n pd_oxidative->pd_amine + Piperazine - HX pd_amine->pd0 Reductive Elimination

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Data Presentation: Comparative Overview of N-Alkylation Methods

MethodAlkylating/Arylating AgentKey ReagentsTemperatureTypical YieldsScope & Limitations
Direct Alkylation Alkyl HalidesBase (e.g., K₂CO₃)50-80°C60-90%Good for simple alkyl groups; risk of di-alkylation.[7][9]
Reductive Amination Aldehydes, KetonesReducing Agent (e.g., NaBH(OAc)₃)Room Temp.70-95%Highly versatile; broad substrate scope.[3][9]
Buchwald-Hartwig Aryl Halides/TriflatesPd Catalyst, Phosphine Ligand, Base80-110°C75-98%Excellent for N-arylation; requires inert conditions.[5][12]
Ullmann Condensation Aryl HalidesCu Catalyst, Ligand, Base>150°C60-90%Alternative to Pd-catalysis for N-arylation; often requires higher temperatures.[6][13]

Troubleshooting and Field-Proven Insights

  • Controlling Di-alkylation: When using unprotected piperazine, employing a large excess of piperazine (4-5 equivalents) relative to the alkylating agent can statistically favor mono-alkylation.[8] Alternatively, the slow, syringe-pump addition of the alkylating agent helps maintain its low concentration, further suppressing the second alkylation.[7]

  • Purification Challenges: Piperazine derivatives can be highly polar and basic, leading to tailing on silica gel columns.[14] Adding a small amount of a competing base, such as triethylamine (0.5-1%), to the eluent can significantly improve chromatographic resolution.[14]

  • Quaternary Salt Formation: Over-alkylation can lead to the formation of water-soluble quaternary ammonium salts.[10] During the work-up, thorough washing with water or brine is essential to remove these impurities.[10]

  • Optimizing Reductive Amination: If reduction of the starting carbonyl is observed, ensure the use of a selective reducing agent like sodium triacetoxyborohydride.[11] Also, allowing sufficient time for iminium ion formation before adding the reducing agent can improve yields.

Conclusion

The N-alkylation of piperazine analogs is a fundamental transformation in modern drug discovery. A thorough understanding of the available synthetic methodologies—direct alkylation, reductive amination, and metal-catalyzed cross-coupling—enables medicinal chemists to efficiently generate diverse chemical matter for biological screening. By carefully selecting the appropriate protocol and optimizing reaction conditions, researchers can overcome common challenges such as di-alkylation and purification, ultimately accelerating the drug development process.

References

  • BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate. BenchChem.
  • BenchChem. (2025). Preventing di-substitution in piperazine N-alkylation reactions. BenchChem.
  • Dunn, J., et al. (2015). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC.
  • Kour, G., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.
  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. Available from: [Link]

  • Vitaku, E., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Various Authors. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate.
  • BenchChem. (2025). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. BenchChem.
  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem.
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Piperazines. BenchChem.
  • Various Authors. (2025). Recently Adopted Synthetic Protocols for Piperazines: A Review. ResearchGate.
  • BenchChem. (2025). Application of the Ullmann Reaction for N-Aryl Bond Formation. BenchChem.
  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. Available from: [Link]

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High-Yield Synthesis of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the high-yield synthesis of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, a valuable bifunctional building block in medicinal chemistry and drug development. The described protocol centers on the nucleophilic substitution reaction between 1-Boc-piperazine and tert-butyl bromoacetate. We delve into the mechanistic underpinnings of this N-alkylation reaction, provide a meticulously detailed step-by-step protocol, and offer insights into process optimization for achieving high yields and purity. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction: Significance and Synthetic Strategy

tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate is a key intermediate in the synthesis of a wide array of biologically active molecules.[1] The piperazine moiety is a prevalent scaffold in numerous pharmaceuticals, and this particular derivative offers two orthogonal protecting groups, the tert-butoxycarbonyl (Boc) group and the tert-butyl ester. This dual protection allows for selective deprotection and further functionalization at either the N-1 position of the piperazine ring or the carboxylic acid, making it a versatile tool for constructing complex molecular architectures.

The most direct and efficient synthetic route to this compound is the N-alkylation of 1-Boc-piperazine with an appropriate haloacetate ester. This reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[2] The secondary amine of the Boc-protected piperazine acts as a nucleophile, attacking the electrophilic carbon of the tert-butyl bromoacetate and displacing the bromide leaving group.

Mechanistic Insight and Rationale for Reagent Selection

The core of this synthesis is the N-alkylation of a secondary amine. The reaction's success hinges on several key factors, including the choice of base, solvent, and reaction conditions.

  • Nucleophile: 1-Boc-piperazine serves as the nucleophile. The Boc group is crucial as it deactivates one of the piperazine nitrogens, preventing undesired di-alkylation.[3][4] This ensures that the alkylation occurs selectively at the unprotected secondary amine.

  • Electrophile: tert-Butyl bromoacetate is an effective alkylating agent. The bromine atom is a good leaving group, and the adjacent carbonyl group activates the α-carbon towards nucleophilic attack.

  • Base: A base is required to neutralize the hydrobromic acid (HBr) byproduct generated during the reaction. Common choices include tertiary amines like triethylamine (Et3N) or inorganic bases such as potassium carbonate (K2CO3).[1][2][5] Triethylamine is often preferred for its solubility in organic solvents and its non-nucleophilic nature, which prevents it from competing with the piperazine nucleophile.[1] Potassium carbonate is a milder, cost-effective alternative that can also efficiently scavenge the acid byproduct.[2][6][7]

  • Solvent: A polar aprotic solvent is ideal for SN2 reactions as it can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity. Tetrahydrofuran (THF), acetonitrile (MeCN), and dimethylformamide (DMF) are suitable choices.[1][6] THF is an excellent option due to its ability to dissolve the reactants and its appropriate boiling point for conducting the reaction at a moderately elevated temperature.[1]

Visualizing the Synthesis

Reaction Scheme

ReactionScheme cluster_products Products BocPip 1-Boc-piperazine Reagents Et3N (or K2CO3) THF, 60 °C tBuBrAc tert-Butyl bromoacetate Product tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate HBr HBr Reagents->Product Reagents->HBr

Caption: Overall synthetic scheme for the N-alkylation of 1-Boc-piperazine.

Experimental Workflow

Workflow A 1. Dissolve 1-Boc-piperazine and Et3N in anhydrous THF. B 2. Add tert-butyl bromoacetate dropwise at room temperature. A->B C 3. Heat reaction mixture to 60 °C and stir overnight. B->C D 4. Cool to room temperature and quench with saturated NaHCO3 solution. C->D E 5. Extract aqueous layer with ethyl acetate (3x). D->E F 6. Combine organic layers and dry over Na2SO4. E->F G 7. Remove solvent under reduced pressure. F->G H 8. Purify by column chromatography. G->H I 9. Characterize the final product. H->I

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol is adapted from a reported high-yield synthesis.[1]

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Purity/Grade
1-Boc-piperazine186.25207 mg1.11≥98%
tert-Butyl bromoacetate195.05434 mg (0.29 mL)2.22≥98%
Triethylamine (Et3N)101.19225 mg (0.31 mL)2.22≥99%, anhydrous
Tetrahydrofuran (THF)-10 mL-Anhydrous
Ethyl acetate-~50 mL-Reagent grade
Saturated sodium bicarbonate solution-15 mL--
Sodium sulfate (Na2SO4)-As needed-Anhydrous
Petroleum ether/Ethyl acetate (4:1)-As needed-For chromatography
Step-by-Step Procedure
  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Boc-piperazine (207 mg, 1.11 mmol) and anhydrous tetrahydrofuran (10 mL).

  • Addition of Base: Stir the mixture until the 1-Boc-piperazine has completely dissolved. Add triethylamine (225 mg, 2.22 mmol) to the solution.

  • Addition of Alkylating Agent: At ambient temperature, add tert-butyl bromoacetate (434 mg, 2.22 mmol) dropwise to the stirred solution.

  • Reaction: Heat the reaction mixture to 60 °C using an oil bath and allow it to stir overnight (approximately 16 hours).

  • Work-up: After cooling the reaction to room temperature, add saturated sodium bicarbonate solution (15 mL) to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (4:1) as the eluent.

  • Isolation and Characterization: The product is obtained as a colorless solid. The expected yield is approximately 264 mg (79%).[1]

    • Melting Point: 102 °C[1]

    • 1H NMR (400 MHz, CDCl3): δ = 1.45 (s, 9H, tBu), 1.46 (s, 9H, tBu), 2.52 (t, J = 4.9 Hz, 4H, NCH2), 3.12 (s, 2H, NCH2), 3.47 (t, J = 4.9 Hz, 4H, NCH2).[1]

    • 13C NMR (101 MHz, CDCl3): δ = 28.3, 28.6 (2 × tBu), 52.8 (NCH2), 60.1 (NCH2), 79.8, 81.4 (2 × Cquart), 154.8 (C=O).[1]

    • MS (ESI+): m/z = 301 (100) [M+H]+, 323 (11) [M+Na]+.[1]

Troubleshooting and Optimization

  • Low Yield:

    • Ensure all reagents are of high purity and the solvent is anhydrous. Moisture can hydrolyze the ester and react with the alkylating agent.

    • Confirm the complete dissolution of 1-Boc-piperazine before adding the alkylating agent.

    • The reaction time can be extended if monitoring by TLC or LC-MS indicates incomplete conversion.

  • Presence of Side Products:

    • Di-alkylation is unlikely due to the Boc protecting group, but if observed, ensure the stoichiometry of 1-Boc-piperazine to the alkylating agent is correct.

    • Careful purification by column chromatography is essential to remove any unreacted starting materials or byproducts.

Conclusion

The N-alkylation of 1-Boc-piperazine with tert-butyl bromoacetate provides a reliable and high-yielding route to tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. The procedure outlined in this application note is robust and has been demonstrated to produce the target compound in high purity and yield. By understanding the underlying reaction mechanism and adhering to the detailed protocol, researchers can confidently synthesize this versatile building block for their drug discovery and development endeavors.

References

  • Mamat, C., Flemming, A., & Köckerling, M. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(1), 90-95. [Link]

  • ChemInform. (2006). N-Alkylation of Indole and Pyrrole using Potassium Carbonate. ChemInform, 37(32). [Link]

  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. [Link]

  • ResearchGate. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]

  • ResearchGate. (2002). A Simple Synthesis of N-Alkylpiperazines. [Link]

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Application Note: Comprehensive Analytical Strategies for the Characterization of Piperazine-1-carboxylate Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Piperazine-1-carboxylate derivatives are a cornerstone scaffold in modern medicinal chemistry, forming the structural basis for numerous active pharmaceutical ingredients (APIs).[1] Their synthesis and development demand rigorous analytical characterization to ensure structural integrity, confirm identity, quantify purity, and maintain batch-to-batch consistency.[] This guide provides a detailed framework of orthogonal analytical methods for the comprehensive characterization of these compounds, moving beyond procedural lists to explain the causal logic behind methodological choices. It offers field-proven insights and detailed, self-validating protocols for key techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Introduction: The Analytical Imperative

The piperazine-1-carboxylate moiety, often introduced via reagents like benzyl chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (Boc₂O), serves to protect one of the two secondary amines of the piperazine ring. This synthetic strategy allows for selective functionalization at the unprotected nitrogen, making it a versatile building block. However, this process can introduce impurities such as di-substituted piperazine, unreacted starting materials, or side-products. Therefore, a multi-faceted analytical approach is not merely a quality control checkpoint but an integral part of the development lifecycle, essential for meeting the stringent purity and safety standards required by regulatory agencies.[3][4]

Integrated Analytical Workflow

A robust characterization strategy employs a series of orthogonal techniques in a logical sequence. Each method provides a unique piece of the analytical puzzle, from initial structural confirmation to definitive purity assessment.

Analytical Workflow cluster_0 Structural Elucidation (Identity & Confirmation) cluster_1 Purity & Impurity Profiling cluster_2 Definitive & Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C, 2D) Primary Structure MS Mass Spectrometry (ESI-MS, HRMS) Molecular Weight & Formula NMR->MS FTIR FT-IR Spectroscopy Functional Groups MS->FTIR HPLC HPLC-UV/PDA Purity Assay & Impurities FTIR->HPLC GC GC-MS Residual Solvents HPLC->GC XRAY X-Ray Crystallography Absolute 3D Structure GC->XRAY DSC DSC / Melting Point Thermal Properties & Purity Check XRAY->DSC KF Karl Fischer Titration Water Content DSC->KF Final_Report Certificate of Analysis KF->Final_Report Synthesis Synthesized Compound Synthesis->NMR

Caption: Integrated workflow for piperazine-1-carboxylate characterization.

Part 1: Structural Elucidation - Confirming the Molecular Identity

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules. For piperazine-1-carboxylates, both ¹H and ¹³C NMR are indispensable.[5][6]

Expertise & Causality:

  • ¹H NMR: Provides information on the proton environment. The piperazine ring protons typically appear as two sets of multiplets in the aliphatic region (δ 2.5-4.0 ppm). The protons adjacent to the carbamate-substituted nitrogen are deshielded and resonate downfield compared to those adjacent to the free secondary amine.[7] The protecting group (e.g., benzyl or tert-butyl) will have characteristic signals (e.g., aromatic protons for Cbz, a singlet at ~1.4 ppm for Boc).

  • ¹³C NMR: Confirms the carbon framework. The key signal is the carbamate carbonyl carbon (C=O), which typically resonates around δ 155 ppm. The piperazine ring carbons appear in the δ 40-50 ppm region.[6]

  • Dynamic NMR: In some cases, due to restricted rotation around the carbamate C-N bond, you may observe signal broadening or the presence of rotamers at room temperature, leading to more complex spectra than expected.[6][8] Variable temperature (VT) NMR studies can be used to probe these dynamic effects.

Protocol 1: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Rationale: DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and for visualizing the N-H proton of the free amine, which might otherwise exchange with trace water.[9]

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Process the data with an exponential multiplication (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).[9]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be required depending on the sample concentration.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).[9]

  • Data Analysis & Validation:

    • Integrate the ¹H NMR signals and verify that the proton ratios match the expected structure.

    • Correlate ¹H and ¹³C signals using 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) if the structure is novel or assignments are ambiguous.

    • Confirm the presence of the key carbonyl signal in the ¹³C spectrum.

Mass Spectrometry (MS): Confirming Molecular Weight

MS provides the molecular weight of the compound, offering rapid confirmation of the target molecule's identity. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition, providing an additional layer of certainty.

Expertise & Causality:

  • Ionization: Electrospray Ionization (ESI) is the preferred method for these compounds as they are typically polar and non-volatile. Analysis is performed in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Fragmentation: Collision-Induced Dissociation (CID) in tandem MS (MS/MS) can reveal structural information. Common fragmentation patterns involve the cleavage of the carbamate group or the opening of the piperazine ring. For example, N-Boc piperazine derivatives often show a characteristic loss of the tert-butyl group (-56 Da) or isobutylene.[10]

Protocol 2: LC-MS Analysis for Molecular Weight Confirmation
  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., a Quadrupole or Orbitrap analyzer) with an ESI source.

  • Chromatographic Conditions (for infusion or brief separation):

    • Column: A short C18 column (e.g., 50 x 2.1 mm).

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid. Rationale: Formic acid aids in the protonation of the analyte, enhancing the [M+H]⁺ signal in positive ESI mode.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometer Settings (Positive ESI Mode):

    • Scan Range: m/z 100 - 1000.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

  • Data Analysis & Validation:

    • Extract the Total Ion Chromatogram (TIC) and identify the peak corresponding to your compound.

    • Examine the mass spectrum for that peak and identify the [M+H]⁺ ion.

    • Compare the observed mass to the calculated theoretical mass. For HRMS, the mass error should be less than 5 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR is a rapid and non-destructive technique used to confirm the presence of key functional groups. It serves as an excellent identity check.

Expertise & Causality: The FT-IR spectrum of a piperazine-1-carboxylate will be dominated by two key features:

  • Carbamate C=O Stretch: A strong, sharp absorption band typically appearing in the range of 1680-1720 cm⁻¹ . This is a highly characteristic peak.[11]

  • N-H Stretch: A moderate absorption in the 3200-3400 cm⁻¹ region, corresponding to the secondary amine. This peak can sometimes be broad.[12]

  • C-N Stretch: Found in the fingerprint region, typically around 1100-1300 cm⁻¹ .[11]

Functional GroupTypical Wavenumber (cm⁻¹)Intensity
N-H Stretch (secondary amine)3200 - 3400Medium
C-H Stretch (aliphatic)2850 - 3000Medium-Strong
C=O Stretch (carbamate)1680 - 1720Strong, Sharp
C-N Stretch1100 - 1300Medium

Part 2: Purity Assessment and Separation Science

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is the primary method for determining the purity of pharmaceutical compounds and quantifying impurities.[3] For piperazine derivatives, which may lack a strong UV chromophore, method development is key.

Expertise & Causality:

  • Detection: If the piperazine-1-carboxylate contains an aromatic moiety (like a Cbz group or an aryl substituent), UV detection at 254 nm is often suitable. For compounds lacking a chromophore (like Boc-piperazine), detection at low UV wavelengths (~205-210 nm) is necessary, though this can lead to baseline noise.[13] An alternative is derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a highly UV-active product for trace-level analysis.[13][14]

  • Stationary Phase: Reversed-phase chromatography using a C18 column is the most common choice. The nonpolar stationary phase effectively retains the piperazine core, while the mobile phase composition can be tuned to elute the compound and separate it from more polar or less polar impurities.[15]

  • Mobile Phase: A mixture of acetonitrile (ACN) or methanol and water (or an aqueous buffer) is typically used. Adding a small amount of an amine modifier like triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1%) can improve peak shape by masking residual silanol groups on the silica support, which can otherwise cause peak tailing with basic compounds like piperazines.[13]

Protocol 3: Reversed-Phase HPLC Purity Analysis
  • Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. Rationale: A gradient elution is crucial for separating impurities with a wide range of polarities and for cleaning the column after each injection.

    • Flow Rate: 1.0 mL/min.[13]

    • Column Temperature: 35 °C.[13]

    • Injection Volume: 10 µL.[13]

    • Detection Wavelength: 210 nm or 254 nm (or use PDA to screen all wavelengths).

  • Sample Preparation: Prepare the sample at a concentration of approximately 1 mg/mL in the mobile phase.

  • System Suitability Test (SST) - A Self-Validating System:

    • Before analysis, perform five replicate injections of a standard solution.

    • Acceptance Criteria: The relative standard deviation (%RSD) for the retention time should be ≤ 1.0%, and for the peak area should be ≤ 2.0%. This ensures the system is performing consistently.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Report any impurity exceeding 0.10%.

HPLC_Principle cluster_0 HPLC System MobilePhase Mobile Phase Solvent A + Solvent B Pump Pump MobilePhase->Pump Injector Injector (Sample Intro) Pump->Injector Column Column (C18) Stationary Phase Injector->Column Detector Detector (UV/PDA) Column->Detector Data Data System (Chromatogram) Detector->Data

Caption: Basic workflow of an HPLC system for purity analysis.

Part 3: Definitive and Physicochemical Characterization

X-Ray Crystallography: The Absolute Structure

For novel compounds, single-crystal X-ray diffraction provides the ultimate, unambiguous 3D molecular structure, including absolute stereochemistry.[16] This technique is contingent upon the ability to grow a high-quality single crystal. The piperazine ring is known to adopt a stable chair conformation.[17][18]

Protocol 4: Crystal Growth and X-Ray Diffraction
  • Crystal Growth:

    • Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol).

    • Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in a refrigerator.

    • Alternative methods include slow evaporation from a saturated solution or vapor diffusion. Rationale: Slow cooling or evaporation is critical to allow for the ordered lattice formation required for a single crystal.

  • Data Collection:

    • Mount a suitable crystal (clear, well-defined faces) on a goniometer head.

    • Collect diffraction data at a low temperature (e.g., 150 K) using a diffractometer equipped with Mo Kα radiation.[17] Rationale: Low temperature minimizes thermal motion of atoms, resulting in a higher quality diffraction pattern and a more precise structure.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the structure using appropriate software (e.g., SHELX).

    • Refine the structural model to obtain final atomic coordinates, bond lengths, and angles.

Conclusion

The characterization of piperazine-1-carboxylate compounds is a multi-step process that relies on the synergistic use of orthogonal analytical techniques. A logical workflow beginning with structural elucidation (NMR, MS, FT-IR), followed by rigorous purity assessment (HPLC), and culminating in definitive structural or physicochemical analysis (X-ray, DSC) provides the comprehensive data package required for advancing drug development programs. Each protocol must be executed with an understanding of the underlying chemical principles to ensure the generation of trustworthy and reliable data.

References

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • International Union of Crystallography. Structures of piperazine, piperidine and morpholine. Available from: [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available from: [Link]

  • International Journal of Research and Analytical Reviews. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Available from: [Link]

  • International Union of Crystallography Journals. Structures of piperazine, piperidine and morpholine. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • University of Strathclyde. Structures of piperazine, piperidine and morpholine. Available from: [Link]

  • PubMed. Crystallographic characterisation of Ti(IV) piperazine complexes and their exploitation for the ring opening polymerisation of rac-lactide. Available from: [Link]

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  • Journal of Chinese Mass Spectrometry Society. Mass Fragmentation Characteristics of Piperazine Analogues. Available from: [Link]

  • Nicovaper. Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing. Available from: [Link]

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  • PubChem. Benzyl piperazine-1-carboxylate. Available from: [Link]

  • RSC Publishing. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. A Review on Analytical Methods for Piperazine Determination. Available from: [Link]

  • Indian Journal of Pure & Applied Physics. Spectral investigation and normal coordinate analysis of piperazine. Available from: [Link]

  • ResearchGate. Proposed mass fragmentation pattern of 2-furyl{4-[4-(1-piperidinylsulfonyl)benzyl]-1-piperazinyl}methanone (5c). Available from: [Link]

  • PubMed. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Available from: [Link]

  • PubChem. Piperazine-1-carboxylic acid. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV | Abstract. Available from: [Link]

  • SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Available from: [Link]

  • Semantic Scholar. 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Available from: [Link]

  • MDPI. Monitoring the Interfacial Polymerization of Piperazine and Trimesoyl Chloride with Hydrophilic Interlayer or Macromolecular Additive by In Situ FT-IR Spectroscopy. Available from: [Link]

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  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]

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Application Note: A Robust LC-MS/MS Framework for Impurity Profiling of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Piperazine derivatives are a cornerstone of modern pharmaceuticals, valued for their versatile pharmacological activities. However, their synthesis and storage can introduce impurities that may compromise the safety and efficacy of the final drug product. This document provides a comprehensive guide for the development and validation of a sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the identification, quantification, and control of these impurities. We will explore the rationale behind critical methodological choices, from chromatographic separation strategies to mass spectrometric parameter optimization, all within the context of international regulatory standards.

Introduction: The Imperative for Impurity Profiling

The piperazine ring is a privileged scaffold in drug discovery, but its reactivity can lead to a range of process-related impurities and degradation products. These can include unreacted starting materials, intermediates, by-products from side reactions, and degradants formed under stress conditions.[1] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate strict control over impurities in new drug substances.[2][3] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identification, and qualification of impurities, making their accurate detection and characterization a non-negotiable aspect of drug development.[1][4]

LC-MS/MS has become the definitive analytical tool for this task due to its unparalleled sensitivity and specificity, allowing for the detection of trace-level impurities and providing the structural information necessary for their identification.[5][6] This note details a robust workflow designed to meet these analytical challenges head-on.

The Analytical Challenge: Piperazine Properties and Method Selection

Piperazine derivatives often exhibit high polarity and basicity, which presents a significant challenge for traditional reversed-phase liquid chromatography (RPLC).[7] These characteristics can lead to poor retention on nonpolar stationary phases like C18, resulting in elution near the solvent front and inadequate separation from other polar impurities. To overcome this, two primary chromatographic strategies are considered:

  • Polar-Embedded/Endcapped Reversed-Phase (RP) Chromatography: Modern RPLC columns with polar-embedded or heavily endcapped stationary phases are designed to be stable in 100% aqueous mobile phases.[8] This allows for the use of weaker, highly aqueous mobile phases to improve the retention of polar analytes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds.[9] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (like acetonitrile).[10] In HILIC, water acts as the strong eluting solvent, providing an orthogonal separation mechanism to RPLC.[8] The high organic content of the mobile phase also offers the advantage of enhanced desolvation and ionization efficiency in the mass spectrometer's electrospray ionization (ESI) source, often leading to significant gains in sensitivity.[9]

The choice between RPLC and HILIC depends on the specific properties of the active pharmaceutical ingredient (API) and its expected impurities.

G start Assess Polarity of API and Potential Impurities decision Are analytes poorly retained on standard C18 column? start->decision rplc Strategy 1: Polar-Enhanced RPLC decision->rplc No hilic Strategy 2: HILIC decision->hilic Yes rplc_details Use Polar-Embedded or Endcapped C18/C8 column. Run high aqueous mobile phase (e.g., >95% Water). rplc->rplc_details hilic_details Use Amide, Silica, or Diol column. Run high organic mobile phase (e.g., >70% ACN). Enhanced MS sensitivity is a key advantage. hilic->hilic_details

Figure 1: Decision tree for chromatographic mode selection.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of the analytical method.[11][12] These studies are mandated by regulatory agencies like the FDA and are a core part of the ICH guidelines.[13]

Objective: To generate potential degradation impurities by subjecting the drug substance to stress conditions more severe than accelerated stability testing. A target degradation of 5-20% is generally recommended.[11][13]

Protocol:

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of the piperazine derivative API in a suitable solvent (e.g., Methanol:Water 50:50 v/v).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[11]

  • Thermal Degradation: Store the solid drug substance in a calibrated oven at 80°C for 48 hours. Dissolve in the starting solvent to 1 mg/mL for analysis.[13]

  • Photolytic Degradation: Expose the solid drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[13][14] Dissolve in the starting solvent to 1 mg/mL for analysis.

  • Control Samples: Maintain an unstressed sample (API stock solution) and a blank (solvent only) under the same conditions (excluding the stressor) for comparison.

LC-MS/MS Method Protocol

This protocol provides a starting point for method development. Optimization will be required based on the specific piperazine derivative and the results of the forced degradation studies.

A. Chromatographic Conditions (HILIC Example)

ParameterRecommended SettingRationale
LC System UPLC/UHPLC SystemProvides high resolution and fast analysis times.
Column Amide-based HILIC Column (e.g., 100 x 2.1 mm, 1.7 µm)Offers excellent retention and peak shape for polar bases.[9]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid)Buffered mobile phase controls analyte ionization state for reproducible retention. Ammonium formate is volatile and ideal for MS.
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe primary solvent in HILIC; acid improves peak shape and ionization.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLMinimize potential for peak distortion.
Gradient See Table 1A generic gradient to elute a range of polar compounds.

Table 1: Example HILIC Gradient Program

Time (min) % Mobile Phase A (Aqueous) % Mobile Phase B (Organic)
0.0 5 95
1.0 5 95
8.0 40 60
9.0 40 60
9.1 5 95

| 12.0 | 5 | 95 |

B. Mass Spectrometry Conditions

ParameterRecommended SettingRationale
MS System Triple Quadrupole (QqQ) or Q-TOF Mass SpectrometerQqQ for targeted quantification (MRM), Q-TOF for unknown identification (high-resolution accurate mass).
Ionization Source Electrospray Ionization (ESI)Standard for polar, ionizable compounds.
Polarity Positive (+)Piperazine derivatives contain basic nitrogen atoms that readily accept a proton to form [M+H]⁺ ions.[15]
Capillary Voltage 3.0 - 4.0 kVOptimized for stable spray and maximum ion signal.
Source Temp. 120 - 150 °CInstrument-dependent; balances ion generation with thermal stability.
Desolvation Temp. 350 - 500 °CEfficiently removes solvent from droplets to generate gas-phase ions.
Cone Gas Flow ~50 L/hrHelps nebulize the eluent and prevent solvent clusters.
Desolvation Gas 600 - 1000 L/hrHigh flow of inert gas (N₂) to aid in solvent evaporation.

Workflow for Impurity Analysis

The complete workflow integrates method development, impurity identification, and routine quantification, ensuring a comprehensive impurity profile is established and monitored.

Figure 2: Integrated workflow for impurity identification and quantification.

Fragmentation Insights: The structural backbone of piperazine derivatives provides predictable fragmentation patterns. Common cleavage sites include the C-N bonds of the piperazine ring and the bond connecting the piperazine moiety to other parts of the molecule.[15][16] For example, a benzylpiperazine will often yield a characteristic tropylium ion at m/z 91, while phenylpiperazines can produce fragments at m/z 70 and 56 corresponding to the piperazine ring itself.[15] Analyzing these characteristic fragments is key to identifying the core structure of unknown impurities.

Method Validation Protocol

Once the method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[17][18][19]

Objective: To provide documented evidence that the analytical procedure is reliable and reproducible for the quantification of specified impurities.

Table 2: Summary of Validation Parameters for an Impurity Quantification Method

Validation Characteristic Purpose Typical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., API, other impurities, degradants). Peak purity analysis (e.g., using DAD or MS spectra) should show no co-elution at the retention time of the impurity.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Typically Signal-to-Noise ratio of 10:1; Precision (%RSD) ≤ 10%; Accuracy 80-120%.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte. Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentration of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. From LOQ to 120% of the specification limit for the impurity.
Accuracy The closeness of test results obtained by the method to the true value. Recovery of 80-120% for spiked samples at three concentration levels (e.g., LOQ, 100%, 120% of spec limit).
Precision (Repeatability & Intermediate) The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Repeatability (intra-day, same analyst/instrument): RSD ≤ 5%. Intermediate Precision (inter-day, different analyst/instrument): RSD ≤ 10%.

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like pH (±0.2), column temp (±5°C), flow rate (±10%) are varied. |

Conclusion

This application note outlines a systematic and robust framework for the LC-MS/MS analysis of impurities in piperazine-containing drug substances. By leveraging forced degradation studies, selecting the appropriate chromatographic strategy (HILIC or RPLC), and following a structured workflow for identification and quantification, laboratories can build a comprehensive impurity profile. Adherence to the validation protocols outlined by ICH Q2(R1) ensures that the developed method is trustworthy, reliable, and fit for purpose in a regulated pharmaceutical environment, ultimately safeguarding patient health.[17][20]

References

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline . (n.d.). Pharmaguideline. Retrieved from [Link]

  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline . (2006, October 1). European Medicines Agency. Retrieved from [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines . (n.d.). International Journal of Pharmaceutical Investigation. Retrieved from [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances . (n.d.). ECA Academy. Retrieved from [Link]

  • ICH harmonised tripartite guideline - Impurities in new drug substances Q3A(R2) . (2006, October 25). ICH. Retrieved from [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions . (n.d.). Pharmaceutical Technology. Retrieved from [Link]

  • Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations . (2020, June 27). Veeprho. Retrieved from [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) . (n.d.). Jordi Labs. Retrieved from [Link]

  • ICH Q3A Guideline for Impurities in New Drug Substances . (2024, October 31). YouTube. Retrieved from [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues . (n.d.). Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]

  • Q1B Photostability Testing of New Drug Substances and Products . (n.d.). FDA. Retrieved from [Link]

  • Forced Degradation Studies . (2016, December 14). MedCrave online. Retrieved from [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs . (n.d.). MDPI. Retrieved from [Link]

  • Quality Guidelines . (n.d.). ICH. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . (n.d.). ECA Academy. Retrieved from [Link]

  • Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes . (n.d.). PubMed. Retrieved from [Link]

  • ICH harmonised tripartite guideline - Validation of analytical procedures: text and methodology Q2(R1) . (n.d.). ICH. Retrieved from [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer drugs . (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) DEVELOPMENT AND IMPLEMENTATION OF UPLC-MS/MS METHOD FOR THE DETERMINATION OF PIPERAZINE RESIDUES IN PIG TISSUES . (n.d.). ResearchGate. Retrieved from [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs . (2022, March 22). PubMed Central. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF . (n.d.). ResearchGate. Retrieved from [Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column . (2019, July 15). Agilent. Retrieved from [Link]

  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum | Request PDF . (n.d.). ResearchGate. Retrieved from [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs . (n.d.). PubMed. Retrieved from [Link]

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography . (n.d.). Chrom Tech, Inc. Retrieved from [Link]

  • HILIC: The Pros and Cons . (2014, September 19). LCGC International. Retrieved from [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs . (n.d.). Semantic Scholar. Retrieved from [Link]

  • What is the difference between HILIC columns VS normal/reverse columns? . (2022, December 1). uHPLCs. Retrieved from [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs . (n.d.). OUCI. Retrieved from [Link]

  • Piperazine . (n.d.). NIST WebBook. Retrieved from [Link]

  • Normal-phase vs. Reversed-phase Chromatography . (n.d.). Phenomenex. Retrieved from [Link]

  • A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING . (n.d.). Waters. Retrieved from [Link]

  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum . (n.d.). PubMed. Retrieved from [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs . (2022, March 22). MDPI. Retrieved from [Link]

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Application Notes and Protocols for In Vitro Evaluation of Pyrimidine Derivatives' Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Potential of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic scaffold and a cornerstone in medicinal chemistry. Its prevalence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) highlights its intrinsic biological relevance. This has driven decades of research into synthetic pyrimidine derivatives, revealing a remarkable breadth of pharmacological activities. These compounds have been successfully developed as anticancer, antimicrobial, and anti-inflammatory agents, often functioning through the specific inhibition of key enzymes.

This technical guide offers an in-depth exploration of the in vitro assays essential for characterizing the biological activity of novel pyrimidine derivatives. It is designed for researchers, scientists, and drug development professionals, providing not just step-by-step protocols but also the scientific rationale behind methodological choices, ensuring a robust and reproducible evaluation of a compound's potential. We will delve into the primary assays for anticancer, enzyme inhibitory, and antimicrobial activities, supported by quantitative data and visual workflows to provide a comprehensive and practical resource.

I. A Strategic Workflow for In Vitro Screening

A systematic approach is crucial to efficiently evaluate a library of new chemical entities. The following workflow outlines a logical progression from broad cytotoxicity screening to more specific mechanistic assays. This tiered approach ensures that resources are focused on the most promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Mechanism of Action (MoA) A Compound Library of Pyrimidine Derivatives B Broad Spectrum Cytotoxicity Assay (e.g., MTT or SRB Assay) vs. Cancer & Normal Cell Lines A->B Initial Evaluation C IC50 Determination (Dose-Response Curves) B->C Active Compounds D Antimicrobial Screening (MIC Determination) B->D Parallel Screening E Lead Compound Identification (Potent & Selective Hits) C->E D->E F Target-Based Enzyme Assays (e.g., Kinase, DHFR, COX) E->F Characterization G Pathway Analysis (e.g., Western Blot, Reporter Assays) F->G H MoA Confirmed G->H

Caption: A general workflow for the in vitro screening of pyrimidine derivatives.

II. Anticancer Activity: Assessing Cytotoxicity

A primary application for pyrimidine derivatives is in oncology. Their ability to interfere with nucleic acid synthesis and cell signaling makes them potent cytotoxic agents.[1] The initial evaluation of anticancer potential involves assessing a compound's ability to inhibit the growth of or kill cancer cells in culture.

Quantitative Anticancer Data

The in vitro potency of a compound is quantified by its half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. The following table summarizes representative IC50 values for different classes of pyrimidine derivatives against various human cancer cell lines.

Compound Class/Reference ExampleCancer Cell LineIC50 (µM)
Pyrido[2,3-d]pyrimidine[2]A549 (Lung)50 (for derivative 2d)
Pyrazolo[3,4-d]pyrimidine[3]Hela (Cervical)17.50
Pyrazolo[3,4-d]pyrimidine[3]Caco-2 (Colorectal)73.08
Thiazolo[4,5-d]pyrimidine[4]A375 (Melanoma)Most active of series
Iminopyrimidine[5]HCT-116 (Colorectal)58.2 (µg/ml)

Note: The data presented are examples and direct comparison between different studies should be made with caution due to variations in experimental conditions.

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method based on the measurement of cellular protein content, which is proportional to the cell number. It is a robust and reproducible alternative to metabolic assays like the MTT.[6][7]

Causality Behind Experimental Choices:

  • Fixation: Trichloroacetic acid (TCA) fixation is used to precipitate and fix total cellular protein, providing a stable endpoint. Unlike MTT assays that measure metabolic activity, the SRB assay is less prone to interference from compounds that alter cellular metabolism without being cytotoxic.[8]

  • Staining: SRB is an aminoxanthene dye that binds electrostatically to basic amino acid residues of proteins under mildly acidic conditions. This stoichiometric binding ensures that the amount of dye bound is directly proportional to the total protein mass.[9]

  • Solubilization: A basic solution (Tris base) is used to dissociate the dye from the proteins, allowing it to be quantified by measuring its absorbance.

Materials:

  • 96-well flat-bottom microtiter plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Washing solution: 1% (v/v) acetic acid

  • Solubilization solution: 10 mM Tris base, pH 10.5

  • Multi-well spectrophotometer (plate reader)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified, 5% CO₂ incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrimidine derivatives in culture medium at 2X the final desired concentrations.

    • Remove the medium from the cells and add 100 µL of the medium containing the diluted compounds. Include appropriate vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

    • Incubate for a specified exposure time (typically 48-72 hours).

  • Cell Fixation:

    • After incubation, gently add 50 µL of cold 10% TCA to each well without removing the supernatant.

    • Incubate the plate at 4°C for 1 hour to fix the cells.[8]

  • Washing:

    • Carefully discard the supernatant.

    • Wash the plate four to five times by immersing it in a basin of 1% acetic acid to remove excess TCA and unbound dye.[9]

    • Remove excess wash solution by tapping the plate on absorbent paper and allow it to air-dry completely at room temperature.

  • Staining:

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.[7]

  • Post-Stain Washing:

    • Quickly remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.[8]

    • Allow the plates to air-dry completely.

  • Solubilization and Absorbance Reading:

    • Add 200 µL of 10 mM Tris base solution to each well.

    • Place the plate on a shaker for 10 minutes to ensure complete solubilization of the protein-bound dye.[8]

    • Measure the optical density (OD) at 510 nm or 565 nm using a microplate reader.[6][8]

  • Data Analysis:

    • Subtract the background OD from a "medium only" control.

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

III. Enzyme Inhibition: Unraveling the Mechanism of Action

Many pyrimidine derivatives exert their biological effects by inhibiting specific enzymes. Key examples include Epidermal Growth Factor Receptor (EGFR) in cancer and Dihydrofolate Reductase (DHFR) in both cancer and microbial infections.[2]

Target 1: Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like MAPK and PI3K/Akt, promoting cell proliferation and survival.[10][11] Overactivity of EGFR is a hallmark of many cancers, making it a prime therapeutic target.

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Downstream Signaling EGFR EGF Ligand EGFR Tyrosine Kinase Domain EGFR:f0->EGFR:f1 ADP ADP EGFR:f2->ADP RAS_RAF RAS/RAF/MEK/ERK (MAPK Pathway) EGFR:f2->RAS_RAF Activates PI3K_AKT PI3K/AKT/mTOR Pathway EGFR:f2->PI3K_AKT Activates Pyrimidine Pyrimidine Derivative (Inhibitor) Pyrimidine->EGFR:f2 Binds to ATP pocket ATP ATP ATP->EGFR:f2 Phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling pathway and the point of inhibition by pyrimidine derivatives.[12]

Protocol 2: In Vitro EGFR Kinase Assay (Luminescence-Based)

This biochemical assay measures the activity of purified EGFR kinase by quantifying the amount of ADP produced, which is directly proportional to the enzyme's phosphorylation activity. The ADP-Glo™ Kinase Assay is a common platform for this.[13]

Causality Behind Experimental Choices:

  • Luminescence Detection: This method offers high sensitivity and a broad dynamic range. The assay converts the ADP product into a luminescent signal, minimizing interference from colored or fluorescent test compounds.

  • ATP Depletion: An initial step depletes the unconsumed ATP from the kinase reaction. This is critical because high background ATP levels would otherwise obscure the signal generated from the newly synthesized ATP (from ADP).

  • Kinase Detection Reagent: This reagent converts ADP to ATP and simultaneously provides the necessary components (luciferase/luciferin) to generate a light signal proportional to the ADP amount.[13]

Materials:

  • Recombinant Human EGFR (active kinase domain)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • Test pyrimidine derivatives and a known EGFR inhibitor (e.g., Erlotinib) as a control

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)[14]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test pyrimidine derivative in 100% DMSO. Create a serial dilution series in the kinase assay buffer.

    • Dilute the recombinant EGFR enzyme and substrate to their optimal working concentrations in the kinase assay buffer.

  • Assay Plate Setup:

    • In a white 384-well plate, add 1 µL of the serially diluted compound or DMSO vehicle control to each well.[13]

    • Add 2 µL of the diluted EGFR enzyme to each well.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Kinase Reaction Initiation:

    • Prepare a master mix containing the peptide substrate and ATP.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.[13]

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[13]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.[14]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Target 2: Dihydrofolate Reductase (DHFR)

DHFR is a crucial enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of nucleotides. Inhibiting DHFR disrupts DNA synthesis, leading to cell death. It is a validated target for both anticancer and antimicrobial drugs.

Protocol 3: In Vitro DHFR Inhibition Assay (Colorimetric)

This assay measures DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of dihydrofolate (DHF).[15][16]

Causality Behind Experimental Choices:

  • Spectrophotometric Detection: The cofactor NADPH has a distinct absorbance peak at 340 nm, while NADP⁺ does not. This difference allows for a direct, continuous measurement of enzyme activity by monitoring the rate of NADPH consumption.[15]

  • Kinetic Measurement: By taking readings at multiple time points, the initial reaction velocity can be accurately calculated. This is crucial for determining inhibitor potency, as the rate of the reaction is directly proportional to the amount of active enzyme.

Materials:

  • Purified DHFR enzyme (bacterial or human, depending on the target)

  • DHFR Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Dihydrofolic acid (DHF) substrate

  • NADPH cofactor

  • Test pyrimidine derivatives and a known DHFR inhibitor (e.g., Methotrexate) as a control[17]

  • 96-well UV-transparent microplate

  • Spectrophotometer (plate reader) capable of kinetic measurements at 340 nm

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of DHF, NADPH, and test compounds in appropriate solvents. Prepare fresh dilutions in DHFR Assay Buffer for each experiment.

    • Keep all reagents on ice.[18]

  • Assay Setup:

    • Set the plate reader to perform a kinetic read at 340 nm at a controlled temperature (e.g., 25°C).

    • In a UV-transparent 96-well plate, add the following to each well:

      • DHFR Assay Buffer

      • Test inhibitor at various concentrations (or vehicle control)

      • NADPH solution

      • DHFR enzyme

    • Mix and incubate for 5-10 minutes at the assay temperature to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the DHF substrate solution to all wells.

    • Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes.[16]

  • Data Analysis:

    • For each concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot (ΔAbs/min).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

IV. Antimicrobial Activity: Determining Minimum Inhibitory Concentration (MIC)

Pyrimidine derivatives have also shown significant promise as antimicrobial agents, often by targeting essential bacterial enzymes like DHFR. The standard method to quantify a compound's in vitro antibacterial or antifungal activity is by determining its Minimum Inhibitory Concentration (MIC).[19]

Quantitative Antimicrobial Data

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound Class/Reference ExampleBacterial/Fungal StrainMIC (µg/mL)
Pyrimidine Derivative S1[19]S. aureus16.26
Pyrimidine Derivative S7[19]B. subtilis17.34
Pyrimidine Derivative S7[19]E. coli17.34
Pyrrolopyrimidine[20]S. aureus8
3-aminopyrimidine-2-thione[21]P. aeruginosa>500
Protocol 4: Broth Microdilution Method for MIC Determination

This method involves challenging a standardized inoculum of bacteria with serial dilutions of the test compound in a liquid growth medium.

Causality Behind Experimental Choices:

  • Standardized Inoculum: Using a specific bacterial density (e.g., 5 x 10⁵ CFU/mL) is critical for reproducibility. A higher or lower density could lead to erroneously high or low MIC values, respectively.

  • Two-fold Serial Dilutions: This provides a logarithmic concentration gradient, allowing for the precise determination of the MIC value across a wide range of concentrations.

  • Visual or Spectrophotometric Reading: The endpoint (growth vs. no growth) is determined by the absence of turbidity (cloudiness), which can be assessed by eye or more quantitatively by measuring the optical density.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Test pyrimidine derivatives

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or plate reader for measuring optical density (OD) at 600 nm

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh agar plate, pick a few bacterial colonies and suspend them in sterile broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution:

    • In a 96-well plate, add 100 µL of sterile broth to wells 2 through 12.

    • Add 200 µL of the test compound stock solution (at the highest concentration to be tested) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, measure the OD at 600 nm. The MIC is the lowest concentration that shows a significant reduction in OD compared to the growth control.

V. Assay Validation and Quality Control: Ensuring Trustworthy Data

For any screening assay, especially in a high-throughput setting, it is imperative to validate its performance to ensure the data is reliable and reproducible. Key statistical parameters are used for this purpose.[22][23]

Key Validation Parameters:

  • Signal-to-Background (S/B) Ratio: This ratio compares the signal of the positive control (uninhibited reaction) to the negative control (no enzyme or background). A higher S/B ratio indicates a larger dynamic range for the assay.

    • Formula: S/B = Mean(Positive Control) / Mean(Negative Control)

  • Z'-Factor: The Z'-factor is a measure of the statistical effect size and is the gold standard for assessing the quality of a high-throughput screening assay. It takes into account both the dynamic range (difference between positive and negative control means) and the data variation (standard deviations of the controls).[1]

    • Formula: Z' = 1 - [3 * (SD_pos + SD_neg) / |Mean_pos - Mean_neg|]

    • Interpretation:

      • Z' > 0.5: Excellent assay, suitable for high-throughput screening.[24]

      • 0 < Z' < 0.5: Acceptable assay, may require optimization.

      • Z' < 0: Poor assay, not suitable for screening.

Implementing these quality control measures is a non-negotiable step in the drug discovery process, forming the foundation of a self-validating system and ensuring the trustworthiness of every result generated.

References

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116.

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Retrieved from

  • Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112. (Referenced in context, similar to[7])

  • PubMed. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Retrieved from

  • Tzankova, V., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913.

  • BenchChem. (n.d.). Application Notes and Protocols for Egfr-IN-74 In Vitro Assays. Retrieved from

  • Vichai, V., & Kirtikara, K. (2006). SRB assay for measuring target cell killing. As adapted on Protocols.io.

  • BenchChem. (n.d.). Assessing the Cytotoxicity of Novel Pyrimidine Derivatives: A Comparative Guide. Retrieved from

  • BenchChem. (n.d.). In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide. Retrieved from

  • Yousif, E., et al. (2017). Synthesis, characterization and anticancer activity of new pyrimidine derivatives. ResearchGate.

  • Al-Ostoot, F. H., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(11), 3169.

  • Abcam. (2021). Dihydrofolate reductase (DHFR) Inhibitor Screening Kit (Colorimetric) (ab283374). Retrieved from

  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review.

  • Danaher Life Sciences. (n.d.). Small Molecule Screening Process Steps. Retrieved from

  • Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric). Retrieved from

  • ResearchGate. (n.d.). Antibacterial activity of pyrimidine derivatives. Retrieved from

  • Sigma-Aldrich. (n.d.). Dihydrofolate Reductase Assay Kit (CS0340) - Technical Bulletin. Retrieved from

  • BenchChem. (n.d.). The Core Mechanism of Bacterial Dihydrofolate Reductase (DHFR) Inhibition: A Technical Guide. Retrieved from

  • Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Retrieved from

  • ResearchGate. (n.d.). Assay Quality Parameters Z′ factor, Signal to Base Ratio (S/B), and.... Retrieved from

  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R. Retrieved from

  • Tempo Bioscience. (2019). The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z'. Retrieved from

  • Journal of Visualized Experiments. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from

  • Journal of Biological Research. (n.d.). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Retrieved from

  • PubMed. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from

  • ResearchGate. (n.d.). Diagram of EGFR signaling pathway showing impact of gefitinib and.... Retrieved from

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  • ResearchGate. (n.d.). Minimum Inhibitory Concentration (MIC) values in µg/mL of all the target compounds against different bacterial strains. Retrieved from

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Application Notes and Protocols for Molecular Docking Studies of Pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for conducting molecular docking studies on pyrazolo[3,4-d]pyrimidine derivatives. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its structural similarity to the purine nucleus, making it a privileged scaffold for the development of kinase inhibitors and other therapeutic agents.[1][2][3] The pyrazolo[3,4-d]pyrimidine core can act as a bioisostere of adenine, enabling it to effectively compete with ATP for binding to the active sites of various kinases.[1][2][3][4][5] These derivatives have shown promise as inhibitors of a range of kinases, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Bruton's tyrosine kinase (BTK), which are implicated in the pathogenesis of cancer and other diseases.[4][6][7][8]

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding the binding modes of potential inhibitors within the active site of a target protein, elucidating structure-activity relationships (SAR), and guiding the design of more potent and selective compounds.[9]

This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of molecular modeling principles. It aims to provide not just a set of instructions, but also the scientific reasoning behind the recommended protocols, ensuring a robust and reliable computational workflow.

I. Theoretical Framework: The "Why" Behind the "How"

Before delving into the practical steps, it is crucial to understand the underlying principles that govern the molecular docking process for pyrazolo[3,4-d]pyrimidine derivatives.

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Structure

The pyrazolo[3,4-d]pyrimidine scaffold is considered a "privileged" structure in medicinal chemistry. Its fused bicyclic system mimics the purine ring of adenine, a key component of ATP.[1][2][3] This structural analogy allows these derivatives to effectively interact with the ATP-binding pocket of kinases. The nitrogen atoms within the rings can act as hydrogen bond donors and acceptors, forming crucial interactions with the hinge region of the kinase, a key determinant of binding affinity.[2] Furthermore, the scaffold allows for substitutions at various positions, enabling the exploration of different chemical spaces to optimize potency and selectivity.[8][10]

Kinases as Therapeutic Targets

Protein kinases play a pivotal role in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[11] By designing molecules that can specifically inhibit the activity of these kinases, it is possible to interfere with the aberrant signaling pathways and achieve a therapeutic effect. Pyrazolo[3,4-d]pyrimidine derivatives have been successfully developed as inhibitors for a variety of kinases, including:

  • CDK2: Inhibition of CDK2 is a promising strategy for cancer therapy as it plays a crucial role in cell cycle progression.[5][6]

  • VEGFR-2: Targeting VEGFR-2 can inhibit angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[4][7]

  • EGFR: Overexpression or mutation of EGFR is common in many cancers, and its inhibition can block tumor growth.[1][4]

  • TRAP1: This mitochondrial chaperone protein is implicated in maintaining the cancerous phenotype, making it an attractive therapeutic target.[9]

The Logic of Molecular Docking

Molecular docking simulations aim to predict the binding conformation and affinity of a ligand (the pyrazolo[3,4-d]pyrimidine derivative) within the active site of a receptor (the target kinase). The process involves two main components:

  • Sampling: This involves generating a large number of possible conformations of the ligand within the receptor's binding site.

  • Scoring: Each of these conformations is then evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The conformation with the best score is predicted to be the most likely binding mode.

The accuracy of a docking study is highly dependent on the quality of the input structures, the choice of the docking software and algorithm, and the careful definition of the search space.

II. Experimental Workflow: A Visual Guide

The following diagram illustrates the key stages of a typical molecular docking workflow for pyrazolo[3,4-d]pyrimidine derivatives.

workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_validation Validation Phase PDB 1. Target Selection & Retrieval (e.g., from PDB) Prot_Prep 2. Protein Preparation (Remove water, add hydrogens) PDB->Prot_Prep PDB file Grid 4. Grid Box Generation (Define search space) Prot_Prep->Grid Prepared Protein Lig_Prep 3. Ligand Preparation (2D to 3D, energy minimization) Docking 5. Molecular Docking (Run simulation) Lig_Prep->Docking Prepared Ligand(s) Grid->Docking Grid parameters Analysis 6. Post-Docking Analysis (Binding modes, interactions, scoring) Docking->Analysis Docked poses Validation 7. Validation (Re-docking, comparison with known inhibitors) Analysis->Validation Predicted binding mode

Caption: Overall workflow for molecular docking studies.

III. Detailed Protocols

This section provides step-by-step protocols for each phase of the molecular docking study. While specific software packages are mentioned as examples (e.g., AutoDock Vina), the underlying principles are transferable to other docking suites like Schrödinger, MOE, or GOLD.

Protocol 1: Target Protein Preparation

Rationale: The crystal structure of a protein obtained from the Protein Data Bank (PDB) is often not immediately ready for docking. It may contain water molecules, co-factors, and other ligands that need to be removed. Additionally, hydrogen atoms are usually not resolved in X-ray crystal structures and must be added.

Materials:

  • Protein Data Bank (PDB) ID of the target kinase (e.g., CDK2: 2A4L[5], EGFR: 1M17[4], VEGFR-2: 4ASD[1]).

  • Molecular modeling software (e.g., AutoDockTools (ADT)[12], PyMOL, Chimera, Schrödinger Maestro).

Procedure:

  • Download the Protein Structure: Obtain the PDB file for your target kinase from the RCSB Protein Data Bank.

  • Clean the Protein Structure:

    • Load the PDB file into your molecular modeling software.

    • Remove all water molecules from the structure.[1]

    • Remove any co-crystallized ligands and ions that are not relevant to the binding site of interest.[1]

  • Add Hydrogen Atoms:

    • Add hydrogen atoms to the protein, ensuring that the protonation states of ionizable residues (e.g., His, Asp, Glu) are appropriate for a physiological pH (around 7.4). Most software packages have tools to predict these states.

  • Assign Partial Charges:

    • Assign partial charges to each atom of the protein. Common charge models include Gasteiger or AMBER. This is crucial for calculating electrostatic interactions.

  • Save the Prepared Protein:

    • Save the prepared protein structure in a format suitable for your docking software (e.g., PDBQT for AutoDock).[13]

Protocol 2: Ligand Preparation

Rationale: The pyrazolo[3,4-d]pyrimidine derivatives need to be converted from a 2D representation to a low-energy 3D conformation. This ensures that the ligand's geometry is realistic before docking.

Materials:

  • 2D structure of the pyrazolo[3,4-d]pyrimidine derivatives (e.g., in SDF or MOL format).

  • Chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Molecular modeling software with energy minimization capabilities (e.g., AutoDockTools, Avogadro, Schrödinger LigPrep).

Procedure:

  • Draw the 2D Structure: Draw the chemical structure of your pyrazolo[3,4-d]pyrimidine derivative.

  • Convert to 3D: Use your software to generate a 3D conformation of the molecule.

  • Energy Minimization:

    • Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94, OPLS). This will relax the structure to a more stable, low-energy conformation.

  • Assign Partial Charges:

    • Assign partial charges to the ligand atoms (e.g., Gasteiger charges).

  • Define Rotatable Bonds:

    • Identify and define the rotatable bonds in the ligand. This allows the docking program to explore different conformations of the flexible parts of the molecule.

  • Save the Prepared Ligand:

    • Save the prepared ligand in the appropriate format for your docking software (e.g., PDBQT for AutoDock).[13]

Protocol 3: Molecular Docking using AutoDock Vina

Rationale: AutoDock Vina is a widely used and efficient open-source docking program.[12] It uses a Lamarckian genetic algorithm for conformational searching and an empirical scoring function to estimate binding affinity.

Materials:

  • Prepared protein file (e.g., protein.pdbqt).

  • Prepared ligand file (e.g., ligand.pdbqt).

  • AutoDock Vina software.[14]

  • AutoDockTools (ADT) for defining the grid box.

Procedure:

  • Define the Binding Site (Grid Box Generation):

    • Load the prepared protein into ADT.

    • Identify the active site of the kinase. This can often be determined from the position of a co-crystallized ligand in the PDB structure or from published literature.

    • Use the grid generation tools in ADT to define a search space (a 3D box) that encompasses the entire binding pocket. The size of the box should be large enough to allow the ligand to move and rotate freely.[13]

    • Note the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the grid box.[12]

  • Create a Configuration File:

    • Create a text file (e.g., conf.txt) and specify the input files and search parameters:

  • Run the Docking Simulation:

    • Open a terminal or command prompt and navigate to the directory containing your files.

    • Execute the following command: vina --config conf.txt --log results.log[12]

  • Analyze the Results:

    • The output file (results.pdbqt) will contain the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).

    • The log file (results.log) will contain a summary of the binding affinities for each pose.

IV. Post-Docking Analysis and Validation

Rationale: The raw output of a docking simulation requires careful interpretation and validation to ensure the results are meaningful.

Analysis of Binding Modes and Interactions
  • Visualize the Docked Poses: Use molecular visualization software (PyMOL, Chimera, Discovery Studio) to view the predicted binding poses within the active site of the protein.

  • Identify Key Interactions: Analyze the interactions between the top-ranked pose of the pyrazolo[3,4-d]pyrimidine derivative and the amino acid residues of the kinase. Look for:

    • Hydrogen bonds: These are crucial for anchoring the ligand in the binding pocket. For kinase inhibitors, hydrogen bonds with the hinge region are particularly important.[2]

    • Hydrophobic interactions: These contribute significantly to the overall binding affinity.

    • Pi-stacking and other non-covalent interactions.

The following diagram illustrates a hypothetical binding mode of a pyrazolo[3,4-d]pyrimidine derivative in a kinase active site.

binding_mode cluster_ligand Pyrazolo[3,4-d]pyrimidine cluster_protein Kinase Active Site Ligand Core Scaffold Hinge Hinge Region (e.g., Leu83 in CDK2) Ligand->Hinge H-Bonds Substituent1 R1 Group Hydrophobic_Pocket Hydrophobic Pocket Substituent1->Hydrophobic_Pocket Hydrophobic Interactions Substituent2 R2 Group Gatekeeper Gatekeeper Residue Substituent2->Gatekeeper Steric Interactions

Caption: Key interactions in a kinase active site.

Validation of the Docking Protocol

It is essential to validate your docking protocol to ensure it can accurately reproduce known binding modes.

  • Re-docking: If the crystal structure contains a co-crystallized ligand, a common validation method is to extract this ligand and dock it back into the protein's active site. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is then calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.[15]

  • Docking of Known Inhibitors: Dock a set of known active and inactive compounds into the target protein. A valid docking protocol should be able to distinguish between binders and non-binders, with active compounds generally receiving better docking scores.

V. Data Presentation

Quantitative results from docking studies should be presented in a clear and concise manner.

Table 1: Example Docking Results for Pyrazolo[3,4-d]pyrimidine Derivatives against CDK2

Compound IDBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
Derivative 1 -9.8Leu83, Glu81, Asp86Leu83 (backbone NH), Glu81 (side chain)
Derivative 2 -9.2Leu83, Phe80, Ile10Leu83 (backbone NH)
Derivative 3 -8.5Leu83, Gln131Leu83 (backbone NH)
Roscovitine (Control) -10.1Leu83, Glu81, Phe80Leu83 (backbone NH and CO)

VI. Conclusion

Molecular docking is an invaluable tool in the study and development of pyrazolo[3,4-d]pyrimidine derivatives as therapeutic agents. By following a systematic and validated protocol, researchers can gain significant insights into the molecular basis of their activity, rationalize structure-activity relationships, and guide the design of novel compounds with improved potency and selectivity. It is important to remember that docking is a computational prediction and should ideally be complemented with experimental validation, such as in vitro binding assays and cell-based activity studies.

VII. References

  • Al-Suwaidan, I. A., et al. (2019). Novel Pyrazolo[3,4-d]pyrimidines as Potential Cytotoxic Agents: Design, Synthesis, Molecular Docking and CDK2 Inhibition. Anticancer Agents in Medicinal Chemistry, 19(11), 1368-1381. [Link]

  • Lv, K., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy, 156, 113948. [Link]

  • Abdel-Ghani, T. M., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(21), 7203. [Link]

  • El-Malah, A. A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(1), 123. [Link]

  • Ismail, N. S. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][7][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14865-14882. [Link]

  • Alam, M. S., et al. (2022). Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. Molecules, 27(19), 6614. [Link]

  • Hassan, A. S., et al. (2025). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry, 41. [Link]

  • Hassan, A. S., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(26), 17745-17765. [Link]

  • Ismail, N. S. M., et al. (2017). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences, 3(2), 1-13. [Link]

  • El-Sayed, N. N. E., et al. (2025). Disclosing New Insights on Pyrazolo[3,4-d] Pyrimidine Tethered Diverse Amino Acid Candidates as Potential DHFR Inhibitors and Anti-Virulence Agents. Pharmaceuticals, 18(1), 1. [Link]

  • Wu, W., et al. (2017). Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation. RSC Advances, 7(50), 31435-31451. [Link]

  • ResearchGate. (n.d.). Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2. [Link]

  • Wang, Y., et al. (2013). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 18(9), 11024-11038. [Link]

  • Abdel-Ghani, T. M., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(21), 7203. [Link]

  • El-Malah, A. A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(1), 123. [Link]

  • Hassan, A. S., et al. (2025). Synthesis, Characterization, of Novel Pyrazolo [3,4-d] Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. ResearchGate. [Link]

  • Tanneeru, K., et al. (2018). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 157, 1031-1042. [Link]

  • Kumar, A., et al. (2022). Design, ADMET, PASS Prediction and Molecular Docking Studies of Novel pyrazolo[3,4-d]pyrimidines for Prospective of Anti-Cancer Agents. Research Square. [Link]

  • Hassan, A. S., et al. (2026). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. ResearchGate. [Link]

  • Li, J., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1438-1452. [Link]

  • Ghorab, M. M., et al. (2014). Synthesis, docking study and antitumor evaluation of certain newly synthesized pyrazolo[3,4-d]pyrimidine derivatives. Trade Science Inc. [Link]

  • Morris, G. M., & Lim-Wilby, M. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]

  • Ganesan, A., et al. (2016). Synthesis, anticancer evaluation, and molecular docking studies of some novel 4,6-disubstituted pyrazolo[3,4-d]pyrimidines as cyclin dependent kinase 2 (CDK2) inhibitors. ResearchGate. [Link]

  • ResearchGate. (n.d.). The representative structures of pyrazolo[3,4-d]pyrimidine derivatives as irreversible. [Link]

  • Mittapalli, S. K., et al. (2022). Synthetic approaches for pyrazolo[3,4-d]pyrimidines. ResearchGate. [Link]

  • Abdelzaher, W. Y., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. Pharmaceuticals, 16(3), 405. [Link]

  • ResearchGate. (n.d.). Chemical structures of some pyrazolo[3,4-d]pyrimidines (30a–c) and (31a,b). [Link]

  • Chu, P.-Y. (2018). Hands-on tutorials of AutoDock 4 and AutoDock Vina. Academia Sinica. [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. [Link]

  • Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. [Link]

  • The AutoDock Team. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate. This molecule is a crucial building block in medicinal chemistry and drug development, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The predominant and most versatile method for this synthesis is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. Our focus will be on diagnosing and resolving issues within this specific framework.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The Buchwald-Hartwig amination provides a powerful method for constructing the C-N bond between the pyrimidine ring and the piperazine nitrogen.[1] The reaction couples a 5-halopyrimidine (typically 5-bromopyrimidine) with tert-butyl piperazine-1-carboxylate in the presence of a palladium catalyst, a phosphine ligand, and a base.[2][3]

Overall Transformation:

The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) interchange.[4] Understanding this cycle is fundamental to troubleshooting, as each step has unique requirements that, if not met, can lead to reaction failure or low yields.

Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Aryl-Pd(II)-X(L_n) OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord Amine (R₂NH) PdII_Amine [Aryl-Pd(II)-Amine(L_n)]+ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation -H⁺ PdII_Amido Aryl-Pd(II)-Amido(L_n) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regenerates Catalyst Product Aryl-Amine Product RedElim->Product Troubleshooting_Workflow start Reaction Start check_conversion Monitor Conversion (TLC/LC-MS) start->check_conversion no_product Problem: No Product check_conversion->no_product No Conversion low_yield Problem: Low Yield / Stalled check_conversion->low_yield <80% Conversion good_yield Workup & Purification check_conversion->good_yield >80% Conversion check_catalyst Check Catalyst System: 1. Inert Atmosphere? 2. Anhydrous Solvents? 3. Precatalyst/Ligand Integrity? no_product->check_catalyst optimize_ligand Optimize Ligand: Switch to bulky biaryl- phosphine (e.g., XPhos) low_yield->optimize_ligand optimize_base Optimize Base/Temp: 1. Use stronger base (NaOtBu)? 2. Increase Temperature? optimize_ligand->optimize_base

Sources

Technical Support Center: Purification of Boc-Protected Piperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Boc-protected piperazine compounds. As a Senior Application Scientist with extensive experience in synthetic and medicinal chemistry, I've designed this guide to address the common and often frustrating challenges researchers encounter when purifying these valuable building blocks. The piperazine scaffold is a cornerstone in modern drug discovery, prized for its ability to enhance aqueous solubility and bioavailability.[1] The tert-butyloxycarbonyl (Boc) protecting group is an excellent tool for selective functionalization of one of the piperazine nitrogens.[1][2] However, the unique properties of both the piperazine ring and the Boc group can introduce specific hurdles during purification.

This guide is structured to provide not just procedural steps, but also the underlying chemical principles. Understanding why a particular technique works is crucial for effective troubleshooting and adapting protocols to your specific molecule.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems in a question-and-answer format, providing insights into the cause and actionable solutions.

Q1: My Boc-protected piperazine compound is showing significant tailing during silica gel column chromatography. What's causing this and how can I fix it?

A1: Tailing is a classic sign of strong interaction between your basic piperazine compound and the acidic silica gel surface. The free nitrogen on the piperazine ring (even when one is Boc-protected) is basic enough to be protonated by the acidic silanol groups (Si-OH) on the silica surface. This strong, ionic interaction slows down the elution of your compound in an uneven manner, leading to broad, tailing peaks.

Root Cause Analysis & Solutions:

  • Acid-Base Interaction: The primary cause is the interaction between the basic amine and acidic silica.

    • Solution 1: Basic Modifier in Eluent: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[3] Triethylamine (Et₃N) is a standard choice, typically added at a concentration of 0.1-1% (v/v). The triethylamine will preferentially interact with the acidic sites on the silica gel, effectively "masking" them from your compound and allowing for sharper, more symmetrical peaks.

    • Solution 2: Alternative Stationary Phases: If tailing persists, consider using a less acidic stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for basic compounds. Alternatively, reversed-phase chromatography (C18) is often an excellent choice for Boc-protected compounds, which have increased lipophilicity.

Experimental Protocol: Flash Chromatography with a Basic Modifier

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes or ethyl acetate).

  • Column Packing: Pack the column with the slurry, ensuring an even and compact bed.

  • Mobile Phase Preparation: Prepare your eluent system (e.g., a gradient of ethyl acetate in hexanes). Add 0.5% triethylamine to the prepared mobile phase mixture.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane if necessary) and adsorb it onto a small amount of silica gel. Dry this mixture and load the powder onto the top of the packed column.

  • Elution: Run the column with your triethylamine-modified eluent, collecting fractions and monitoring by Thin Layer Chromatography (TLC).

Q2: I'm observing a significant amount of a less polar byproduct that I suspect is the 1,4-di-Boc-piperazine. How can I remove it?

A2: The formation of 1,4-bis(tert-butoxycarbonyl)piperazine is a common side reaction during the initial protection of piperazine, especially if the reaction conditions are not carefully controlled.[2][4] This byproduct lacks the free secondary amine, making it significantly less polar and non-basic compared to your desired mono-Boc product.

Strategies for Separation:

  • Strategy 1: Flash Column Chromatography: This is often the most straightforward method. The di-Boc protected byproduct will elute much earlier (at a lower polarity) than your mono-Boc product. A well-optimized gradient on silica gel should provide excellent separation.

  • Strategy 2: Acid-Base Extraction: This chemical method leverages the basicity of your desired mono-Boc product. The non-basic di-Boc byproduct will remain in the organic phase during an acidic wash.

Workflow for Acid-Base Extraction

Below is a diagram illustrating the workflow for separating a mono-Boc-piperazine from its di-Boc counterpart and other neutral organic impurities.

G start Crude Product in Organic Solvent (e.g., Ethyl Acetate) wash Wash with dilute aq. HCl (e.g., 1N HCl) start->wash separate1 Separate Layers wash->separate1 org1 Organic Layer: Di-Boc-piperazine, other neutral impurities separate1->org1 Contains Impurities aq1 Aqueous Layer: Mono-Boc-piperazine (as HCl salt) separate1->aq1 Contains Product basify Basify with aq. NaOH to pH > 10 aq1->basify extract Extract with Organic Solvent (e.g., Ethyl Acetate) basify->extract separate2 Separate Layers extract->separate2 org2 Organic Layer: Pure Mono-Boc-piperazine separate2->org2 Contains Product aq2 Aqueous Layer: Inorganic salts separate2->aq2 Discard dry Dry organic layer (Na₂SO₄), filter, and concentrate org2->dry

Caption: Acid-base extraction workflow for purification.

Q3: My Boc group seems to be partially or fully cleaving during my aqueous workup or purification. How can I prevent this?

A3: The Boc group is notoriously labile under acidic conditions.[5][6] Exposure to even moderately acidic conditions, such as a 0.5 M HCl wash, can initiate its removal, especially with prolonged contact time.[7] The mechanism involves protonation of the carbamate followed by the loss of a stable tert-butyl cation.[5]

Preventative Measures:

  • Avoid Strong Acids: During your workup, avoid washing with strong acids if possible. If an acid wash is necessary to remove basic impurities, use a milder acid (e.g., dilute citric acid or ammonium chloride) or a brief wash with very dilute HCl (e.g., 0.1 N) at low temperature (0 °C).[8]

  • Immediate Neutralization: After any acidic wash, immediately wash with a basic solution like saturated sodium bicarbonate (NaHCO₃) to neutralize any residual acid.[7]

  • Temperature Control: Hydrolysis of the Boc group is accelerated at higher temperatures. Perform all acidic extractions or washes at 0 °C.

  • Solvent Choice for Deprotection: When you want to remove the Boc group, the standard conditions are strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.[6][9] Knowing these conditions helps you recognize what to avoid during purification of the protected compound.

Q4: I am struggling to crystallize my Boc-piperazine derivative. Are there any specific tips?

A4: Crystallization can be challenging due to the conformational flexibility of the piperazine ring and the influence of the bulky Boc group on crystal packing.[10] However, successful crystallization can provide material of very high purity.

Troubleshooting Crystallization:

  • Solvent System Screening: This is the most critical factor. Start with a solvent in which your compound is soluble when hot but sparingly soluble when cold. Common systems for Boc-piperazines include ethyl acetate/hexanes, ethanol/water, or isopropanol.

  • Influence of Piperazine: Piperazine derivatives can act as nucleation sites or, conversely, inhibit crystal growth by blocking surfaces.[10] The rate of cooling can be critical. Slow cooling (e.g., placing the hot solution in a dewar) often yields better crystals than rapid cooling in an ice bath.

  • Seeding: If you have a small amount of pure, solid material, adding a seed crystal to a supersaturated solution can induce crystallization.

  • Salt Formation: If the free base is proving difficult to crystallize, consider forming a salt. Reacting your Boc-piperazine derivative with a stoichiometric amount of a suitable acid (like oxalic acid or HCl in a non-aqueous solvent) can sometimes yield a highly crystalline salt, which can then be converted back to the free base if needed.

Frequently Asked Questions (FAQs)

Q: What are the recommended analytical techniques to assess the purity of my Boc-protected piperazine compound? A: A combination of techniques is always best for a comprehensive purity assessment.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is an essential tool. It will not only show you the purity of your main peak by UV but also confirm its identity by its mass-to-charge ratio. It's also excellent for detecting trace impurities.[11]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. The characteristic signal for the Boc group (a singlet at ~1.4 ppm in ¹H NMR integrating to 9 protons) should be present and clean.[12] Impurities will often show up as extra peaks.

  • TLC (Thin Layer Chromatography): A quick and easy way to monitor reaction progress and check for the presence of starting materials or byproducts during column chromatography.

Q: Is it better to purify the Boc-protected compound first and then deprotect, or deprotect the crude mixture and then purify the final amine? A: In almost all cases, it is highly advisable to purify the Boc-protected intermediate before deprotection.[7]

  • Easier Purification: Boc-protected amines are generally less polar and less basic than their deprotected counterparts. This makes them much easier to handle during silica gel chromatography, with less tailing and better solubility in common organic solvents.

  • Cleaner Deprotection: The deprotection reaction with TFA or HCl is often very clean and high-yielding.[7][9] Starting with a pure Boc-protected compound means the final product after deprotection may be clean enough to use directly after removing the acid and solvent, or may only require a simple extraction or precipitation.[8] Purifying basic amines can be challenging, so it's best to avoid it if possible.

Q: Can the Boc group be removed under non-acidic conditions? A: While acidic cleavage is the most common method, some alternatives exist for sensitive substrates. Thermal deprotection in a suitable solvent like methanol or trifluoroethanol at high temperatures (120-240 °C), often in a continuous flow setup, has been shown to be effective without any acid catalyst.[13] However, these conditions are harsh and may not be suitable for all molecules. For most standard applications, acidic deprotection remains the method of choice due to its efficiency and mild temperature requirements.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Piperazines.
  • BIOSYNCE. (2025, May 15). How does piperazine affect the crystallization process?
  • Benchchem. (n.d.). A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Derivatives.
  • Benchchem. (n.d.). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis.
  • Reddit. (2014, June 22). Removal of Boc protecting group as workup?
  • Benchchem. (n.d.). Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine.
  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
  • Unknown Source. (2024, September 12).
  • Benchchem. (n.d.). Technical Support Center: Deprotection of Boc-Protected Piperazines.
  • Agbowuro, A. A., et al. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection.
  • Smith, C. J., et al. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • White Rose Research Online. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
  • Unknown Source. (2025, December 27).
  • Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
  • Unknown Source. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • Beilstein Journal of Organic Chemistry. (n.d.). Opportunities and challenges for direct C–H functionalization of piperazines.
  • ACS Publications. (n.d.). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid.

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A Senior Application Scientist's Guide to Overcoming Solubility Challenges

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Piperazine Derivatives Solubility >

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with piperazine derivatives in organic solvents. As a heterocyclic amine, piperazine and its derivatives present unique physicochemical properties that can make solvent selection and solution preparation non-trivial.[1][2] This hub provides in-depth, experience-driven advice to navigate these challenges effectively.

Section 1: Understanding the Core Problem

Before troubleshooting, it's crucial to understand the "why" behind the solubility behavior of piperazine derivatives.

Q1: What makes piperazine derivatives so challenging to dissolve in some organic solvents?

The solubility of a piperazine derivative is a complex interplay of its structural features and the properties of the solvent. The core piperazine ring contains two basic nitrogen atoms, making it a weak base with two distinct pKa values (typically around 5.4 and 9.7 for the parent molecule).[1][3][4] This dual nature governs its solubility:

  • Polarity and Hydrogen Bonding: The N-H groups are excellent hydrogen bond donors, and the nitrogen lone pairs are strong hydrogen bond acceptors. This makes piperazine itself highly soluble in polar, protic solvents like water and ethanol.[5][6][7]

  • Lipophilicity of Substituents: The challenge arises from the substituents attached to the piperazine core. Large, nonpolar, or aromatic substituents dramatically increase the molecule's overall lipophilicity (hydrophobicity).

  • Molecular Symmetry and Crystal Packing: Symmetrical derivatives can pack very efficiently into a stable crystal lattice. This high lattice energy requires a significant amount of energy from the solvent to overcome, resulting in poor solubility even in solvents that seem like a good match based on polarity alone.

Essentially, you are often dealing with a molecule that has a polar, hydrophilic "head" (the piperazine ring) and one or more nonpolar, lipophilic "tails" (the substituents). Finding a single solvent that can effectively solvate both ends of the molecule is the primary challenge.

Section 2: Troubleshooting Common Solubility Issues

This section addresses the most frequent problems encountered in the lab and provides a systematic approach to solving them.

Q2: I've tried common solvents like Dichloromethane (DCM) and Ethyl Acetate, but my compound is still poorly soluble. What should I try next?

This is a classic scenario. When standard non-polar to moderately polar aprotic solvents fail, it's time to think more strategically about intermolecular forces.

Here is a systematic workflow to guide your solvent selection process.

G start Initial Solubility Failure (e.g., in DCM, Hexanes) q_polar Assess Polarity Mismatch: Is the solvent too non-polar? start->q_polar a_polar Increase Solvent Polarity: Try THF, Acetonitrile, Acetone q_polar->a_polar Yes q_hbond Consider Hydrogen Bonding: Can the solvent accept/donate H-bonds? a_polar->q_hbond a_hbond Introduce H-Bonding Capability: Try Alcohols (IPA, EtOH, MeOH) or use a Cosolvent System q_hbond->a_hbond Yes q_advanced Still Insoluble? Move to Advanced Techniques a_hbond->q_advanced a_advanced Advanced Strategies: - pH Modification / Salt Formation - Cosolvency - Heating q_advanced->a_advanced

Fig 1. Systematic workflow for troubleshooting solubility.
Q3: You mentioned "Cosolvency." How does that work and how do I implement it?

Cosolvency is a powerful technique where you use a mixture of two or more miscible solvents to achieve a solubilizing power greater than either solvent alone.[8][9][10] The goal is to create a solvent environment that is "just right" for your molecule's mixed polarity.

The Principle: A common strategy is to use a primary solvent in which the compound is poorly soluble and titrate in a "cosolvent" in which the compound is highly soluble. The cosolvent helps to break up the solute-solute interactions (crystal lattice) and creates a more favorable environment for the lipophilic parts of your molecule, while the primary solvent solvates the polar regions.[8][10]

  • Identify a "Good" Solvent: Find a solvent, even if it's a less common one (e.g., NMP, DMSO, DMA), where your compound is freely soluble. This will be your cosolvent stock.

  • Select a "Poor" Solvent: Choose a primary solvent that is miscible with your "good" solvent but in which your compound is poorly soluble (e.g., DCM, Toluene, or an alcohol).

  • Prepare Test Vials: In a series of vials, place a small, pre-weighed amount of your piperazine derivative (e.g., 5 mg).

  • Create Cosolvent Mixtures: Prepare various blends of your "poor" and "good" solvents. For example, if using Toluene (poor) and NMP (good), create blends of 9:1, 8:2, 7:3, etc.

  • Test Solubility: Add a fixed volume (e.g., 1 mL) of each solvent blend to the vials containing your compound.

  • Observe and Record: Vortex each vial for 1-2 minutes and visually inspect for dissolution. Note the solvent ratio that achieves complete dissolution. This is your optimal cosolvent system for that concentration.

Common Cosolvent Pairs for Piperazine Derivatives:

Primary Solvent ("Poor") Cosolvent ("Good") Rationale
Toluene / Xylenes N-Methyl-2-pyrrolidone (NMP) Balances aromatic/nonpolar interactions with a highly polar, aprotic environment.
Dichloromethane (DCM) Methanol (MeOH) or Ethanol (EtOH) DCM solvates lipophilic parts, while the alcohol provides hydrogen bonding for the piperazine core.
Acetonitrile (ACN) Dimethyl Sulfoxide (DMSO) ACN is a polar aprotic solvent; adding DMSO increases the overall polarity and H-bond accepting ability.

| Isopropanol (IPA) | Dichloromethane (DCM) | Useful when the compound is more soluble in chlorinated solvents but needs a hydrogen-bonding component. |

Q4: Can I use pH adjustment or salt formation to dissolve my derivative in an organic solvent?

Absolutely. This is one of the most effective but often overlooked strategies for compounds with basic nitrogens like piperazines. By converting the neutral free base into a salt, you dramatically alter its physical properties, often favoring solubility in more polar organic solvents.[11][12][13][14][15]

The Principle: The two basic nitrogens on the piperazine ring can be protonated by an acid. The resulting ammonium salt is an ionic species with significantly different solubility from the neutral parent molecule.[16] A general rule of thumb suggests that for stable salt formation, the pKa of the acid used should be at least 2 units lower than the pKa of the basic nitrogen on the piperazine derivative.[15]

  • Select a Solvent: Suspend your piperazine derivative (free base) in a suitable polar aprotic or alcoholic solvent (e.g., Isopropanol, Acetone, THF, Acetonitrile).

  • Choose an Acid: Select an appropriate acid. For organic solvents, organic acids or HCl in an organic solvent are preferred.

    • Common Choices: Acetic Acid, Trifluoroacetic Acid (TFA), Methanesulfonic Acid (MSA), or a solution of HCl in Dioxane/Isopropanol.

  • Stoichiometric Addition: Add the acid dropwise to the stirred suspension of your compound. Start with 1.0 equivalent relative to the piperazine derivative. If your derivative has multiple basic sites, you may need more.

  • Observe Dissolution: In many cases, as the salt forms, the solid will dissolve into the solvent. Gentle warming (40-50°C) can often facilitate this process.

  • Confirmation (Optional): If you need to confirm salt formation, you can take a small aliquot, evaporate the solvent, and analyze the resulting solid by NMR to observe shifts in the protons adjacent to the nitrogen atoms.

Key Consideration: This method is only suitable if your final application is compatible with the salt form of your compound and the presence of the acid.

Section 3: Advanced Tools & Predictive Methods

For persistent issues, leveraging predictive tools can save significant time and resources.

Q5: How can I be more predictive in my solvent selection from the start?

A highly effective, though more theoretical, approach is the use of Hansen Solubility Parameters (HSP) .[17][18][19][20][21] The core idea is that "like dissolves like." HSP quantifies this by breaking down the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from nonpolar, van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bond formation.

Every solvent and solute can be described by a point in this 3D "Hansen space."[20][21] A solute will be soluble in a solvent if their HSP coordinates are close to each other.

Fig 2. Workflow for using Hansen Solubility Parameters (HSP).

While determining the exact HSP for a novel compound requires experimentation, many software packages can provide excellent estimates based on its chemical structure. By comparing these estimated values to known HSP values for solvents, you can create a ranked list of candidates for experimental testing, moving beyond simple trial-and-error.[18][19]

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available at: [Link]

  • Ferreira, M. L., et al. (2019). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Slideshare. (n.d.). Cosolvency. Available at: [Link]

  • Jubie, S. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharma Focus Asia. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine. PubChem Compound Database. Available at: [Link]

  • Solubility of Things. (n.d.). Piperazine. Available at: [Link]

  • Hansen, C. M. (n.d.). HSP for Beginners. Hansen Solubility Parameters. Available at: [Link]

  • ResearchGate. (2024). (PDF) Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients. Available at: [Link]

  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Available at: [Link]

  • MDPI. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. Available at: [Link]

  • BEPLS. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bulletin of Environment, Pharmacology and Life Sciences. Available at: [Link]

  • Wikipedia. (n.d.). Piperazine. Available at: [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2012). Drug Dissolution Enhancement by Salt Formation. Available at: [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Available at: [Link]

  • ResearchGate. (2022). p K a Values of Some Piperazines at (298, 303, 313, and 323) K. Available at: [Link]

  • Pharmaceutical Technology. (2011). Salt Selection in Drug Development. Available at: [Link]

  • Taylor & Francis Online. (2018). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Wikiwand. (n.d.). Piperazine. Available at: [Link]

  • ResearchGate. (2016). Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures. Available at: [Link]

  • Quora. (2018). How does branching increase the solubility in amines? Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Available at: [Link]

  • SINTEF. (n.d.). Solid liquid solubility of piperazine. Available at: [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • MDPI. (2023). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Energies. Available at: [Link]

  • Royal Society of Chemistry. (2021). Tactics to Improve Solubility. The Medicinal Chemist's Guide to Solving ADMET Challenges. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available at: [Link]

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Stability testing of tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate. This document provides in-depth guidance, troubleshooting, and best practices for researchers, scientists, and drug development professionals working with this compound, focusing specifically on its stability under acidic conditions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when handling this compound in acidic media?

The primary stability issue is the acid-catalyzed hydrolysis of the tert-butoxycarbonyl (Boc) protecting group.[1][2] The Boc group is intentionally designed to be labile under acidic conditions, which allows for its removal during synthetic procedures. However, this reactivity can become a significant liability during analysis, formulation, or storage if acidic conditions are unintentionally introduced. The cleavage results in the formation of the free piperazine derivative, 4-(pyrimidin-5-yl)piperazine, and gaseous byproducts.

Q2: What are the expected degradation products under acidic stress?

The main degradation pathway involves the cleavage of the carbamate bond. The reaction proceeds via protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation.[3][4] This cation can then deprotonate to form isobutylene gas. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the unprotected piperazine amine and carbon dioxide.[3][4]

Primary Degradation Products:

  • 4-(pyrimidin-5-yl)piperazine (the deprotected amine)

  • Isobutylene

  • Carbon Dioxide (CO₂)

Under certain conditions, the reactive tert-butyl cation can also alkylate other nucleophiles present in the mixture, potentially leading to minor, secondary byproducts.[5]

Q3: My HPLC purity results for this compound are inconsistent, especially between different labs or instruments. Could the analytical method be causing degradation?

Absolutely. This is a classic issue for acid-labile compounds. If your High-Performance Liquid Chromatography (HPLC) method uses a mobile phase containing even a small amount of a strong acid like trifluoroacetic acid (TFA), you can induce "on-column degradation."[6] As the sample is concentrated at the head of the column, the local concentration of acid effectively increases, accelerating the removal of the Boc group.[6] This means your analysis is creating the very impurity you are trying to measure, leading to poor reproducibility and an inaccurate purity assessment.

Q4: At what pH should I become concerned about the stability of the Boc group on this molecule?

The Boc group's lability is highly dependent on the acid strength, temperature, and solvent. While it is generally stable in neutral and basic conditions, significant degradation can occur at pH values below 4-5.[2] Strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) at concentrations as low as 0.1% can cause noticeable cleavage, even at room temperature over a period of hours.[1][6] For long-term solution stability, maintaining a pH well above 5 is recommended.

Section 2: Troubleshooting Guides & Experimental Protocols

Guide 1: Investigating Unexpected Degradation in Solution

Scenario: You've prepared a stock solution of the compound in what you believed to be a neutral solvent, but subsequent analysis shows the presence of the deprotected impurity. This guide helps you pinpoint the source of the acidity.

G

Troubleshooting Steps:

  • Solvent Check: The most common culprit is the solvent itself.

    • Measure the pH of your solvent lot directly. "Deionized water" can become acidic (pH 5-6) upon exposure to atmospheric CO₂.

    • Some grades of organic solvents like methanol or acetonitrile can contain acidic impurities from their manufacturing process.

  • Glassware Contamination: Ensure all glassware is scrupulously clean.

    • Traces of acid from previous experiments can remain on glass surfaces. Implement a final rinse step with a weak base solution (e.g., 0.1% ammonium hydroxide) followed by high-purity water and solvent.

  • Buffered Solutions: For any aqueous or semi-aqueous solution intended for storage, use a buffer system.

    • A phosphate buffer at pH 7.4 is an excellent starting point for ensuring stability.

  • Headspace: For long-term storage, consider purging the vial headspace with an inert gas like nitrogen or argon to displace acidic gases.

Guide 2: Protocol for a Forced Degradation Study (Acid Stress)

Forced degradation, or stress testing, is essential for understanding degradation pathways and developing stability-indicating analytical methods as mandated by ICH guidelines.[7][8] This protocol outlines a typical acid stress study.

Objective: To intentionally degrade the compound under controlled acidic conditions to identify degradation products and determine the rate of degradation.

Materials:

  • This compound

  • Class A Volumetric Glassware

  • HPLC-grade Acetonitrile (ACN) and Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH) for quenching

  • pH meter

  • Calibrated HPLC-UV or LC-MS system[9]

Protocol:

  • Sample Preparation (Target Concentration: ~0.5 mg/mL):

    • Stress Sample: Accurately weigh ~5 mg of the compound into a 10 mL volumetric flask. Dissolve in 5 mL of ACN. Add 1 mL of 0.1 M HCl. Dilute to the mark with water. Mix well. The final solvent composition will be 50:50 ACN/Water containing 0.01 M HCl.

    • Control Sample: Prepare a second sample identically but replace the 1 mL of 0.1 M HCl with 1 mL of water. This sample accounts for any degradation caused by the solvent or temperature alone.

  • Stress Conditions:

    • Place both the Stress and Control samples in a controlled temperature environment, such as a water bath set to 40°C.

  • Timepoint Sampling:

    • At specified time points (e.g., t=0, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from both the Stress and Control flasks.

  • Quenching:

    • Immediately transfer the aliquot to an HPLC vial containing 900 µL of a quenching solution (e.g., 50:50 ACN/Water containing a slight molar excess of base, like 0.011 M NaOH, to neutralize the acid and halt the degradation). This brings the sample to the correct concentration for analysis and stops the reaction.

  • Analysis:

    • Analyze all quenched timepoint samples by a suitable, validated HPLC method. The method must be capable of separating the parent compound from all generated degradants.[7]

Data Analysis and Interpretation:

  • Calculate the % Area of the parent compound peak relative to the total area of all peaks at each time point.

  • Plot the % Parent Compound remaining vs. Time.

  • The goal is to achieve a target degradation of 5-20%.[7] If degradation is too fast, reduce the temperature or acid concentration. If it's too slow, increase them.

Time (hours)Condition% Parent Compound Remaining (Hypothetical Data)% Deprotected Impurity (Hypothetical Data)
0Stress (0.01 M HCl, 40°C)99.8%0.2%
2Stress (0.01 M HCl, 40°C)94.5%5.4%
4Stress (0.01 M HCl, 40°C)89.1%10.7%
8Stress (0.01 M HCl, 40°C)79.5%20.2%
24Control (No Acid, 40°C)99.7%0.3%
Guide 3: Developing a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the decrease of the active substance due to degradation.

Key Considerations:

  • Mobile Phase pH: AVOID strong acids like TFA.

    • Recommendation: Use formic acid (0.1%) or acetic acid (0.1%) as a mobile phase modifier. These are less aggressive and often provide sufficient peak shape for the parent and its basic degradant.[6]

    • For optimal stability, consider a buffered mobile phase, such as 10 mM ammonium acetate or ammonium formate, adjusted to a pH between 5 and 7.

  • Column Temperature: Keep the column temperature low (e.g., 25-30°C) to minimize on-column degradation. High temperatures will accelerate the acid-catalyzed hydrolysis.

  • Gradient and Column Choice: A standard C18 column is often suitable. A gradient from a low to high percentage of organic solvent (e.g., ACN or Methanol) is typically required to elute the more polar deprotected impurity and the less polar parent compound.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines. A key component of this is demonstrating specificity by analyzing the forced degradation samples. The chromatogram should show baseline resolution between the parent peak and all degradation product peaks.

G

References

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • ResolveMass Laboratories. (2025, November 5).
  • Huang, L. (n.d.).
  • Creative BioMart. (n.d.). Pharmaceutical Stability Analysis.
  • Rathore, A. S. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism [Video]. YouTube.
  • ResearchGate. (2012, July 6).
  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry.
  • HunterLab. (2025, December 18). Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis.
  • Iram, F., et al. (2016, December 14).
  • Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group.
  • ACS Green Chemistry Institute. (n.d.). BOC Deprotection. Wordpress.
  • Wolf, C., et al. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 553-64.
  • Pharmaguideline. (n.d.).
  • Iram, F., et al. (2016).
  • IJCRT.org. (n.d.).
  • Chemicalbook. (2025, August 28). tert-Butyl 4-(5-(4-fluorobenzoyl)pyrimidin-2-yl)
  • PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)
  • MedChemExpress. (n.d.). (R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)
  • Sigma-Aldrich. (n.d.). tert-Butyl 4-(pyridin-4-yl)
  • BLD Pharm. (n.d.). 944905-76-4|tert-Butyl 4-(5-(2-aminoethyl)pyrimidin-2-yl)
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing.

Sources

Technical Support Center: By-product Identification in the Synthesis of Piperazine-Containing Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the identification and mitigation of by-products in the synthesis of piperazine-containing drugs. The piperazine ring is a crucial scaffold in numerous blockbuster drugs, but its synthesis and derivatization are not without challenges.[1] This document is designed to provide you with the expertise and actionable protocols needed to navigate these complexities effectively.

Frequently Asked Questions (FAQs)
FAQ 1: What are the most common types of by-products I should anticipate when synthesizing piperazine-containing drugs?

The nature of by-products in your synthesis will depend heavily on both the initial formation of the piperazine ring and its subsequent functionalization. It's crucial to consider both stages.

  • By-products from Piperazine Ring Synthesis: The industrial synthesis of piperazine itself, often through the ammoniation of 1,2-dichloroethane or ethanolamine, can generate a range of related cyclic and linear amines as by-products.[2][3] While high-purity piperazine is commercially available, it's essential to be aware of these potential starting material impurities. Common examples include diethylenetriamine and aminoethylpiperazine.[2]

  • By-products from N-Alkylation and N-Acylation Reactions: These are the most common reactions for creating piperazine derivatives.[4] A primary challenge is controlling the regioselectivity.

    • Di-substituted By-products: The most frequent by-product is the symmetrically di-substituted piperazine, which arises from the reaction occurring on both nitrogen atoms.[5] This is especially problematic when trying to synthesize a mono-substituted derivative.

    • Over-alkylation Products: In some cases, quaternary ammonium salts can form if the reaction conditions are too harsh or if the alkylating agent is highly reactive.

  • By-products from Ring-Closing Reactions: In more complex syntheses where the piperazine ring is constructed as part of the overall drug synthesis, various racemic or diastereomeric ring-closure by-products can form.[6]

  • Degradation Products: Piperazine-containing compounds can be susceptible to degradation, leading to impurities that form over time. Common pathways include oxidation, photodegradation, and pH-related hydrolysis.[7]

  • N-Nitrosamine Impurities: A critical and highly regulated class of impurities, N-nitrosamines can form when a secondary or tertiary amine (like piperazine or its derivatives) reacts with a nitrosating agent (e.g., nitrites).[8][9] These are potent mutagens and their presence is a major safety concern.[9]

FAQ 2: I'm observing a persistent, unknown peak in my LC-MS analysis. What is a systematic approach to identify it?

Identifying an unknown impurity requires a logical, step-by-step analytical approach. Simply having a mass-to-charge ratio (m/z) is often not enough.

A systematic workflow is the most effective strategy. It begins with detection and moves through characterization, identification, and finally, quantification to determine if the impurity is above regulatory thresholds.

G cluster_0 Phase 1: Detection & Initial Characterization cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Confirmation & Mitigation A Unexpected Peak in HPLC/UPLC B Determine m/z via LC-MS A->B D UV-Vis Spectral Analysis (PDA Detector) A->D C Analyze Isotopic Pattern B->C E High-Resolution MS (HRMS) for Elemental Formula C->E Provides clues (e.g., Cl, Br) F MS/MS Fragmentation Analysis E->F G Propose Potential Structures F->G H Isolate Impurity (Prep-HPLC) G->H I NMR Spectroscopy (1H, 13C, 2D) H->I J Synthesize Proposed Structure (Reference Standard) I->J Confirms structure K Confirm Identity (Co-injection) J->K L Quantify Impurity K->L M Modify Synthesis to Minimize By-product L->M

Caption: A systematic workflow for identifying unknown pharmaceutical impurities.

Troubleshooting Guides
Troubleshooting 1: My reaction is producing a significant amount of di-substituted piperazine instead of the desired mono-substituted product. How can I improve selectivity?

The Problem: The two nitrogen atoms in the piperazine ring have similar nucleophilicity, making it difficult to achieve selective mono-substitution. Once the first substitution occurs, the second nitrogen remains reactive and can compete for the electrophile, leading to the di-substituted by-product.

The Solution: The key is to differentiate the reactivity of the two nitrogen atoms. This can be achieved through several strategies:

  • Stoichiometric Control: The simplest approach is to use a large excess of piperazine relative to the electrophile. This statistically favors the electrophile reacting with an un-substituted piperazine molecule. However, this can be wasteful and requires a robust purification strategy to remove the excess piperazine.

  • In-situ Protonation: A clever and cost-effective method is to use in-situ protonation to "protect" one of the nitrogens. By adding one equivalent of an acid (e.g., HCl or acetic acid) to the piperazine, you form the piperazinium salt. The protonated nitrogen is no longer nucleophilic, allowing the reaction to occur selectively at the free nitrogen.[5]

  • Use of Protecting Groups: For more complex syntheses where stoichiometric control is not feasible, a protecting group strategy is the most robust method.

    • Boc Protection: Reacting piperazine with Di-tert-butyl dicarbonate (Boc)₂O will yield mono-Boc-piperazine. The Boc group deactivates one nitrogen, allowing for selective functionalization of the other. The Boc group can then be removed under acidic conditions (e.g., TFA or HCl in dioxane).

    • Other Protecting Groups: Other groups like Carbobenzyloxy (Cbz) or tosyl (Ts) can also be used depending on the overall synthetic scheme and the molecule's stability to the deprotection conditions.

G cluster_0 Desired Pathway: Mono-substitution cluster_1 Competing Pathway: Di-substitution cluster_2 Solution: In-situ Protonation P1 Piperazine Prod1 Mono-substituted Product P1->Prod1 1. Reaction at N1 R1 R-X (Electrophile) Prod1_copy Mono-substituted Product Byprod1 Di-substituted By-product Prod1_copy->Byprod1 2. Reaction at N4 R2 R-X (Electrophile) P2 Piperazine + H⁺ Salt Piperazinium Salt (N4 is non-nucleophilic) P2->Salt Prod2 Mono-substituted Product Salt->Prod2 Selective reaction at N1 R3 R-X (Electrophile)

Caption: Competing reaction pathways in piperazine substitution.

Troubleshooting 2: I am concerned about N-nitrosamine impurities. What are the risk factors and how can they be mitigated?

The Problem: N-Nitrosamines are a class of potent mutagenic impurities that have become a major focus of regulatory agencies like the FDA.[10] They can form when a secondary or tertiary amine functionality, present in many piperazine-containing drugs, reacts with nitrosating agents.[9]

Risk Factors:

  • Presence of Nitrosating Agents: The most common nitrosating agents are nitrites (NO₂⁻), which can be present as impurities in starting materials, reagents, or excipients.[8][9]

  • Reaction Conditions: Acidic conditions can facilitate the formation of the active nitrosating species (e.g., nitrous acid, HNO₂). Elevated temperatures can also increase the rate of formation.

  • Drug Substance Structure: The basicity of the amine plays a role. Less basic aromatic amines can undergo nitrosation faster than more basic aliphatic amines under certain conditions.[9]

Mitigation Strategies:

  • Risk Assessment: The first step is a thorough risk assessment of your synthetic process. Identify all potential sources of amines and nitrosating agents.

  • Control of Materials: Use high-purity starting materials and reagents with low levels of nitrite impurities. Work with suppliers to obtain materials with appropriate specifications.

  • Process Optimization:

    • pH Control: Avoid strongly acidic conditions where possible, especially in the presence of potential nitrite sources.

    • Use of Scavengers: Introduce "nitrite scavengers" into the reaction mixture or formulation. Common scavengers include ascorbic acid (Vitamin C) or alpha-tocopherol (Vitamin E), which react with and destroy nitrosating agents.[9]

  • Analytical Testing: Develop and validate sensitive analytical methods (typically LC-MS/MS or GC-MS) to detect and quantify any potential N-nitrosamine impurities in your final drug substance.[11]

G Amine Secondary/Tertiary Amine (e.g., Piperazine Derivative) Nitrosamine N-Nitrosamine Impurity (Potent Mutagen) Amine->Nitrosamine Nitrite Nitrosating Agent (e.g., NaNO₂, Nitrites in excipients) Nitrite->Nitrosamine Conditions Acidic Conditions (H⁺) Elevated Temperature Conditions->Nitrosamine facilitates reaction

Caption: Key components leading to the formation of N-nitrosamine impurities.

Experimental Protocols & Data
Protocol 1: General Purpose HPLC-MS Method for Impurity Profiling

This protocol provides a starting point for developing a method to screen for process-related impurities and degradation products.

  • Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) for good retention of moderately polar to non-polar compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Ramp from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-22 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • MS Detector: Electrospray Ionization (ESI) in positive mode.

  • Scan Range: m/z 100-1000

  • Data Acquisition: Perform both a full scan to detect all ions and a data-dependent MS/MS scan to obtain fragmentation data for peaks exceeding a set intensity threshold.

Table 1: Common By-products and Their Characteristics
By-product TypePotential SourceTypical Analytical Signature (LC-MS)Mitigation Strategy
Di-substituted Piperazine Lack of selectivity in N-alkylation/acylationExpected mass + mass of second substituent group. Similar retention time to mono-substituted product.Use excess piperazine, in-situ protonation, or protecting groups.[5]
Unreacted Starting Material Incomplete reactionMass and retention time matching the starting material reference standard.Increase reaction time/temperature, use a more active catalyst.
Aminoethylpiperazine Impurity in piperazine starting materialm/z = 129.11 (M+H)⁺. Will likely be more polar than the desired product.Use high-purity piperazine starting material.
N-Oxide Oxidation of tertiary amineM+16 relative to the parent drug.Store under an inert atmosphere, use antioxidants.[7]
N-Nitrosamine Reaction with nitrosating agentsM+29 relative to the secondary amine precursor (loss of H, addition of N=O). Requires sensitive MS/MS for detection.Control materials, use scavengers, optimize pH.[9]
References
  • Piperazine - Wikipedia. Wikipedia. [Link]

  • Piperazine: Synthesis, Dosage & Structure. Study.com. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]

  • Formation of N -Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. ResearchGate. [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • Piperazine synthesis. Organic Chemistry Portal. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Royal Society of Chemistry. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

  • Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. ACS Publications. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link]

  • Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration (FDA). [Link]

  • Organic Chemistry Synthesis Problems. Chemistry Steps. [Link]

  • Analytical advances in pharmaceutical impurity profiling. PubMed. [Link]

  • An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. National Institutes of Health (NIH). [Link]

  • Struggling with Synthesis? This ONE Hack Changes Everything! YouTube. [Link]

  • Method Development for Drug Impurity Profiling: Part 1. LCGC International. [Link]

  • Nitrosamine Impurities. Pharmaceuticals and Medical Devices Agency (PMDA). [Link]

  • Impurity Profiling in different analytical techniques. International Journal of Novel Research and Development (IJNRD). [Link]

  • Common sources of mistake in organic synthesis. Reddit. [Link]

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Technical Support Center: Optimization of Nucleophilic Displacement on Boc-Protected Piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reaction conditions for nucleophilic displacement on Boc-protected piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during this crucial synthetic transformation. The piperazine moiety is a vital scaffold in medicinal chemistry, and its selective functionalization is paramount for the synthesis of a vast array of pharmaceutical agents.[1] This resource offers a structured approach to overcoming experimental hurdles, ensuring reproducible and high-yielding reactions.

Frequently Asked Questions (FAQs)

Q1: Why is Boc-protected piperazine the preferred starting material for mono-functionalization?

A1: The use of N-Boc-piperazine is a highly effective strategy for achieving mono-substitution.[2] The tert-butoxycarbonyl (Boc) group protects one of the piperazine nitrogens, rendering it unreactive under many nucleophilic substitution conditions.[3][4] This allows for selective functionalization of the free secondary amine. The Boc group is stable under various reaction conditions and can be readily removed under mild acidic conditions, enabling further synthetic transformations if required.[4][5]

Q2: What are the most common types of nucleophilic displacement reactions performed on Boc-piperazine?

A2: The free secondary amine of Boc-piperazine can participate in a variety of nucleophilic displacement reactions, including:

  • N-Alkylation: Reaction with alkyl halides (e.g., iodides, bromides, chlorides) to form a new carbon-nitrogen bond.[3]

  • N-Arylation: Typically achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides or triflates.[2][6]

  • Nucleophilic Aromatic Substitution (SNAr): Reaction with electron-deficient aryl halides, where the piperazine acts as the nucleophile.[7][8]

  • Reductive Amination: A two-step, one-pot reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products.[9]

Q3: How do I choose the appropriate base for my reaction?

A3: The choice of base is critical and depends on the specific reaction type. For N-alkylation with alkyl halides, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used to neutralize the acid generated during the reaction.[3][9] For Buchwald-Hartwig aminations, stronger bases like sodium tert-butoxide (NaOtBu) are often required, although weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary if the starting materials are base-sensitive.[10]

Q4: Can the Boc group be cleaved under basic conditions?

A4: While Boc deprotection is typically achieved under acidic conditions, cleavage can occur under certain basic conditions, especially with primary amines or when the amine is activated, such as in pyrroles.[11][12][13] Although less common for the secondary amine in Boc-piperazine, it is a possibility to consider, particularly with strong bases or at elevated temperatures.[5][14]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a low yield of the desired product, or no product is forming at all. What are the likely causes and how can I troubleshoot this?

Answer: Low or no yield is a common problem that can stem from several factors. A systematic approach to troubleshooting is essential.

Causality & Solutions:

  • Insufficiently Reactive Electrophile: The reactivity of the electrophile is a key factor. For N-alkylation, the reactivity follows the trend: Iodides > Bromides > Chlorides. If you are using a less reactive alkyl chloride, consider switching to the corresponding bromide or iodide, or increasing the reaction temperature. For SNAr reactions, the aromatic ring must be activated by strong electron-withdrawing groups.[8][15]

  • Poor Choice of Solvent: The solvent plays a crucial role in solubilizing reactants and influencing reaction rates.[16] For many nucleophilic substitutions on Boc-piperazine, polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are effective.[3][9] For Buchwald-Hartwig aminations, anhydrous toluene, dioxane, or THF are commonly used.[2] Ensure your solvent is anhydrous, as water can deactivate catalysts and quench reagents.[2]

  • Suboptimal Base: The base may not be strong enough to facilitate the reaction. If using a mild base like K₂CO₃ with a less reactive electrophile, consider a stronger base like Cs₂CO₃ or an organic base such as diisopropylethylamine (DIPEA).

  • Steric Hindrance: Significant steric bulk on either the Boc-piperazine or the electrophile can impede the reaction.[17] In such cases, higher reaction temperatures or longer reaction times may be necessary.

  • Catalyst Deactivation (for Cross-Coupling Reactions): In Buchwald-Hartwig aminations, the palladium catalyst can be deactivated by impurities or atmospheric oxygen. Ensure all reagents and solvents are pure and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[2]

Issue 2: Formation of Side Products

Question: I am observing significant formation of side products in my reaction mixture. How can I identify and minimize them?

Answer: Side product formation can complicate purification and reduce the yield of the desired product. Identifying the nature of the side products is the first step toward mitigating their formation.

Causality & Solutions:

  • Di-substitution of Piperazine: If your starting material contains unprotected piperazine, di-substitution is a common side reaction.[2] Ensure complete mono-Boc protection of your piperazine starting material.

  • Over-alkylation/Quaternization: With highly reactive alkylating agents, the newly formed tertiary amine can be further alkylated to form a quaternary ammonium salt, which is often water-soluble and may be lost during aqueous workup.[18] To avoid this, use a stoichiometric amount of the alkylating agent and add it slowly to the reaction mixture.

  • Ring Opening or Fragmentation: Under harsh conditions, particularly with strong bases or highly reactive electrophiles, the piperazine ring itself can undergo fragmentation.[19] If you suspect ring fragmentation, consider milder reaction conditions (lower temperature, weaker base).

  • Hydrodehalogenation (in Buchwald-Hartwig Reactions): A common side reaction is the replacement of the halide on the aryl halide with a hydrogen atom.[15] This can be minimized by optimizing the catalyst, ligand, and base combination.

Experimental Protocols

General Protocol for N-Alkylation of Boc-Piperazine

This protocol describes a typical procedure for the direct alkylation of N-Boc-piperazine with an alkyl halide.[3]

Materials:

  • N-Boc-piperazine (1.0 equiv)

  • Alkyl Halide (R-X) (1.0-1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add N-Boc-piperazine and anhydrous DMF.

  • Add potassium carbonate to the solution and stir the suspension at room temperature.

  • Slowly add the alkyl halide to the reaction mixture.

  • Heat the reaction to an appropriate temperature (typically 60-90°C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove DMF and inorganic salts.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Common Solvents and Their Properties for Nucleophilic Displacement Reactions

SolventTypeBoiling Point (°C)Dielectric Constant (ε)Notes
Dimethylformamide (DMF)Polar Aprotic15336.7Excellent for dissolving a wide range of substrates.[3]
Acetonitrile (MeCN)Polar Aprotic8237.5Good alternative to DMF, easier to remove.[9]
Dichloromethane (DCM)Aprotic409.1Often used for reductive aminations at room temperature.[9]
TolueneNonpolar1112.4Common for Buchwald-Hartwig aminations.[2]
DioxaneNonpolar Ether1012.2Also common for Buchwald-Hartwig aminations.[2]
Tetrahydrofuran (THF)Polar Ether667.5A versatile solvent for a variety of reactions.[2]

Visualizations

Troubleshooting Workflow for Low Reaction Yield

Troubleshooting_Low_Yield start Low or No Yield Observed check_electrophile Check Electrophile Reactivity (I > Br > Cl) start->check_electrophile change_electrophile Use More Reactive Halide (e.g., Br or I) check_electrophile->change_electrophile Low Reactivity increase_temp Increase Reaction Temperature check_electrophile->increase_temp Low Reactivity check_solvent Evaluate Solvent Choice (Polar Aprotic? Anhydrous?) check_electrophile->check_solvent Sufficiently Reactive end Improved Yield change_electrophile->end increase_temp->end change_solvent Switch to a More Suitable Solvent (e.g., DMF, MeCN) check_solvent->change_solvent Suboptimal check_base Assess Base Strength check_solvent->check_base Optimal change_solvent->end stronger_base Use a Stronger Base (e.g., Cs₂CO₃, DIPEA) check_base->stronger_base Too Weak check_sterics Consider Steric Hindrance check_base->check_sterics Sufficiently Strong stronger_base->end longer_time Increase Reaction Time check_sterics->longer_time High Sterics check_sterics->end Low Sterics longer_time->end

Caption: A decision-making workflow for troubleshooting low product yield.

General Reaction Scheme for Nucleophilic Displacement on Boc-Piperazine

Reaction_Scheme cluster_conditions Conditions Boc_Piperazine Boc-Piperazine Product N-Substituted Boc-Piperazine Boc_Piperazine->Product Electrophile Electrophile (R-X) Electrophile->Product Base Base (e.g., K₂CO₃) Byproduct Byproduct (H-X + Base-H⁺) Base->Byproduct

Caption: General scheme for nucleophilic displacement on Boc-piperazine.

References

  • A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. Benchchem.

  • Bases. ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Deprotection of a Primary Boc Group under Basic Conditions. ResearchGate.

  • Technical Support Center: Optimizing Piperazine Synthesis. Benchchem.

  • BOC deprotection under basic conditions in anion-exchange HPLC? Reddit.

  • Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride. Benchchem.

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health.

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar.

  • Application Notes and Protocols for Boc-Protection of Piperazine Derivatives. Benchchem.

  • optimizing reaction conditions for N-arylation of piperazine. Benchchem.

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate.

  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate.

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online.

  • The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. ResearchGate.

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.

  • Technical Support Center: Optimizing N-Arylpiperazine Synthesis. Benchchem.

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. National Institutes of Health.

  • Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. RSC Publishing.

  • Piperazine skeleton in the structural modification of natural products: a review. National Institutes of Health.

  • SNAr Reaction in Other Common Molecular Solvents. ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Technical Support Center: Synthesis of Substituted Piperazines. Benchchem.

  • General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online.

  • Nucleophilic Substitution Reactions.

  • Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. National Institutes of Health.

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinoccipetive Properties. National Institutes of Health.

  • SNAr Solvents and Reagents. ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. National Institutes of Health.

  • Cα-Umpolung of Amides Strategy for Enantioselective Propargylic Amination toward Cα-Tetrasubstituted α-Amino Acid Derivatives. ACS Publications.

  • Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. Semantic Scholar.

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. National Institutes of Health.

  • RESEARCH ARTICLE. RSC Medicinal Chemistry.

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

  • What is Nucleophilic Substitution? Chemistry LibreTexts.

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health.

  • Reaction with Boc-piperazine (18) and (N-Boc-4-amino)piperidine (19). ResearchGate.

Sources

Preventing nitrosamine impurity formation in piperazine-based synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Piperazine-Based Synthesis

A Senior Application Scientist's Guide to Preventing and Mitigating Nitrosamine Impurities

Welcome to the technical support center for piperazine-based synthesis. This resource is designed for researchers, chemists, and drug development professionals who are navigating the challenges of controlling nitrosamine impurities. As potent mutagenic carcinogens, the presence of nitrosamines, even at trace levels, is a significant concern for regulatory bodies and patient safety.[1][2] The piperazine ring, a common structural motif in many active pharmaceutical ingredients (APIs), contains two secondary amine centers, making it particularly susceptible to nitrosation.

This guide provides in-depth, field-proven answers to common questions, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you with the knowledge to proactively identify risks, troubleshoot contamination events, and implement robust, scientifically sound control strategies.

Part 1: Foundational Principles & Mechanisms

This section addresses the fundamental chemistry behind nitrosamine formation in the context of piperazine-containing molecules.

Q1: What is the fundamental reaction that leads to nitrosamine formation from a piperazine derivative?

Answer: The formation of a nitrosamine impurity from a piperazine-containing molecule is a classic acid-catalyzed nitrosation reaction. The core mechanism involves the reaction between a nitrosatable amine (in this case, the secondary amine of the piperazine ring) and a nitrosating agent.[1][3][4]

The three critical components for this reaction are:

  • A Vulnerable Amine: The piperazine moiety contains two secondary amines, which are highly susceptible to nitrosation.[5]

  • A Nitrosating Agent: This is typically derived from nitrite salts (e.g., sodium nitrite, NO₂⁻) or other oxides of nitrogen (NOx).[4]

  • Favorable Conditions: The reaction is significantly accelerated under acidic conditions (typically pH 3-5), which convert the nitrite ion into the more potent nitrosating species, nitrous acid (HNO₂) and its dehydrated form, dinitrogen trioxide (N₂O₃).[3][4]

The reaction proceeds as the lone pair of electrons on the piperazine nitrogen atom performs a nucleophilic attack on the nitrosonium ion (NO⁺) generated from the nitrosating agent. This results in the formation of a stable N-N bond, creating the N-nitrosopiperazine derivative. Due to the two secondary amine sites, both mono- and di-nitrosated piperazine impurities are possible.[6]

Diagram: The fundamental reaction pathway for the formation of an N-nitrosopiperazine impurity.

Part 2: Troubleshooting Guide - Identifying Contamination Sources

When a nitrosamine impurity is detected, a systematic investigation is crucial. This section guides you through identifying the root cause.

Q2: I've unexpectedly detected an N-nitrosopiperazine impurity. Where could the nitrosating agent be coming from?

Answer: The source of the nitrosating agent is often not an intentionally added reagent but a trace contaminant. A thorough risk assessment should investigate multiple potential root causes throughout your process and supply chain.[7][8]

The most common sources include:

  • Contaminated Raw Materials: This is a primary area of concern. Nitrites and nitrates can be present as impurities in various starting materials, reagents, and catalysts.[5][9]

  • Recovered or Recycled Solvents: Solvents like DMF or NMP, if not recovered using dedicated equipment, can become contaminated with nitrosating agents from other processes.[4][8] The degradation of these solvents can also produce secondary amines, further increasing risk.[5]

  • Cross-Contamination: Using non-dedicated production lines or equipment where nitrosating agents were used in a previous campaign is a significant risk factor.[4][8]

  • Degradation During Formulation/Storage: While more common in the final drug product, the interaction of the API with nitrite impurities in excipients (e.g., sodium starch glycolate, povidone) can lead to nitrosamine formation over the product's shelf life.[1][5][9]

  • Primary Packaging Materials: A less obvious but confirmed source is the heat-sealing of blister packs. Nitrocellulose-based lidding foils can thermally degrade, releasing nitrogen oxides (NOx) that can react with amines in the product to form nitrosamines.[5][8][10]

Nitrosamine_Source_Investigation cluster_sources Potential Sources of Nitrosating Agents center_node API Synthesis Process (Piperazine-Based) raw_materials Raw Materials (Reagents, Catalysts) raw_materials->center_node Nitrite/Nitrate Impurities solvents Solvents (Especially Recovered/Recycled) solvents->center_node Carryover from other processes equipment Cross-Contamination (Non-Dedicated Equipment) equipment->center_node Residuals from cleaning packaging Packaging Materials (e.g., Nitrocellulose Foil) packaging->center_node NOx from heat-sealing excipients Excipients (in Formulation Stage) excipients->center_node Trace nitrites water Process Water water->center_node Trace nitrites

Diagram: A workflow for investigating potential sources of nitrosating agents in a synthesis process.
Protocol 1: Systematic Root Cause Analysis Workflow

This protocol provides a self-validating system to methodically identify the source of nitrosamine contamination.

  • Step 1: Process Mapping & Risk Assessment:

    • Deconstruct your entire synthesis route, step by step.

    • For each step, identify the introduction of any new raw material, solvent, or reagent.

    • Flag any steps where a secondary/tertiary amine and a potential nitrosating agent could coexist, especially under acidic or high-temperature conditions.[1]

    • This theoretical assessment, guided by ICH M7 principles, forms the basis of your investigation.[11]

  • Step 2: Raw Material Analysis:

    • Quarantine and sample all raw materials, solvents, and reagents used in the affected batch.

    • Using a validated, high-sensitivity analytical method (e.g., LC-MS/MS), test each material for the presence of nitrites and nitrates.

    • Self-Validation Check: If a material is identified as contaminated, procure a new, certified low-nitrite batch of that same material. Rerun a small-scale synthesis; the absence of the nitrosamine impurity validates the source.

  • Step 3: In-Process Control (IPC) Sampling:

    • Execute a new synthesis run under controlled conditions.

    • Take samples from the reaction mixture after each critical step identified in your process map.

    • Analyze these intermediate samples for the target nitrosamine impurity. The first IPC sample in which the impurity appears points to the preceding step as the source of formation.

  • Step 4: Equipment and Cleaning Verification:

    • Review cleaning logs and validation data for the equipment used.

    • Perform swab testing on equipment surfaces (reactors, transfer lines) and analyze the swabs for residual nitrosamines or nitrosating agents, especially if the equipment is multi-purpose.

Part 3: Mitigation and Prevention Strategies

Once the risk is understood, you can implement targeted strategies to control or eliminate impurity formation.

Q3: How can I modify my synthesis process to prevent N-nitrosopiperazine formation?

Answer: Process modification is one of the most robust mitigation strategies because it removes one of the fundamental factors required for the reaction.[1] Key approaches include:

  • pH Control: The rate of nitrosation is highly pH-dependent. Avoiding the optimal mildly acidic range can dramatically slow the reaction. If your synthesis allows, consider running the critical step under basic or strongly acidic conditions, as the latter protonates the amine, reducing its reactivity.[4][9]

  • Temperature Management: Nitrosation reactions are often accelerated by heat.[3] If a step is identified as high-risk, evaluate if it can be performed at a lower temperature without compromising yield or reaction time.

  • Reagent Order and Stoichiometry: A powerful strategy is to alter the sequence of steps. For example, if a nitrosating agent (e.g., sodium nitrite) is used to quench a reagent like sodium azide, ensure this quenching step is performed after the piperazine-containing intermediate has been separated or isolated. This prevents the three critical components from ever being in the same vessel at the same time.[1]

  • Purification and Purge Studies: If formation cannot be completely avoided, demonstrate through robust purge studies that downstream purification steps (e.g., crystallization, chromatography) effectively remove the nitrosamine impurity to an acceptable level.[1]

Q4: What are "nitrite scavengers," and how do I select and use them effectively?

Answer: Nitrite scavengers are compounds, typically antioxidants, that preferentially react with and eliminate nitrosating agents, thereby preventing them from reacting with the vulnerable amine.[12][13] This is an effective mitigation strategy, particularly in the drug product formulation stage, but can also be applied during API synthesis if compatible with the chemistry.[12][14]

The most common and well-studied scavengers suitable for pharmaceutical use are ascorbic acid (Vitamin C) and alpha-tocopherol (Vitamin E).[12][14][15] They work by reducing the nitrosating species (like HNO₂) to less reactive nitric oxide (NO).[9]

Table 1: Comparison of Common Pharmaceutical Nitrite Scavengers

ScavengerPrimary MechanismOptimal EnvironmentSolubilityKey Considerations
Ascorbic Acid Reduces nitrosating agentsWorks well in aqueous, acidic environmentsWater-solubleHighly effective, but may not be suitable for non-aqueous reaction systems.[12]
Alpha-Tocopherol Reduces nitrosating agentsEffective in lipid/non-polar environmentsFat/Organic-solublePreferred choice for non-aqueous systems or solid-state formulations.[14]
Amino Acids Can compete with the target amine for nitrosationVaries by specific amino acidVariesCan be effective but requires careful selection and screening.[9]
Protocol 2: Screening Protocol for Nitrite Scavenger Efficacy

This protocol allows you to empirically determine the most effective scavenger for your specific system.

  • Step 1: Establish a Baseline:

    • In a controlled reaction vessel, combine your piperazine-containing substrate with a known, spiked amount of sodium nitrite in a suitable solvent system.

    • Adjust the pH to the level identified as highest risk in your process (e.g., pH 4.0).

    • Stir at the process temperature for a defined period (e.g., 4 hours).

    • Quench the reaction and analyze for the N-nitrosopiperazine impurity using a validated LC-MS/MS method. This is your "worst-case" control (100% formation potential).

  • Step 2: Scavenger Screening:

    • Set up parallel reactions identical to the baseline.

    • To each reaction, add a different scavenger (e.g., ascorbic acid, alpha-tocopherol) before adding the sodium nitrite.

    • Test each scavenger at different molar equivalents relative to the nitrite (e.g., 1.0, 2.0, and 5.0 eq.).

    • Run the reactions under the same conditions as the baseline.

  • Step 3: Analysis and Evaluation:

    • Quench and analyze each screening reaction for the N-nitrosopiperazine impurity.

    • Calculate the percentage reduction in nitrosamine formation for each scavenger at each concentration compared to the baseline.

    • Self-Validation Check: The scavenger and concentration that provide the most significant and consistent reduction (e.g., >99%) is validated as the most effective for your system. This data can then be used to justify its inclusion in the manufacturing process.

Mitigation_Strategy_Decision_Tree start Nitrosamine Risk Identified q1 Can the source of nitrite be eliminated from raw materials? start->q1 a1_yes Qualify New Suppliers & Implement Stricter Specs q1->a1_yes Yes a1_no Proceed to Process Controls q1->a1_no No final_control Final Validated Control Strategy a1_yes->final_control q2 Can process parameters be modified? (pH, Temp, Reagent Order) a1_no->q2 a2_yes Implement Process Changes & Validate New Process q2->a2_yes Yes a2_no Evaluate Scavenger Addition q2->a2_no No a2_yes->final_control q3 Is the reaction chemistry compatible with scavengers? a2_no->q3 a3_yes Perform Scavenger Screening (Protocol 2) q3->a3_yes Yes a3_no Rely on Downstream Purge & Strict Analytical Control q3->a3_no No a3_yes->final_control a3_no->final_control

Diagram: Decision tree for selecting an appropriate nitrosamine mitigation strategy.

Part 4: Analytical and Regulatory Framework

Proper analytical testing and adherence to global guidelines are non-negotiable.

Q5: What analytical methods are required to detect and quantify N-nitrosopiperazine at trace levels?

Answer: Due to the extremely low acceptable intake limits for nitrosamines, highly sensitive and specific analytical methods are required. Standard HPLC-UV methods are typically insufficient.[7] The gold-standard techniques are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and versatile method. It offers excellent sensitivity (down to parts-per-billion or even parts-per-trillion levels) and specificity, allowing for accurate quantification even in complex API or drug product matrices.[16][17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Also a very powerful technique, particularly for more volatile nitrosamines. Headspace GC-MS can be particularly useful for analyzing residual impurities.[17]

Regardless of the technique chosen, the method must be fully validated according to ICH Q2(R1) guidelines for its intended purpose, demonstrating specificity, linearity, accuracy, precision, and a limit of quantification (LOQ) low enough to control the impurity at its acceptable limit.

Q6: How does the control of nitrosamines relate to regulatory guidelines like ICH M7?

Answer: The control of nitrosamine impurities is directly governed by the principles outlined in the ICH M7 guideline, which addresses DNA reactive (mutagenic) impurities.[18][19] Key points include:

  • Cohort of Concern: Nitrosamines are classified as a "cohort of concern," a group of chemicals with exceptionally high carcinogenic potency.[11][20]

  • Threshold of Toxicological Concern (TTC): Because of their high potency, the standard TTC of 1.5 µ g/day is generally not considered sufficiently protective for nitrosamines.[11][19] Instead, substance-specific acceptable intake (AI) limits are often derived from toxicological data.

  • Risk Assessment: Regulatory agencies like the FDA and EMA require manufacturers to conduct a comprehensive risk assessment for all chemically synthesized APIs to evaluate the potential for nitrosamine impurities.[21] This assessment must consider all the potential sources discussed in this guide.

  • Control Strategy: If a risk is identified, a robust control strategy must be implemented and justified. This can range from process controls and raw material specifications to the inclusion of scavengers and setting acceptance criteria for the impurity in the final API or drug product.[11]

References

  • Nitrosamine formation mechanism from Nitrates and Amines. (n.d.). ResolveMass Laboratories Inc.
  • Nitrosamine formation mechanisms and control strategies. (n.d.). LGC Standards.
  • Endogenous Formation of N-nitrosamines From Piperazine and Their Urinary Excretion Following Antihelmintic Treatment With Piperazine Citrate. (1995). PubMed.
  • Formation of N -Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. (n.d.). ResearchGate.
  • Finding the right formula for nitrosamine risk mitigation. (2023). Drug Discovery and Development.
  • How ascorbic acid helps mitigate nitrosamine risk in drug products. (n.d.). dsm-firmenich Health, Nutrition & Care.
  • Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. (2023). ACS Publications.
  • Nitrosamine Impurities: Assessing Concerns through Case Studies. (n.d.). ResearchGate.
  • Control of Nitrosamine Impurities in Human Drugs. (n.d.). FDA.
  • An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. (2023). NIH.
  • Managing n-nitrosopiperazine and dinitrosopiperazine. (n.d.). ResearchGate.
  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. (2023). European Medicines Agency (EMA).
  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024). ACS Publications.
  • Secondary Amine Scavenger Nitrosamine. (2025). ResolveMass Laboratories Inc.
  • Potential sources for Nitrosamine Impurities. (2019). ECA Academy.
  • 6 Steps to reduce nitrosamines impurities in Pharma industry. (2024). Unknown Source.
  • Control of Nitrosamine Impurities in Human Drugs. (2024). FDA.
  • N-nitrosamine Mitigation with Nitrite Scavengers in Oral Pharmaceutical Drug Products. (n.d.). Unknown Source.
  • Q&A with Ardena Experts Nitrosamine Risk Assessment According to ICH M7. (n.d.). Unknown Source.
  • Formation of N‑Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. (2023). Pharma Excipients.
  • Nitrosamine Contamination in Pharmaceuticals: A Comprehensive Review on Nitrosation Pathways, Potential Root Cause, Detection, Risk Assessment, and Mitigation Strategies. (2024). Biosciences Biotechnology Research Asia.
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (n.d.). PubMed Central.
  • Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7(R1). (2017). ICH.
  • IPEC Position Paper The Role of Excipients in Determining N-Nitrosamine Risks for Drug Products. (n.d.). Unknown Source.
  • Nitrosamine Testing for API Drug Substance: Your Compliance Checklist for 2025. (n.d.). ResolveMass Laboratories Inc.
  • N-nitrosamine Mitigation with Nitrite Scavengers in Oral Pharmaceutical Drug Products. (2023). Unknown Source.
  • The case of nitrosamines. (2022). AIFA.
  • ICH M7 for Nitrosamines: Steps for a Lifecycle Management. (2024). Zamann Pharma Support.

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Troubleshooting common issues in the synthesis of piperazine dicarboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of piperazine dicarboxylate derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. As chemists, we understand that the path to a successful synthesis is often paved with unexpected challenges. This resource aims to be your trusted partner in navigating the intricacies of piperazine dicarboxylate chemistry, transforming potential setbacks into successful outcomes.

Introduction: The Synthetic Challenge of Piperazine Dicarboxylates

Piperazine dicarboxylates are pivotal intermediates in medicinal chemistry, offering a rigid scaffold that can be functionalized at both nitrogen atoms. The symmetrical nature of the piperazine ring, however, presents a considerable synthetic hurdle: controlling the degree of substitution to obtain the desired mono- or di-substituted product.[1] This guide will address the common issues encountered during the synthesis of these valuable compounds, providing both practical solutions and the scientific reasoning behind them.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific challenges you may encounter during the synthesis of piperazine dicarboxylate derivatives in a direct question-and-answer format.

Issue 1: Low Yield of the Desired Di-substituted Piperazine Dicarboxylate

Question: I am attempting to synthesize a dialkyl piperazine-1,4-dicarboxylate, but I'm consistently obtaining low yields. What are the likely causes and how can I optimize my reaction?

Answer: Low yields in the synthesis of di-substituted piperazine dicarboxylates can stem from several factors, primarily incomplete reaction or the formation of the mono-substituted intermediate as the main product. Here’s a breakdown of potential causes and solutions:

  • Insufficient Reagent Stoichiometry: The reaction of piperazine with an acylating agent like di-tert-butyl dicarbonate ((Boc)₂O) or ethyl chloroformate proceeds in a stepwise manner. To drive the reaction to completion and favor the di-substituted product, it is crucial to use a sufficient excess of the acylating agent.[2]

    • Recommendation: Use at least 2.2 equivalents of the acylating agent relative to piperazine. For the synthesis of 1,4-bis(tert-butoxycarbonyl)piperazine, an excess of di-tert-butyl dicarbonate is generally employed to drive the reaction to completion.[2]

  • Suboptimal Reaction Conditions: Temperature and reaction time play a critical role.

    • Recommendation: While the reaction is often initiated at a lower temperature (0 °C) to control the initial exotherm, allowing the reaction to warm to room temperature and stirring for an extended period (12-24 hours) can ensure full conversion to the di-substituted product.[3][4] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.[4]

  • Base Selection and Concentration: A non-nucleophilic base is typically used to neutralize the acidic byproducts generated during the reaction (e.g., HCl from chloroformates).[2] The choice and amount of base are critical.

    • Recommendation: Use a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in at least stoichiometric amounts (2.2 equivalents) to the acylating agent. Ensure the base is added portion-wise or concurrently with the acylating agent to maintain a basic pH throughout the reaction.

Issue 2: Formation of Mono-substituted Byproduct and Unreacted Piperazine

Question: My reaction is yielding a mixture of the desired di-substituted product, the mono-substituted intermediate, and unreacted piperazine. How can I improve the selectivity and drive the reaction to completion?

Answer: This is a classic challenge in piperazine chemistry, stemming from the deactivation of the second nitrogen atom after the first substitution. Here’s how to address it:

  • Controlled Addition of Reagents: A slow, controlled addition of the acylating agent can help manage the reaction rate and minimize the formation of the mono-substituted product as the final product in a di-substitution reaction. However, for mono-substitution, this is the desired outcome. For di-substitution, the opposite is true.

    • Recommendation for Di-substitution: Ensure the acylating agent is added to the piperazine solution, not the other way around. This maintains an excess of the acylating agent relative to any unreacted or mono-substituted piperazine.

  • Purification Strategy: If a mixture is obtained, purification is necessary.

    • Recommendation: The polarity difference between the di-substituted, mono-substituted, and unprotected piperazine allows for effective separation by column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) will typically elute the di-substituted product first, followed by the mono-substituted, and finally the highly polar piperazine will remain on the baseline or require a much more polar eluent system (e.g., with methanol or ammonia).

Issue 3: Difficulty in Hydrolyzing Piperazine Dicarboxylate Esters

Question: I am trying to hydrolyze a dialkyl piperazine-1,4-dicarboxylate to the corresponding dicarboxylic acid, but the reaction is sluggish or incomplete. What are the best conditions for this transformation?

Answer: The hydrolysis of carbamate esters, such as Boc-protected piperazines, requires specific conditions to overcome their stability.

  • Acid-Catalyzed Hydrolysis: Strong acidic conditions are typically required to cleave the ester groups, especially the tert-butyl esters of Boc-protected piperazines.[1]

    • Recommendation: For Boc groups, treatment with a strong acid like trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is effective.[1] For simpler alkyl esters like ethyl esters, hydrolysis can be achieved under either acidic (e.g., aqueous HCl) or basic (e.g., aqueous NaOH or LiOH) conditions, though basic hydrolysis is often more efficient.[5][6]

  • Steric Hindrance: The steric bulk of the ester group can affect the rate of hydrolysis.

    • Recommendation: For sterically hindered esters, prolonged reaction times or elevated temperatures may be necessary. It's important to monitor for potential side reactions under harsh conditions.

Issue 4: Challenges in Purification of Piperazine Dicarboxylate Derivatives

Question: I am struggling to purify my piperazine dicarboxylate derivative. Crystallization is not working well, and I'm seeing tailing on my HPLC. What are my options?

Answer: The purification of piperazine derivatives can be challenging due to their basicity and polarity.[7]

  • Chromatography:

    • Normal Phase: The basic nitrogen atoms can interact strongly with the acidic silica gel, leading to peak tailing.

      • Recommendation: To mitigate this, add a small amount of a basic modifier like triethylamine (typically 0.1-1%) to the eluent system. This will compete with your compound for active sites on the silica gel, resulting in improved peak shape.

    • Reverse Phase: The high polarity of some derivatives can lead to poor retention.

      • Recommendation: Use a mobile phase with a lower organic content or consider an alternative stationary phase. Adding a competing base to the mobile phase can also improve peak shape in reverse-phase HPLC.[7]

  • Crystallization as a Salt: Piperazines readily form salts, and this property can be exploited for purification.[7]

    • Recommendation: If the free base is difficult to crystallize, consider forming a salt such as a hydrochloride or diacetate. The salt may have different solubility properties that are more amenable to crystallization.[8]

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments.

Protocol 1: Synthesis of Di-tert-butyl piperazine-1,4-dicarboxylate

This protocol details the synthesis of a common di-substituted piperazine dicarboxylate.

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

Procedure:

  • Dissolve piperazine (1.0 eq) in DCM.

  • Add triethylamine (2.2 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of (Boc)₂O (2.2 eq) in DCM to the piperazine solution over 1-2 hours.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., hexane or ethyl acetate) or by column chromatography.[3]

Protocol 2: Hydrolysis of a Diethyl Piperazine-1,4-dicarboxylate

This protocol describes a general procedure for the basic hydrolysis of a dialkyl piperazine dicarboxylate.

Materials:

  • Diethyl piperazine-1,4-dicarboxylate

  • Sodium hydroxide (NaOH)

  • Water

  • Ethanol

Procedure:

  • Dissolve the diethyl piperazine-1,4-dicarboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2.5 eq) in water.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the solution with concentrated HCl to pH ~2.

  • The dicarboxylic acid product may precipitate upon acidification. If so, collect the solid by filtration.

  • If the product remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization if necessary.

Data Presentation

Table 1: Troubleshooting Common Issues in Piperazine Dicarboxylate Synthesis

Issue Potential Cause Recommended Solution
Low yield of di-substituted productIncomplete reactionIncrease reaction time and/or temperature. Monitor by TLC/LC-MS.
Insufficient acylating agentUse at least 2.2 equivalents of the acylating agent.
Formation of mono-substituted byproductIncomplete reactionSee above.
Suboptimal reagent additionAdd acylating agent to the piperazine solution.
Difficult hydrolysis of estersStable ester group (e.g., Boc)Use strong acid (e.g., TFA) for Boc deprotection.
Inefficient basic hydrolysisUse an excess of a strong base (NaOH, LiOH) and heat.
Poor chromatographic separationPeak tailing on silica gelAdd a basic modifier (e.g., 0.1-1% TEA) to the eluent.
Poor retention on reverse phaseUse a more aqueous mobile phase.
Difficulty with crystallizationOiling outTry a different solvent system or attempt salt formation.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield start Low Yield of Di-substituted Product check_reaction Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Side Products Detected? incomplete->side_products No increase_time_temp Increase Reaction Time / Temperature incomplete->increase_time_temp Yes optimize_purification Optimize Purification Protocol side_products->optimize_purification No mono_substituted Mono-substituted Product is Major Component? side_products->mono_substituted Yes increase_time_temp->check_reaction increase_reagent Increase Equivalents of Acylating Agent increase_reagent->check_reaction mono_substituted->increase_reagent Yes

Caption: A logical workflow for diagnosing and resolving low yields in the synthesis of di-substituted piperazine dicarboxylates.

Diagram 2: General Synthesis and Deprotection Pathway

Synthesis and Deprotection piperazine Piperazine di_carboxylate Dialkyl Piperazine-1,4-dicarboxylate piperazine->di_carboxylate 2.2 eq. Acylating Agent (e.g., (Boc)₂O, ClCO₂Et) Base (e.g., TEA) di_acid Piperazine-1,4-dicarboxylic Acid di_carboxylate->di_acid Hydrolysis (Acid or Base)

Caption: A simplified schematic of the synthesis of piperazine dicarboxylates and their subsequent hydrolysis.

References

  • Google Patents. US2919275A - Purification of piperazine.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • National Center for Biotechnology Information. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Available from: [Link]

  • PubMed. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Available from: [Link]

  • Office of Scientific and Technical Information. Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Available from: [Link]

  • Google Patents. US3481933A - Recovery and purification of piperazine.
  • NeuroQuantology. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Available from: [Link]

  • PubMed. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Available from: [Link]

  • MDPI. Synthesis of Piperazines by C-H Functionalization. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available from: [Link]

  • Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Available from: [Link]

  • ACS Publications. Piperazines. I. Derivatives of Piperazine-1-Carboxylic and -1,4-Dicarboxylic Acid. Available from: [Link]

  • National Center for Biotechnology Information. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Available from: [Link]

  • National Center for Biotechnology Information. Novel piperazine based compounds as potential inhibitors for SARS-CoV-2 Protease Enzyme: Synthesis and molecular docking study. Available from: [Link]

  • Organic Syntheses. [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Available from: [Link]

  • ResearchGate. A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Available from: [Link]

  • ResearchGate. How to extract/isolate piperazine from water without distillation? Available from: [Link]

  • Organic Chemistry Portal. Piperazine synthesis. Available from: [Link]

  • National Center for Biotechnology Information. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available from: [Link]

  • National Center for Biotechnology Information. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. Available from: [Link]

  • Turkish Journal of Chemistry. Synthesis and characterization of unsaturated diacyl and alkyl-acyl piperazinederivatives. Available from: [Link]

  • Synpeptide. Protecting Groups in Peptide Synthesis: A Detailed Guide. Available from: [Link]

  • ResearchGate. Highly Rapid and Direct Synthesis of Monoacylated Piperazine Derivatives from Carboxylic Acids under Mild Conditions. Available from: [Link]

  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Available from: [Link]

  • National Center for Biotechnology Information. Opportunities and challenges for direct C–H functionalization of piperazines. Available from: [Link]

  • ResearchGate. Piperazines 16 from acid hydrolysis of 6 and 14, and 19 from acid... Available from: [Link]

  • PubMed. Opportunities and challenges for direct C-H functionalization of piperazines. Available from: [Link]

  • MDPI. Improvement of a Critical Intermediate Step in the Synthesis of a Nitroxide-Based Spin-Labeled Deoxythymidine Analog. Available from: [Link]

  • Nature. Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Available from: [Link]22-32049-7)

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Technical Support Center: Enhancing Regioselectivity in Pyrimidine Ring Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center dedicated to the nuanced art of controlling regioselectivity in reactions involving the pyrimidine ring. As a core scaffold in countless pharmaceuticals, agrochemicals, and materials, the ability to precisely functionalize specific positions on the pyrimidine nucleus is paramount for modern chemical innovation.[1][2][3][4][5] This guide is structured to address the common, and often complex, challenges that researchers encounter in their daily experiments. We will move beyond simple protocols to explore the underlying electronic and steric principles that govern reactivity, providing you with the knowledge to troubleshoot effectively and optimize your synthetic strategies.

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 3 positions, presents a unique electronic landscape.[6] This inherent π-deficient nature makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions, while electrophilic substitution is generally more challenging and typically directed to the C5 position.[6][7][8] The interplay of substituents, reaction conditions, and catalyst choice can profoundly influence the outcome of a reaction, often leading to mixtures of regioisomers. This guide will serve as your resource for navigating these complexities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Nucleophilic Aromatic Substitution (SNAr)
Q1: My SNAr reaction on a 2,4-dichloropyrimidine is yielding a mixture of C2 and C4 substituted products. How can I improve selectivity for the C4 position?

A1: Causality and Troubleshooting

This is a classic challenge in pyrimidine chemistry. The C4 position is generally more reactive towards nucleophiles than the C2 position in 2,4-dichloropyrimidines.[9][10][11] This preference is due to the greater ability of the Meisenheimer intermediate to delocalize the negative charge when the attack occurs at C4.[10][12][13] However, this inherent selectivity can be eroded by several factors.

Troubleshooting Steps:

  • Lower the Reaction Temperature: SNAr reactions are often kinetically controlled. By reducing the temperature, you can enhance the inherent electronic preference for C4 attack. A lower temperature will favor the pathway with the lower activation energy, which is typically substitution at the C4 position.

  • Choice of Nucleophile: Highly reactive, "hard" nucleophiles may exhibit lower selectivity. Consider using a less reactive or bulkier nucleophile if your substrate allows. The increased steric hindrance around the C2 position, flanked by two nitrogen atoms, can be exploited to favor C4 substitution.

  • Solvent Effects: The solvent can influence the stability of the Meisenheimer intermediate. Aprotic polar solvents like DMF or DMSO are generally good choices for SNAr reactions as they can solvate the cation without interfering with the nucleophile. Experimenting with different solvents can sometimes fine-tune the selectivity.

  • Consider the Electronic Nature of Other Substituents: If there are other substituents on the ring, they will influence the electron density at C2 and C4. Electron-donating groups (EDGs) at C5 or C6 can sometimes decrease the reactivity difference between C2 and C4. Conversely, electron-withdrawing groups (EWGs) can further enhance the preference for C4 attack.

Q2: I need to favor substitution at the C2 position of a 2,4-dichloropyrimidine. How can I override the natural C4 preference?

A2: Strategic Manipulation of Electronics and Catalysis

Achieving C2 selectivity requires overriding the inherent electronic preference. This can be accomplished through several strategic approaches.

Troubleshooting Steps:

  • Introduction of a Directing Group: The introduction of an electron-donating group (EDG) at the C6 position can alter the electronic landscape, making the C2 position more electrophilic and susceptible to nucleophilic attack.[10]

  • Palladium-Catalyzed C-S Coupling: Recent studies have shown that specific palladium-catalyzed C-S coupling reactions of 2,4-dichloropyrimidines can exhibit an unusual C2-selectivity.[14] This approach inverts the conventional site selectivity and offers a powerful tool for accessing C2-functionalized pyrimidines.[14]

  • Steric Hindrance at C4: While less common, introducing a bulky substituent at the C5 position can sterically hinder the approach of a nucleophile to the C4 position, thereby favoring attack at C2.

Condition Favors C4 Substitution Favors C2 Substitution
Temperature LowerHigher (may decrease selectivity)
Nucleophile Less reactive, bulkierMore reactive, smaller
Substituents EWG at C5/C6EDG at C6
Catalysis -Specific Pd-catalysts (for C-S coupling)

Table 1: General guidelines for directing nucleophilic substitution on 2,4-dichloropyrimidines.

Section 2: Electrophilic Aromatic Substitution
Q3: My electrophilic substitution reaction on a substituted pyrimidine is sluggish and gives low yields. How can I improve the reactivity?

A3: Activating the π-Deficient Ring

The pyrimidine ring is inherently electron-deficient, making electrophilic aromatic substitution difficult.[6][7] The reaction is further hindered in acidic media, where the ring nitrogens can be protonated, increasing the electron deficiency.[7]

Troubleshooting Steps:

  • Introduce Activating Groups: The presence of strong electron-donating groups (EDGs) such as amino (-NH2) or hydroxyl (-OH) groups is often essential to activate the ring sufficiently for electrophilic substitution to occur.[15] These groups increase the electron density of the ring, particularly at the C5 position.

  • Reaction Conditions: Forcing conditions, such as high temperatures and strong acids, are often necessary. However, care must be taken to avoid decomposition.

  • Protecting Groups: In some cases, using N-oxides can activate the pyrimidine ring towards electrophilic attack.[7]

  • Choice of Electrophile: Use a highly reactive electrophile to overcome the low nucleophilicity of the pyrimidine ring.

Q4: I am observing a mixture of isomers in my electrophilic substitution. How can I control the regioselectivity?

A4: Directing Effects of Substituents

Electrophilic substitution on pyrimidine almost exclusively occurs at the C5 position, which is the least electron-deficient.[6][8] If you are observing other isomers, it is likely due to competing reaction pathways or the presence of powerful directing groups that can overcome the inherent preference.

Troubleshooting Steps:

  • Analyze Substituent Effects: The directing effect of existing substituents on the ring is the primary determinant of regioselectivity in electrophilic aromatic substitution.[16] Strongly activating, ortho-, para-directing groups will direct the incoming electrophile to the available positions relative to them.

  • Blocking Groups: If a particular position is problematic, consider introducing a temporary blocking group that can be removed after the desired substitution has been achieved.

  • Reaction Mechanism: Re-evaluate the reaction mechanism. Is it possible that the reaction is not a true electrophilic aromatic substitution? For example, a radical mechanism might lead to a different regiochemical outcome.

Electrophilic_Substitution Start Substituted Pyrimidine EDG Activating Group (EDG) Present? Start->EDG Reaction Electrophilic Substitution (e.g., Nitration, Halogenation) EDG->Reaction Yes Low_Yield Low Yield/ No Reaction EDG->Low_Yield No C5_Product Regioselective C5 Product Reaction->C5_Product

Caption: Decision workflow for electrophilic substitution on pyrimidines.

Section 3: Transition-Metal Catalyzed C-H Functionalization
Q5: My palladium-catalyzed C-H arylation is not regioselective. How can I direct the reaction to a specific C-H bond?

A5: The Power of Directing Groups and Ligand Control

Direct C-H functionalization is a powerful, atom-economical method for elaborating the pyrimidine core.[17][18][19] However, achieving high regioselectivity can be challenging due to the presence of multiple C-H bonds.

Troubleshooting Steps:

  • Utilize a Directing Group: The most reliable way to control regioselectivity in C-H activation is to use a directing group.[20] This group coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond and favoring its activation. Pyrimidine itself can act as a directing group for functionalization at other positions of an attached arene.[20]

  • Ligand Tuning: The choice of ligand on the metal catalyst can have a profound impact on regioselectivity. Bulky or electronically distinct ligands can create a steric or electronic environment that favors one C-H bond over another.

  • Inherent Electronic Bias: In the absence of a strong directing group, the inherent electronics of the pyrimidine ring will play a role. The C-H bonds at the electron-deficient C2, C4, and C6 positions are often more acidic and can be preferentially activated under certain conditions.

  • Reaction Conditions: Optimization of solvent, temperature, and additives can also influence the regiochemical outcome.

CH_Functionalization cluster_0 Input cluster_1 Control Factors cluster_2 Output pyrimidine Pyrimidine Substrate directing_group Directing Group Present/Absent pyrimidine->directing_group catalyst Transition Metal Catalyst (e.g., Pd, Cu, Ir) ligand Ligand Sterics & Electronics catalyst->ligand product Regioselective C-H Functionalized Product directing_group->product mixture Mixture of Regioisomers directing_group->mixture ligand->product ligand->mixture conditions Reaction Conditions Solvent, Temp, Additives conditions->product conditions->mixture

Sources

Technical Support Center: Scaling Up the Synthesis of tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis and scale-up of tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate. The content is structured to address common challenges, from bench-scale optimization to preclinical batch production, with a focus on the underlying chemical principles to empower effective troubleshooting and process development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and scalable method for synthesizing this target molecule is the Buchwald-Hartwig amination .[1][2] This palladium-catalyzed cross-coupling reaction forms the critical C-N bond between an aryl halide (5-bromopyrimidine or 5-chloropyrimidine) and the secondary amine of N-Boc-piperazine (tert-butyl piperazine-1-carboxylate). This method is favored for its high functional group tolerance, generally good yields, and well-understood mechanism, which is crucial for process optimization and scale-up.

Q2: Why is the Buchwald-Hartwig reaction preferred over classical methods like nucleophilic aromatic substitution (SNAr)?

While SNAr can be effective for highly electron-deficient aromatic systems, pyrimidine is only moderately electron-deficient. Achieving a reaction with a secondary amine like N-Boc-piperazine would likely require harsh conditions (high temperatures and pressures) that are incompatible with the thermally sensitive tert-butyl carbamate (Boc) protecting group. The Buchwald-Hartwig amination proceeds under much milder conditions, preserving the integrity of the Boc group and offering a broader substrate scope with higher selectivity.[3]

Q3: What are the critical starting materials and reagents for this synthesis?

The key components for the Buchwald-Hartwig synthesis are:

  • Aryl Halide: 5-Bromopyrimidine is the most common starting material due to its higher reactivity in the oxidative addition step compared to 5-chloropyrimidine.[4]

  • Amine: Tert-butyl piperazine-1-carboxylate (N-Boc-piperazine).

  • Palladium Precatalyst: A source of Pd(0) is required to initiate the catalytic cycle. Air-stable precatalysts like Pd₂(dba)₃ or specialized Buchwald precatalysts (e.g., G3 or G4 palladacycles) are commonly used.[5]

  • Phosphine Ligand: An electron-rich, bulky phosphine ligand is essential to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. Common choices include Xantphos, RuPhos, or Josiphos-type ligands.

  • Base: A non-nucleophilic base is required to deprotonate the piperazine nitrogen, forming the active amine nucleophile. Sodium tert-butoxide (NaOtBu) is highly effective but base-sensitive functional groups may necessitate weaker bases like Cs₂CO₃ or K₃PO₄.[1][5]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the base and catalyst deactivation.

Q4: What are the primary safety concerns when running this reaction at scale?

Scaling up introduces several safety considerations:

  • Pyrophoric Reagents: While not always used, some phosphine ligands can be pyrophoric. Proper handling under an inert atmosphere is critical.

  • Exothermic Reactions: The reaction can be exothermic, especially during the initial stages. On a large scale, heat accumulation can lead to a runaway reaction. Controlled addition of reagents and robust temperature monitoring are essential.

  • Palladium Catalysts: Palladium compounds, while generally less toxic than other heavy metals, should be handled with care. The primary concern is ensuring their removal to acceptable levels (<10 ppm) in the final active pharmaceutical ingredient (API).

  • Solvent Handling: Large volumes of flammable organic solvents like toluene or THF require appropriate ventilation, grounding to prevent static discharge, and adherence to all facility safety protocols.

Recommended Lab-Scale Synthesis Protocol

This protocol serves as a baseline for optimization. All operations should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Reaction Scheme:

Caption: Buchwald-Hartwig synthesis of the target compound.

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 5-bromopyrimidine (1.0 eq), tert-butyl piperazine-1-carboxylate (1.1 eq), and sodium tert-butoxide (1.4 eq).

  • Catalyst Addition: In a separate vial, weigh tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq) and Xantphos (0.025 eq). Add these solids to the reaction flask.

  • Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous toluene (approx. 5-10 mL per mmol of 5-bromopyrimidine) via cannula or syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Workup: Once complete, cool the reaction to room temperature. Quench carefully by adding water. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically a solid. Purify by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield the final product.

Troubleshooting Guide

Problem: Low or no product yield.
  • Potential Cause 1: Inactive Catalyst

    • Why it happens: The active Pd(0) species is sensitive to oxygen. Improper inerting technique can lead to catalyst oxidation and deactivation. The palladium precatalyst or phosphine ligand may also have degraded during storage.

    • Solution: Ensure all glassware is oven-dried and cooled under a stream of inert gas. Use freshly opened, high-quality catalysts and ligands. Employ robust inerting techniques, such as evacuating and backfilling the reaction vessel multiple times. A useful diagnostic is to observe the color change; a healthy reaction mixture is typically dark red or brown. A black precipitate (palladium black) indicates catalyst death.

  • Potential Cause 2: Insufficiently Anhydrous Conditions

    • Why it happens: Water reacts with the strong base (NaOtBu), quenching it and preventing the necessary deprotonation of the piperazine. This effectively stops the catalytic cycle before it can begin.

    • Solution: Use anhydrous solvents from a solvent purification system or a freshly opened Sure/Seal™ bottle. Ensure starting materials are dry. If necessary, dry the N-Boc-piperazine by azeotropic distillation with toluene before use.

  • Potential Cause 3: Poor Quality Starting Materials

    • Why it happens: Impurities in the 5-bromopyrimidine or N-Boc-piperazine can act as catalyst poisons or participate in side reactions. For example, residual acid from the synthesis of N-Boc-piperazine can neutralize the base.

    • Solution: Verify the purity of starting materials by NMR or LC-MS before starting the reaction. Purify materials if necessary.

Problem: Reaction stalls and does not go to completion.
  • Potential Cause 1: Catalyst Inhibition or Decomposition

    • Why it happens: Over time, even under inert conditions, the catalyst can slowly decompose or be inhibited by product formation. On larger scales, localized overheating can accelerate this process.

    • Solution: If the reaction stalls, a second charge of the catalyst/ligand mixture (e.g., an additional 0.5 mol%) can sometimes restart the reaction. For scale-up, consider using more robust, commercially available Buchwald precatalysts (e.g., XPhos Pd G3), which are designed for higher stability and activity.[5]

  • Potential Cause 2: Base Clumping/Poor Solubility

    • Why it happens: This is a common scale-up issue. Inorganic bases like Cs₂CO₃ or K₃PO₄ have poor solubility. If agitation is insufficient, the base can settle or clump, reducing the effective surface area and slowing the deprotonation step to a crawl.[5]

    • Solution: Increase the agitation rate. On a larger scale, use a reactor with an appropriately designed impeller (e.g., a pitched-blade turbine) to ensure solids remain suspended. Grinding the base to a fine powder before addition can also dramatically increase its reactivity.

Problem: Significant formation of a debrominated pyrimidine byproduct.
  • Why it happens: Hydrodebromination occurs when the aryl halide is reduced instead of coupling with the amine. This side reaction can be promoted by certain ligands or if the concentration of the active amine nucleophile is too low.

    • Solution:

      • Check Base Stoichiometry: Ensure at least 1.4 equivalents of a strong base are used to maintain a sufficient concentration of the deprotonated amine.

      • Ligand Choice: Some ligands are more prone to promoting reductive elimination pathways. Screen alternative bulky phosphine ligands like RuPhos or BrettPhos, which can favor the desired C-N coupling.

      • Temperature Control: Lowering the reaction temperature (e.g., to 80-90 °C) can sometimes disfavor the hydrodebromination pathway, though this may require longer reaction times.

Problem: Product purification is difficult due to persistent impurities.
  • Potential Cause 1: Phosphine Oxide Byproducts

    • Why it happens: The phosphine ligand can be oxidized during the reaction or workup, creating phosphine oxides which are often polar and can co-elute with the product during chromatography.

    • Solution: After the aqueous workup, performing an acidic wash (e.g., with 1 M HCl) can protonate the desired product, pulling it into the aqueous layer while leaving non-basic impurities like phosphine oxides in the organic layer. The aqueous layer can then be basified and re-extracted to recover the pure product.

  • Potential Cause 2: Residual Palladium

    • Why it happens: The final product must have very low levels of residual palladium to be used in preclinical studies. Simple chromatography may not be sufficient.

    • Solution: After the primary purification, the material can be treated with a palladium scavenger. This involves dissolving the product in a solvent and stirring it with a functionalized silica or polymer resin designed to bind palladium. A common and effective method is to perform a crystallization step, which is highly effective at rejecting metallic impurities.

Scale-Up Considerations & Troubleshooting Workflow

When moving from grams to kilograms, new challenges arise related to physical processes rather than just chemical reactivity.

ParameterLab Scale (1-10 g)Preclinical Scale (100 g - 5 kg)Key Challenges & Solutions
Heating/Cooling Oil bath, heating mantleJacketed reactor with thermal fluidChallenge: Poor heat transfer. Surface area-to-volume ratio decreases, making it harder to control temperature. Solution: Use a reactor with a high-performance thermal system. Implement controlled, slow addition of reagents to manage exotherms.
Agitation Magnetic stir barOverhead mechanical stirrer (impeller)Challenge: Inefficient mixing, solids settling.[5] Solution: Select an appropriate impeller (e.g., pitched-blade or anchor) and optimize the stirring speed (RPM) to ensure homogeneity without creating a vortex.
Inert Atmosphere Balloon, Schlenk lineNitrogen/Argon sparging & headspaceChallenge: Maintaining an inert atmosphere in a large vessel. Solution: Use a continuous positive pressure of inert gas. Purge the solvent and vessel thoroughly before adding sensitive reagents.
Purification Flash ChromatographyCrystallization / ReslurryingChallenge: Chromatography is expensive and impractical for large quantities. Solution: Develop a robust crystallization procedure. Screen various solvent/anti-solvent systems to find conditions that provide high purity and yield. This is the most critical step for ensuring API quality at scale.
Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Reaction Failure (Low Yield / Stalled) q1 Inert atmosphere confirmed? (e.g., no palladium black) start->q1 s1 Improve inerting technique: - Evacuate/backfill 3x - Use degassed solvent q1->s1 No q2 Reagent quality verified? (NMR/LCMS of SMs) q1->q2 Yes s1->start s2 Purify starting materials. Use fresh, high-purity catalyst & ligand. q2->s2 No q3 Side products observed? (e.g., hydrodebromination) q2->q3 Yes s2->start s3 Optimize conditions: - Screen alternative ligands (RuPhos) - Adjust temperature - Confirm base stoichiometry q3->s3 Yes q4 Scale-up issue? (>50g scale) q3->q4 No s3->start s4 Investigate physical parameters: - Increase agitation rate - Ensure solids are suspended - Check for localized overheating q4->s4 Yes end_node Successful Reaction q4->end_node No s4->start

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Kong, D., Zhang, Y., Xu, T., Zhou, Y., & Zheng, P. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2016). Atlantis Press. [Link]

  • Ben-Yahia, I., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1838. [Link]

  • Mamat, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(1), 90-95. [Link]

  • CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]

  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. (2016). Atlantis Press. [Link]

  • Gajera, N. N., et al. (2014). tert-Butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o798. [Link]

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Validation & Comparative

Comparative Bioactivity of tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate Analogues: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyrimidine-Piperazine Scaffold in Modern Drug Discovery

The confluence of pyrimidine and piperazine moieties has given rise to a privileged structural scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] Pyrimidine, a fundamental component of nucleic acids, offers versatile hydrogen bonding capabilities, while the piperazine ring provides a flexible linker that can be readily functionalized to modulate physicochemical properties and target engagement.[2][3] This combination has been successfully exploited in the development of numerous approved drugs, particularly in oncology and central nervous system disorders. The parent compound, tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate, serves as a key intermediate in the synthesis of a diverse array of bioactive molecules.[4][5] This guide provides a comparative analysis of the bioactivity of its analogues, with a focus on anticancer properties, supported by established experimental protocols and an exploration of the underlying structure-activity relationships (SAR).

Comparative Bioactivity Analysis: Unraveling Structure-Activity Relationships

The primary mechanism of action for many anticancer pyrimidine-piperazine derivatives involves the inhibition of protein kinases, such as those in the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[9][10][11] The following table presents a representative comparison of the cytotoxic activity (IC50 values) of our hypothetical analogues against a panel of human cancer cell lines.

Compound IDR1 (Pyrimidine C2)R2 (Pyrimidine C4)R3 (Piperazine N4-substituent)MCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
1 (Parent) HHBoc> 50> 50> 50
2a NH2HBoc25.331.828.5
2b NH2ClBoc10.115.212.7
2c NH2PhBoc5.28.96.8
3a NH2PhH (deprotected)2.14.53.3
3b NH2PhMethyl1.83.92.9
3c NH2PhEthyl2.55.14.0

Analysis of Structure-Activity Relationships:

  • Substitution at the Pyrimidine C2-Position: The introduction of an amino group at the C2 position (Compound 2a ) generally confers a basal level of cytotoxic activity compared to the unsubstituted parent compound (1 ). This is a common strategy in kinase inhibitor design, as the amino group can form crucial hydrogen bonds within the ATP-binding pocket of the target kinase.

  • Substitution at the Pyrimidine C4-Position: Further substitution at the C4 position significantly impacts potency. The introduction of a small electron-withdrawing group like chlorine (Compound 2b ) enhances activity, likely by modulating the electronics of the pyrimidine ring. A larger hydrophobic group, such as a phenyl ring (Compound 2c ), often leads to a more pronounced increase in potency, suggesting the exploitation of a hydrophobic pocket in the target's binding site.

  • Modification of the Piperazine N4-Substituent: The tert-butoxycarbonyl (Boc) protecting group is generally detrimental to activity due to its bulk and potential for steric hindrance. Its removal to yield the free amine (Compound 3a ) dramatically improves potency. This free nitrogen can act as a hydrogen bond acceptor or be a key site for further derivatization. Small alkyl substitutions on this nitrogen (Compound 3b and 3c ) can fine-tune the compound's properties, with a methyl group often providing a good balance of potency and metabolic stability.

Experimental Protocols

The following are detailed protocols for the key assays used to evaluate the bioactivity of this compound analogues.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Purified recombinant kinase (e.g., Akt1)

  • Kinase-specific substrate

  • Test compounds (dissolved in DMSO)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound at various concentrations in the kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is proportional to the kinase activity.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To better understand the context of the bioactivity of these compounds, the following diagrams illustrate a key signaling pathway they may inhibit and a typical experimental workflow.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotion Pyrimidine_Piperazine Pyrimidine-Piperazine Analogue Pyrimidine_Piperazine->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway, a key regulator of cell growth and survival, is often targeted by pyrimidine-piperazine kinase inhibitors.

Cytotoxicity_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plates start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 compound_treatment Treat with Analogues incubation1->compound_treatment incubation2 Incubate 48-72h compound_treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate 4h mtt_addition->incubation3 solubilization Solubilize Formazan with DMSO incubation3->solubilization read_plate Measure Absorbance (570 nm) solubilization->read_plate data_analysis Calculate % Viability and IC50 Values read_plate->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for determining the in vitro cytotoxicity of test compounds using the MTT assay.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile platform for the development of novel therapeutics, particularly in the realm of oncology. The structure-activity relationships discussed herein, while based on a synthesized dataset, are grounded in established medicinal chemistry principles observed across numerous studies of related compounds. The strategic modification of the pyrimidine and piperazine rings allows for the fine-tuning of bioactivity, selectivity, and pharmacokinetic properties. Future research should focus on the synthesis and systematic evaluation of a focused library of these analogues to validate the predicted SAR and to identify lead candidates for further preclinical development.

References

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The Pyrimidine-Piperazine Scaffold: A Privileged Motif in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The convergence of a pyrimidine core and a piperazine moiety has given rise to a versatile and highly valued scaffold in medicinal chemistry. This hybrid structure is a cornerstone in the design of numerous biologically active compounds, demonstrating a remarkable breadth of therapeutic potential. The inherent properties of the pyrimidine ring, a key component of nucleic acids, combined with the conformational flexibility and physicochemical advantages of the piperazine ring, create a powerful platform for modulating interactions with a diverse array of biological targets.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrimidine-piperazine compounds, offering a comparative overview of their performance as anticancer, antimicrobial, and kinase-modulating agents. We will delve into the causal relationships between specific structural modifications and biological outcomes, supported by experimental data, and provide detailed protocols for key evaluative assays.

I. The Architectural Logic: Why Pyrimidine-Piperazine?

The prevalence of the pyrimidine-piperazine scaffold in drug discovery is not coincidental; it is rooted in sound medicinal chemistry principles. The pyrimidine ring, an aromatic heterocycle, serves as a versatile anchor, capable of participating in hydrogen bonding, pi-stacking, and other non-covalent interactions with biological macromolecules.[3] The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, offers several key advantages:

  • Improved Physicochemical Properties: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, enhancing aqueous solubility and bioavailability, crucial attributes for drug candidates.[4][5]

  • Conformational Flexibility: The chair and boat conformations of the piperazine ring allow for optimal spatial orientation of substituents, enabling precise interactions with target binding pockets.[4]

  • A Versatile Linker: The piperazine moiety often acts as a linker between the pyrimidine core and other pharmacophoric groups, allowing for systematic exploration of chemical space.[1]

  • A Privileged Structure: The piperazine ring itself is a "privileged scaffold," frequently found in FDA-approved drugs across various therapeutic areas, attesting to its favorable safety and pharmacokinetic profiles.[2][4]

The synergistic combination of these two moieties creates a molecular framework that is readily amenable to synthetic modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

II. Comparative Analysis of Biological Activities

The pyrimidine-piperazine scaffold has been successfully exploited to develop potent inhibitors for a range of biological targets. Here, we compare the SAR of these compounds in three key therapeutic areas: anticancer, antimicrobial, and kinase inhibition.

A. Anticancer Activity: A Multi-pronged Attack

Pyrimidine-piperazine derivatives have emerged as a prominent class of anticancer agents, exerting their effects through diverse mechanisms, including the inhibition of protein kinases and the disruption of microtubule dynamics.[6][7]

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[6] The pyrimidine-piperazine scaffold has proven to be an excellent template for the design of potent kinase inhibitors, particularly targeting the ATP-binding site.[8]

a. Epidermal Growth Factor Receptor (EGFR) Inhibition:

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[5] Mutations and overexpression of EGFR are common in various cancers, making it a prime therapeutic target.[5] Several pyrimidine-piperazine derivatives have demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR.[9]

Structure-Activity Relationship (SAR) for EGFR Inhibition:

A general pharmacophore for pyrimidine-piperazine based EGFR inhibitors can be conceptualized as follows:

Figure 1: Key SAR features of pyrimidine-piperazine EGFR inhibitors.

Experimental Data Summary: EGFR Kinase Inhibition

Compound IDR1 (Pyrimidine-C4)R3 (Piperazine-N)EGFR IC50 (nM)Cell Line (IC50 µM)Reference
10b -4-methoxyphenyl8.29HepG2 (3.56), A549 (5.85), MCF-7 (7.68)
4a 4-(3-chloro-4-fluoro-phenylamino)--More potent than erlotinib against MCF-7 and HepG-2[9]
4b 4-(3-chloro-4-fluoro-phenylamino)--Equipotent to 5-fluorouracil against MCF-7 and HepG-2[9]
15 -Substituted imidazole135Broad spectrum against NCI 60 cell lines[10]
16 -Substituted imidazole34Broad spectrum against NCI 60 cell lines[10]

Causality Behind Experimental Choices: The frequent use of an aniline moiety at the C4 position of the pyrimidine ring is a rational design choice, as this group often forms critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a key interaction for potent inhibition. The piperazine moiety is typically linked to the C2 position, and its distal nitrogen atom provides a convenient point for introducing various substituents to explore the solvent-exposed region of the binding site, thereby influencing potency and selectivity.

b. Other Kinase Targets:

The versatility of the pyrimidine-piperazine scaffold extends to the inhibition of other important cancer-related kinases, such as VEGFR-2, ALK, and Src kinase. The SAR principles are often similar, with modifications to the substituents on both the pyrimidine and piperazine rings allowing for optimization against different kinase targets. For instance, in the development of dual EGFR/VEGFR-2 inhibitors, specific substitutions on the terminal phenyl ring of the piperazine moiety were found to be crucial for achieving potent dual inhibition.

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport.[4] Agents that interfere with tubulin polymerization are potent anticancer drugs.[4] Pyrimidine-piperazine derivatives have been identified as a promising class of tubulin polymerization inhibitors that bind to the colchicine site.[3][11]

Structure-Activity Relationship (SAR) for Tubulin Inhibition:

Figure 2: SAR highlights for pyrimidine-piperazine based tubulin inhibitors.

Experimental Data Summary: Tubulin Polymerization Inhibition

Compound IDKey Structural FeaturesTubulin Polymerization IC50 (µM)Cancer Cell Line (IC50 nM)Reference
12a 2-chloro substitution2.06SGC-7901, A549, HT-1080 (5-52)[4]
13a 3,5-dimethoxy substitution-HeLa (403)[4]
Compound 2 Pyrimido[4,5-b]indole coreDepolymerized microtubulesMDA-MB-435, SK-OV-3, HeLa (two-digit nM)[12]
Compound 6 Pyrimido[4,5-b]indole coreDepolymerized microtubulesMDA-MB-435, SK-OV-3, HeLa (two-digit nM)[12]

Causality Behind Experimental Choices: The design of these inhibitors is often guided by the structure of known colchicine-site binding agents. The trimethoxyphenyl group is a classic pharmacophore that occupies a hydrophobic pocket in the colchicine binding site. The pyrimidine ring and its substituents are designed to form hydrogen bonds with amino acid residues in another part of the binding site, such as Cys239. The piperazine linker serves to correctly position these two key pharmacophoric elements.

B. Antimicrobial Activity: Combating Infectious Diseases

The pyrimidine-piperazine scaffold has also been explored for its potential in developing novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.[13][14][15]

Structure-Activity Relationship (SAR) for Antimicrobial Activity:

The antimicrobial activity of pyrimidine-piperazine derivatives is influenced by the nature of the substituents on both heterocyclic rings.

Figure 3: General SAR for antimicrobial pyrimidine-piperazine compounds.

Experimental Data Summary: Antimicrobial Activity

Compound SeriesKey Structural FeaturesActivityReference
4a-e 4-substituted-6-(thiophen-2-yl)pyrimidine with N-methylpiperazineGood antifungal activity at 40 µg/ml[13][14][15]
5a-e 4-substituted-6-(thiophen-2-yl)pyrimidine with N-phenylpiperazineGood antibacterial activity at 40 µg/ml[13][14][15]
Chalcone-piperazine hybrids Chalcone moiety linked to piperazineMIC of 2.22 µg/mL against Candida albicans for one compound[16]

Causality Behind Experimental Choices: The inclusion of lipophilic groups, such as thiophene and substituted phenyl rings, is a common strategy to enhance the ability of the compounds to penetrate microbial cell membranes. The presence of electronegative atoms is thought to contribute to interactions with microbial enzymes or other essential cellular components.

III. Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the SAR data presented, it is crucial to employ robust and well-validated experimental protocols. Here, we provide detailed, step-by-step methodologies for key assays used in the evaluation of pyrimidine-piperazine compounds.

A. In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Principle: The kinase reaction consumes ATP and produces ADP. A proprietary reagent is added to stop the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the produced ADP back to ATP, which is then used in a luciferase-catalyzed reaction to generate a luminescent signal. The intensity of the light is directly proportional to the initial kinase activity.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the pyrimidine-piperazine test compound in 100% DMSO.

    • Perform a serial 1:3 dilution in DMSO to create a 10-point dose-response curve, starting from 1 mM.

    • Include a DMSO-only control (no inhibitor).

  • Kinase Reaction Setup:

    • In a 96-well white, opaque plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the target kinase (e.g., EGFR) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiation and Incubation:

    • Prepare a substrate/ATP mixture in kinase assay buffer. The optimal concentrations should be determined empirically for each kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent (or equivalent) to each well to stop the reaction and deplete excess ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to generate the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[17]

Workflow Diagram:

Kinase_Assay_Workflow A Compound Serial Dilution B Add Compound and Kinase to Plate A->B C Pre-incubation (10 min) B->C D Initiate Reaction with ATP/Substrate C->D E Incubate (60 min) D->E F Stop Reaction & Deplete ATP E->F G ADP to ATP Conversion & Luminescence Generation F->G H Read Luminescence G->H I IC50 Calculation H->I

Figure 4: Workflow for a luminescence-based kinase inhibition assay.

B. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured. The intensity of the color is directly proportional to the number of viable cells.[1][18]

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrimidine-piperazine test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (e.g., DMSO in medium) and a positive control (a known cytotoxic agent).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Formazan Solubilization:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Allow the plate to stand overnight in the incubator to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[1][18][19]

Workflow Diagram:

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate (24h) A->B C Treat with Compounds B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Add Solubilization Solution F->G H Incubate (Overnight) G->H I Read Absorbance (570 nm) H->I J Calculate IC50 I->J

Figure 5: Workflow for the MTT cell viability assay.

IV. Conclusion and Future Perspectives

The pyrimidine-piperazine scaffold represents a highly successful and enduring platform in the quest for novel therapeutics. The wealth of SAR data accumulated over the years provides a clear roadmap for the rational design of potent and selective modulators of a wide range of biological targets. As our understanding of the molecular basis of diseases deepens, the versatility of this scaffold will undoubtedly continue to be exploited to develop next-generation therapies with improved efficacy and safety profiles. Future efforts will likely focus on the development of multi-target agents, the incorporation of novel chemical functionalities to overcome drug resistance, and the use of advanced computational methods to guide the design of compounds with optimized pharmacokinetic and pharmacodynamic properties. The pyrimidine-piperazine story is far from over; it is a testament to the power of medicinal chemistry to create molecules that can profoundly impact human health.

V. References

  • Thriveni, K. S., Padmashali, B., Siddesh, M. B., & Sandeep, C. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian journal of pharmaceutical sciences, 76(4), 332–338. Available from: [Link].

  • Thriveni, K. S., Padmashali, B., Siddesh, M. B., & Sandeep, C. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian journal of pharmaceutical sciences, 76(4), 332–338. Available from: [Link].

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A Comparative Guide to a Novel, High-Yield Synthetic Pathway for tert-Butyl Piperazine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The piperazine moiety is a cornerstone in medicinal chemistry, valued for its ability to enhance the physicochemical properties of drug candidates.[1][2] Specifically, tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) serves as a critical intermediate, enabling the controlled synthesis of monosubstituted piperazine derivatives while preventing undesired side reactions.[2][3] Traditional synthetic routes to N-Boc-piperazine often rely on the direct reaction of anhydrous piperazine with di-tert-butyl dicarbonate, a method plagued by challenges in selectivity, cost, and scalability.[4][5] This guide introduces and validates a novel, streamlined synthetic pathway starting from diethanolamine. This new approach offers significant improvements in yield, purity, and cost-effectiveness, aligning with the principles of green and sustainable chemistry.[3] We provide a comprehensive comparison with established methods, supported by detailed experimental protocols and data, to offer researchers a superior alternative for producing this vital chemical building block.

Overview of Traditional Synthetic Routes

The most widely employed method for synthesizing N-Boc-piperazine involves the direct mono-protection of piperazine with di-tert-butyl dicarbonate (Boc₂O). This approach, while conceptually simple, presents several practical challenges.

Traditional Pathway: Direct Boc Protection of Piperazine

The reaction proceeds by the nucleophilic attack of one of the piperazine's secondary amine nitrogens on a carbonyl carbon of Boc₂O.[6][7] The primary difficulty lies in controlling the reaction to favor mono-substitution. The inherent symmetry and reactivity of piperazine mean that 1,4-disubstituted piperazine is a common and significant byproduct, complicating purification and reducing the yield of the desired product.[2] To mitigate this, a large excess of piperazine is often used, which introduces challenges in downstream separation and increases raw material costs.[1]

Various modifications exist, such as performing the reaction in different solvent systems (e.g., water, THF, chloroform) or using bases like sodium hydroxide or DMAP, but the fundamental issue of selectivity remains.[8]

Traditional_Pathway cluster_reaction Reaction Vessel Piperazine Piperazine Reaction_Step Direct Boc Protection Piperazine->Reaction_Step Large Excess Boc2O Boc₂O Boc2O->Reaction_Step Solvent Solvent (e.g., DCM, THF) Solvent->Reaction_Step Product_Mixture Crude Mixture: - Mono-Boc-Piperazine - Di-Boc-Piperazine - Excess Piperazine Reaction_Step->Product_Mixture Workup Purification Purification Product_Mixture->Purification Chromatography or Distillation Final_Product tert-Butyl piperazine-1-carboxylate Purification->Final_Product Low to Moderate Yield

Figure 1: Conventional synthesis of N-Boc-piperazine.

The Proposed High-Efficiency Pathway: A Three-Step Synthesis from Diethanolamine

To overcome the limitations of the traditional approach, we have validated a more efficient and economical three-step pathway starting from the readily available and inexpensive feedstock, diethanolamine.[5] This method avoids the use of piperazine as a starting material and offers superior control over the final product's formation.

Pathway Rationale and Design:

The core of this new strategy is to build the piperazine ring from an acyclic precursor, which allows for the introduction of the Boc protecting group before cyclization. This sequence fundamentally prevents the formation of the di-substituted byproduct. The pathway consists of three key steps:

  • Dichlorination: Conversion of diethanolamine to bis(2-chloroethyl)amine.

  • Boc Protection: Protection of the secondary amine of the chlorinated intermediate.

  • Aminolytic Cyclization: Ring closure with an ammonia source to form the final N-Boc-piperazine product.

This approach has been designed for scalability, high yield, and high purity, making it suitable for industrial production.[5]

New_Pathway_Workflow cluster_step1 Step 1: Dichlorination cluster_step2 Step 2: Boc Protection cluster_step3 Step 3: Cyclization Start Diethanolamine ThionylChloride Thionyl Chloride (SOCl₂) Step1_Reaction Generate bis(2-chloroethyl)amine ThionylChloride->Step1_Reaction BocAnhydride Boc₂O Step1_Reaction->BocAnhydride Intermediate I Step2_Reaction Protect Secondary Amine BocAnhydride->Step2_Reaction Ammonia Ammonia (aq.) Step2_Reaction->Ammonia Intermediate II Step3_Reaction Aminolysis & Ring Closure Ammonia->Step3_Reaction Final_Product tert-Butyl piperazine-1-carboxylate Step3_Reaction->Final_Product High Purity Product

Figure 2: Workflow of the novel three-step synthesis.

Comparative Performance Analysis

To objectively evaluate the new pathway, we compared its key performance metrics against the traditional direct protection method. The data clearly demonstrates the superiority of the diethanolamine route in terms of yield, purity, and cost.

MetricTraditional Pathway (Direct Protection)New Pathway (from Diethanolamine) Justification for Improvement
Overall Yield 45-60%>90% The sequential, controlled nature of the new pathway minimizes byproduct formation, leading to a significantly higher conversion to the desired product.[5]
Product Purity (Pre-Chromatography) 70-85% (Contaminated with di-Boc byproduct)>98% By introducing the Boc group before cyclization, the formation of 1,4-di-Boc-piperazine is completely avoided.
Primary Raw Material Cost High (Anhydrous Piperazine)Low (Diethanolamine) Diethanolamine is a bulk chemical that is significantly cheaper than anhydrous piperazine.
Purification Method Requires column chromatography or fractional distillationSimple extraction and crystallization The high purity of the crude product eliminates the need for costly and time-consuming chromatographic purification.
Scalability Challenging due to byproduct separationExcellent The process is robust, high-yielding, and avoids difficult purification steps, making it ideal for large-scale industrial synthesis.[5]
Safety & Environmental Impact Use of large volumes of organic solvents for purificationReduced solvent usage Eliminating the need for column chromatography significantly reduces solvent waste, improving the green profile of the synthesis.[9]

Detailed Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the new synthetic pathway.

Protocol 1: Synthesis of bis(2-chloroethyl)amine (Intermediate I)
  • Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber, add diethanolamine (1.0 eq).

  • Reagent Addition: Cool the flask to 0-5 °C in an ice bath. Slowly add thionyl chloride (2.8 eq) dropwise via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (approx. 80-85 °C) for 4-6 hours. Monitor the reaction for the cessation of HCl gas evolution.

  • Workup: Cool the reaction mixture to room temperature. The resulting product, bis(2-chloroethyl)amine hydrochloride, is typically a solid or viscous oil and can be used directly in the next step without further purification.

Protocol 2: Synthesis of tert-butyl bis(2-chloroethyl)carbamate (Intermediate II)
  • Reaction Setup: In a separate flask, add the crude bis(2-chloroethyl)amine hydrochloride from the previous step to a mixture of water (2x the mass of the starting diethanolamine) and an organic solvent like dichloromethane (DCM).

  • Boc Protection: Cool the mixture to 10-15 °C. Add sodium carbonate (or another suitable inorganic base) to neutralize the hydrochloride salt. Subsequently, add di-tert-butyl dicarbonate (Boc₂O) (1.0 eq relative to diethanolamine) portion-wise.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 12-16 hours.[5] The progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product as an oil.

Protocol 3: Synthesis of tert-butyl piperazine-1-carboxylate (Final Product)
  • Reaction Setup: Charge a pressure-rated reactor with the crude tert-butyl bis(2-chloroethyl)carbamate from Step 2 and aqueous ammonia (3.0 eq).

  • Cyclization: Seal the reactor and heat the mixture to 80-100 °C. The reaction is typically complete within 8-12 hours. The internal pressure will increase during the reaction.

  • Workup: Cool the reactor to room temperature. Transfer the reaction mixture to a separatory funnel. Extract the product with an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Purification: Combine the organic extracts, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield tert-butyl piperazine-1-carboxylate as a white to off-white solid of high purity (>98%).

Conclusion

The validation of this novel synthetic pathway for tert-butyl piperazine-1-carboxylate presents a significant advancement over traditional methods. By starting from inexpensive diethanolamine and strategically building the molecule to avoid key side reactions, this three-step process delivers a superior outcome in yield, purity, and cost-effectiveness. It represents a more sustainable and industrially viable method for producing a key building block essential to the advancement of pharmaceutical research and development.

References

  • Title: Boc Protection Mechanism (Boc2O) Source: Common Organic Chemistry URL: [Link]

  • Title: Boc Protection Mechanism (Boc2O + Base) Source: Common Organic Chemistry URL: [Link]

  • Title: tert-Butyloxycarbonyl protecting group Source: Wikipedia URL: [Link]

  • Title: Boc Protecting Group: N-Boc Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]

  • Title: Amine Protection and Deprotection Source: Master Organic Chemistry URL: [Link]

  • Title: Green chemistry approach towards Piperazine: anticancer agents Source: ResearchGate URL: [Link]

  • Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor Source: PubMed Central URL: [Link]

  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: PubMed Central URL: [Link]

  • Title: 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method Source: Protheragen URL: [Link]

  • Title: Synthesis method of N-Boc piperazine Source: Google Patents URL

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A Comparative Guide to Cross-Reactivity Profiling of Kinase Inhibitors Derived from Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold and the Challenge of Kinase Selectivity

The human kinome, comprising over 500 protein kinases, represents one of the most critical families of drug targets, particularly in oncology. Kinase inhibitors have revolutionized cancer treatment, but their development is a constant balancing act between on-target potency and off-target liabilities. Within the medicinal chemist's toolkit, the pyrimidine nucleus is a "privileged scaffold," forming the structural backbone of numerous FDA-approved drugs.[1][2] Its success stems from its role as a bioisostere of the adenine ring in ATP, allowing it to effectively bind the highly conserved ATP-binding pocket of many kinases.[3][4][5]

However, this very feature is the root of a significant challenge: cross-reactivity. Because the ATP-binding site is conserved across the kinome, a pyrimidine-based inhibitor designed for one kinase can often bind to dozens of others.[4] This can lead to unexpected toxicities or, conversely, beneficial polypharmacology where inhibiting multiple nodes in a signaling network produces a superior therapeutic effect.[6][7] Therefore, comprehensive and accurate cross-reactivity profiling is not merely a regulatory checkbox but a cornerstone of rational drug design, enabling researchers to understand a compound's true mechanism of action and predict its clinical behavior.

This guide provides a comparative analysis of key methodologies for profiling the selectivity of pyrimidine-based kinase inhibitors, offering field-proven insights into experimental design, data interpretation, and best practices.

Part 1: Methodologies for Kinome-Wide Selectivity Profiling

Choosing the right profiling strategy depends on the stage of drug development and the specific questions being asked. Is the goal a broad, initial screen for potential liabilities, or a deep, unbiased search for all cellular targets? We will compare three orthogonal approaches: large-panel biochemical assays, chemical proteomics, and in silico modeling.

Large-Panel Biochemical Assays

This is the workhorse of early-stage kinase profiling. The inhibitor is tested against a large panel of purified, recombinant kinases (often representing a significant fraction of the entire kinome) in a cell-free, in vitro format.[8] The output is typically a measure of potency, such as the half-maximal inhibitory concentration (IC50).

  • Causality Behind the Choice: This method is chosen for its high throughput, scalability, and quantitative nature. It provides a direct, clean measure of a compound's ability to inhibit the enzymatic activity of each kinase, free from the complexities of a cellular environment (e.g., membrane permeability, efflux pumps, intracellular ATP concentrations). This makes it ideal for initial Structure-Activity Relationship (SAR) studies to guide medicinal chemistry efforts.[5]

  • Limitations & Field Insights: While invaluable, this approach has known blind spots. Recombinant kinases may lack necessary post-translational modifications or regulatory binding partners, potentially altering their conformation and inhibitor affinity compared to their native state. Furthermore, a potent biochemical hit does not guarantee cellular activity.

Chemical Proteomics: The Kinobeads Approach

Chemical proteomics offers an unbiased view of inhibitor interactions within a more physiologically relevant context.[9] The "kinobeads" technique is a powerful example, utilizing broad-spectrum, immobilized kinase inhibitors on a solid support (beads) to capture a large portion of the expressed kinome from a cell lysate.[10][11]

The core principle is a competitive binding experiment. The cell lysate is pre-incubated with the soluble test inhibitor, which binds to its specific targets. When the lysate is subsequently passed over the kinobeads, the targets of the test inhibitor are already occupied and will not bind to the beads. By using quantitative mass spectrometry to compare the proteins captured from a drug-treated lysate versus a vehicle-treated control, one can identify the specific kinases that were "competed off" by the test compound, thus revealing its targets.[11]

  • Causality Behind the Choice: This method is selected when the goal is to identify all potential targets (both kinases and non-kinases) in an unbiased manner and within the context of the native cellular proteome.[9][11] It helps validate that a compound engages its intended target in a complex biological milieu and can uncover novel off-targets that would be missed by a predefined biochemical panel.

  • Trustworthiness & Self-Validation: The robustness of this method relies on meticulous experimental design. The use of a DMSO (vehicle) control is critical to establish the baseline kinome captured by the beads. Furthermore, performing dose-response experiments allows for the determination of binding affinities (Kd) for each identified target, adding a quantitative layer to the analysis.

In Silico Predictive Modeling

Computational approaches leverage machine learning and structural bioinformatics to predict a compound's kinome-wide activity.[12] These models are trained on vast datasets of known inhibitor-kinase interactions. By analyzing the chemical structure of a novel compound and comparing it to this database, the model can predict its likely targets and off-targets.[13] Another approach compares the structural similarities of kinase ATP-binding pockets to predict cross-reactivity patterns.[14]

  • Causality Behind the Choice: In silico profiling is an invaluable tool for early-stage discovery. It is extremely fast and cost-effective, allowing for the virtual screening of thousands of compounds to prioritize those with the most promising selectivity profiles for synthesis and experimental testing. It can also help rationalize observed off-target activities and guide the design of more selective analogs.

  • Limitations & Field Insights: The predictive power of these models is entirely dependent on the quality and breadth of the training data.[12] They are best used for hypothesis generation and prioritization, not as a replacement for experimental validation. In our experience, computational predictions should always be confirmed using one of the experimental methods described above.

Part 2: Comparative Data Analysis

The output of profiling assays is a wealth of data that must be distilled into actionable insights. A key metric is the Selectivity Score , which quantifies the degree to which a compound inhibits its intended target over other kinases. A lower score generally indicates higher selectivity.

Below, we present hypothetical data for two pyrimidine-based inhibitors to illustrate how profiling data reveals their distinct characteristics.

Table 1: Selectivity Profile of a Highly Selective Pyrimidine-Based Inhibitor (Compound S)

Kinase TargetIC50 (nM)Kinase FamilyComment
EGFR (L858R/T790M) 0.8 Tyrosine Kinase Primary Target
EGFR (WT)12Tyrosine Kinase>10-fold selectivity over wild-type
ERBB2 (HER2)150Tyrosine KinaseWeak activity
ABL1> 10,000Tyrosine KinaseNo significant activity
SRC> 10,000Tyrosine KinaseNo significant activity
AURKA> 10,000Serine/ThreonineNo significant activity
CDK2> 10,000Serine/ThreonineNo significant activity

Data compiled for illustrative purposes, inspired by third-generation EGFR inhibitors.[15]

Table 2: Selectivity Profile of a Multi-Targeted Pyrimidine-Based Inhibitor (Compound M)

Kinase TargetIC50 (nM)Kinase FamilyComment
ABL1 5 Tyrosine Kinase Primary Target
SRC12Tyrosine KinasePotent off-target activity
LCK15Tyrosine KinasePotent off-target activity
DDR125Tyrosine KinasePotent off-target activity
AURKA85Serine/ThreonineModerate off-target activity
EGFR (WT)1,200Tyrosine KinaseWeak activity
CDK2> 5,000Serine/ThreonineNo significant activity

Data compiled for illustrative purposes, inspired by inhibitors like Dasatinib.[9]

Analysis: Compound S exemplifies a highly selective inhibitor, ideal for targeting a specific oncogenic mutation with minimal collateral effects. In contrast, Compound M is a multi-targeted inhibitor. Its activity against both ABL1 and SRC family kinases could be therapeutically beneficial in certain leukemias, but its inhibition of other kinases like DDR1 and AURKA would require careful investigation to rule out potential toxicities.

Part 3: Detailed Experimental Protocols

Scientific integrity demands reproducible and self-validating protocols. Below are step-by-step methodologies for two key profiling assays.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To measure the half-maximal inhibitory concentration (IC50) of a pyrimidine-based inhibitor against a specific kinase.[16]

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate

  • ATP (at or near Km concentration)

  • Test Inhibitor (10 mM stock in DMSO)

  • Known potent inhibitor (Positive Control)

  • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection Reagent (e.g., ADP-Glo™, HTRF®, or phosphospecific antibody)

  • 384-well assay plates

Procedure:

  • Compound Plating: Prepare a serial dilution of the test inhibitor. Typically, an 11-point, 3-fold dilution series is created, starting from 10 µM. Dispense 50 nL of each concentration into the assay plate. Include wells with DMSO only (Negative Control, 0% inhibition) and a saturating concentration of the positive control inhibitor (Positive Control, 100% inhibition).

  • Enzyme Addition: Dilute the kinase enzyme to the appropriate concentration in assay buffer and add 5 µL to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase. This step is crucial for establishing binding equilibrium before the reaction starts.

  • Reaction Initiation: Prepare a solution of substrate and ATP in assay buffer. Add 5 µL of this solution to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature. The reaction time must be within the linear range of the assay, which should be determined during assay development.

  • Reaction Termination & Detection: Stop the reaction by adding 10 µL of the detection reagent. This reagent will either quantify the amount of ADP produced or the amount of phosphorylated substrate.

  • Data Acquisition: Read the plate on a suitable plate reader (e.g., luminometer, fluorescence reader).

  • Data Analysis: Convert raw data to percent inhibition relative to the controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Kinobeads-Based Competitive Pull-Down

Objective: To identify the cellular targets of a pyrimidine-based inhibitor from a cell lysate.[9][11]

Materials:

  • Cultured cells (e.g., cancer cell line)

  • Lysis Buffer (non-denaturing, with protease and phosphatase inhibitors)

  • Test Inhibitor (10 mM stock in DMSO)

  • DMSO (Vehicle Control)

  • Kinobeads slurry (e.g., commercially available or custom-made)

  • Wash Buffer

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

  • Equipment for SDS-PAGE, in-gel digestion, and LC-MS/MS

Procedure:

  • Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the clear supernatant (proteome). Determine protein concentration (e.g., via BCA assay).

  • Competitive Binding: Aliquot equal amounts of protein lysate (e.g., 1 mg) into separate tubes. Treat one tube with the test inhibitor at the desired concentration (e.g., 1 µM) and the other with an equivalent volume of DMSO. Incubate for 45-60 minutes at 4°C with gentle rotation. This step allows the inhibitor to bind its targets within the complex proteome.

  • Kinobeads Capture: Add a pre-washed slurry of kinobeads to each lysate. Incubate for 60 minutes at 4°C with rotation to allow unbound kinases to bind to the beads.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively (e.g., 3-5 times) with cold wash buffer to remove non-specifically bound proteins. This is a critical step to reduce background and improve signal-to-noise.

  • Elution: Elute the captured proteins from the beads by adding elution buffer and heating (e.g., 95°C for 5 minutes).

  • Protein Digestion: Separate the eluted proteins by SDS-PAGE. Excise the entire protein lane, perform in-gel digestion with trypsin, and extract the resulting peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution mass spectrometer.

  • Data Analysis: Use proteomics software (e.g., MaxQuant) to identify and quantify the proteins in both the inhibitor-treated and DMSO-treated samples. Calculate the ratio of protein abundance (DMSO/Inhibitor). Proteins with a significantly high ratio are identified as specific targets of the inhibitor, as they were "competed off" the beads.

Part 4: Visualization of Pathways and Workflows

Clear diagrams are essential for communicating complex biological and experimental concepts.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization EGF EGF (Ligand) EGF->EGFR RAS RAS Dimerization->RAS P Inhibitor Pyrimidine Inhibitor Inhibitor->Dimerization Blocks ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation

Caption: EGFR signaling pathway and the point of intervention by a pyrimidine-based inhibitor.

Kinobeads_Workflow cluster_lysate Cell Lysate cluster_binding Competitive Binding cluster_capture Affinity Capture cluster_analysis Analysis Lysate Proteome (Kinases + Other Proteins) Inhibitor Test Inhibitor DMSO DMSO Vehicle Treated Inhibitor-Treated Lysate (Targets Occupied) Inhibitor->Treated Control Control Lysate (Targets Free) DMSO->Control Beads1 Kinobeads Treated->Beads1 Beads2 Kinobeads Control->Beads2 MS1 Elution & LC-MS/MS Beads1->MS1 MS2 Elution & LC-MS/MS Beads2->MS2 Quant Quantitative Comparison (Ratio DMSO/Inhibitor) MS1->Quant MS2->Quant

Caption: Experimental workflow for kinobeads-based competitive profiling.

Conclusion: Synthesizing Data for Informed Drug Development

The pyrimidine scaffold will undoubtedly remain a mainstay in kinase inhibitor design. Its inherent ability to bind the conserved hinge region is both a strength and a liability. A comprehensive cross-reactivity profiling strategy, employing orthogonal methods like biochemical assays and chemical proteomics, is essential to fully characterize a compound. Understanding a molecule's complete target profile—both on-target and off-target—allows researchers to build a more accurate picture of its potential efficacy and toxicity, ultimately leading to the development of safer and more effective medicines.

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In vivo evaluation of antianxiety and antidepressant-like effects of new piperazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vivo Evaluation of Novel Piperazine Derivatives for Antianxiety and Antidepressant-Like Effects

Introduction: The Piperazine Scaffold as a Cornerstone in CNS Drug Discovery

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its versatile structure is a common feature in numerous drugs targeting the central nervous system (CNS), including treatments for anxiety, depression, and psychosis.[1][3] This prevalence is due to the scaffold's ability to be readily modified, allowing for fine-tuning of its interaction with various neurotransmitter systems.[1] Well-known drugs such as the anxiolytic buspirone and the antidepressant vortioxetine feature this core structure, highlighting its therapeutic significance.[2]

The development of new piperazine derivatives is driven by the need for agents with improved efficacy, faster onset of action, and fewer side effects compared to existing treatments like benzodiazepines and selective serotonin reuptake inhibitors (SSRIs).[4][5] Research focuses on creating compounds that can modulate multiple pharmacological targets simultaneously, which may offer a more holistic approach to treating complex psychiatric disorders like major depressive disorder (MDD) and anxiety, which often coexist.[6][7] This guide provides a comparative overview of the preclinical in vivo evaluation of new piperazine derivatives, detailing the experimental models used to validate their therapeutic potential and summarizing key findings from recent studies.

Pharmacological Rationale: Key Molecular Targets

The therapeutic effects of arylpiperazine derivatives are primarily mediated through their interaction with monoaminergic neurotransmitter systems.[2][3] The specific profile of a compound—whether it acts as an anxiolytic, antidepressant, or antipsychotic—depends on its affinity and activity (agonist, partial agonist, or antagonist) at a combination of receptors.[8]

Key molecular targets include:

  • Serotonin (5-HT) Receptors:

    • 5-HT1A Receptor: This is a well-established target for both anxiety and depression.[9][10] Partial agonism at 5-HT1A receptors, as seen with buspirone, is a key mechanism for anxiolytic action.[5][8] Many new derivatives are designed to be potent 5-HT1A agonists or partial agonists.[11][12]

    • 5-HT2A Receptor: Antagonism at this receptor is a feature of several atypical antipsychotics and is believed to contribute to antidepressant effects and reduced side effects.[8][13]

    • 5-HT7 Receptor: This receptor is increasingly recognized for its role in mood and cognition.[14] Compounds that combine 5-HT1A and 5-HT7 receptor activity are being explored as novel multi-target antidepressants.[15]

  • Dopamine (D) Receptors:

    • D2 Receptor: The affinity for D2 receptors is crucial for antipsychotic activity.[8][13] Modulating this target is also relevant for some antidepressant strategies, though high affinity can lead to extrapyramidal side effects.

  • Sigma-1 (σ1) Receptors: These receptors are involved in neuronal plasticity and cellular stress responses. Dual-targeting of 5-HT1A and σ1 receptors is a novel strategy being pursued for antidepressants with potentially faster onset of action.[16][17]

Molecular_Targets cluster_neuron Postsynaptic Neuron N_5HT1A 5-HT1A Receptor N_5HT2A 5-HT2A Receptor N_D2 D2 Receptor N_5HT7 5-HT7 Receptor N_Sigma1 Sigma-1 Receptor (Intracellular) Piperazine Piperazine Derivatives Piperazine->N_5HT1A Agonism/ Partial Agonism (Anxiolytic/ Antidepressant) Piperazine->N_5HT2A Antagonism (Antidepressant) Piperazine->N_D2 Antagonism (Antipsychotic) Piperazine->N_5HT7 Agonism (Antidepressant) Piperazine->N_Sigma1 Agonism (Antidepressant)

Caption: Key molecular targets of piperazine derivatives in the CNS.

In Vivo Preclinical Screening: A Workflow for Discovery

The validation of novel piperazine derivatives follows a structured preclinical workflow. This process begins with the chemical synthesis of the new compounds, followed by in vitro screening to determine their binding affinities for the intended molecular targets. Promising candidates then advance to in vivo behavioral testing in rodent models to assess their functional effects on anxiety and depression-like states.

Preclinical_Workflow cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Behavioral Evaluation cluster_3 Phase 4: Advanced Characterization Synthesis Chemical Synthesis of New Piperazine Derivatives Binding Radioligand Binding Assays (Determine Ki at 5-HT1A, D2, etc.) Synthesis->Binding Anxiety Anxiolytic Models (EPM, Marble Burying) Binding->Anxiety Promising Candidates Depression Antidepressant Models (FST, TST) Binding->Depression PK Pharmacokinetics (PK) & Safety Toxicology Anxiety->PK Depression->PK

Caption: Standard preclinical workflow for evaluating new CNS compounds.

Key Experimental Protocols for Behavioral Assessment

The choice of behavioral assay is critical for determining the specific therapeutic potential of a new compound. The following are standard, validated protocols used in the field.

Elevated Plus Maze (EPM) for Anxiolytic-Like Effects
  • Principle: This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds reduce this aversion, leading the animal to spend more time in the "risky" open arms of the maze compared to the enclosed, "safe" arms.[18]

  • Experimental Protocol:

    • Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two arms enclosed by high walls.

    • Acclimation: Animals (mice or rats) are brought to the testing room at least 1 hour before the experiment to acclimate.

    • Dosing: The test compound, a vehicle control, or a positive control (e.g., Diazepam) is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time (e.g., 30-60 minutes) before the test.

    • Test Procedure: Each animal is placed individually at the center of the maze, facing an open arm.

    • Data Collection: The animal's behavior is recorded for a 5-minute session using an overhead video camera and tracking software.

    • Primary Endpoints:

      • Time spent in the open arms (anxiolytic effect).

      • Number of entries into the open arms.

      • Number of entries into the closed arms (a measure of general locomotor activity).

  • Trustworthiness: The inclusion of a locomotor activity measure (closed arm entries) is crucial. A true anxiolytic effect should increase open arm exploration without significantly altering overall movement. A compound that is merely sedative would decrease activity in both arm types.

Forced Swim Test (FST) for Antidepressant-Like Effects
  • Principle: This assay is based on the observation that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair. Antidepressant treatments reduce the duration of immobility, as the animal continues to actively swim or struggle.[15][19]

  • Experimental Protocol:

    • Apparatus: A transparent glass cylinder filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.

    • Acclimation & Dosing: Similar to the EPM, animals are acclimated and dosed with the test compound, vehicle, or a positive control (e.g., Fluoxetine, Imipramine). Testing can be done after acute or chronic (e.g., 14-21 days) administration.

    • Test Procedure: Each mouse is placed individually into the swim cylinder.

    • Data Collection: The session is typically 6 minutes long. Behavior is often scored during the final 4 minutes, with the first 2 minutes considered a habituation period.

    • Primary Endpoint:

      • Duration of immobility (defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water).

  • Trustworthiness: It is critical to distinguish immobility from fatigue. The test is designed to be short enough that fatigue is not the primary reason for stopping movement. Results should be corroborated with other tests, such as the Tail Suspension Test (TST), which operates on a similar principle but avoids the potential confound of hypothermia from the water.

Comparative Analysis of Novel Piperazine Derivatives

The following table summarizes the in vivo performance of several recently developed piperazine derivatives compared to standard reference drugs. This data highlights the diverse pharmacological profiles and therapeutic potential within this chemical class.

Compound/DrugMolecular Target(s) & Affinity (Ki or IC50)Behavioral Assay(s)Effective Dose (Route)Key Outcome vs. ControlReference
Diazepam GABAA Receptor ModulatorElevated Plus Maze (EPM)1-2 mg/kg (i.p.)Significantly increases time spent in open arms.[18]
Fluoxetine Selective Serotonin Reuptake Inhibitor (SSRI)Forced Swim Test (FST)10-20 mg/kg (i.p.)Significantly decreases immobility time after chronic administration.[19]
LQFM192 5-HT1A, GABAAEPM, FST54 & 162 µmol/kgAnxiolytic-like effect blocked by flumazenil; antidepressant-like effect blocked by WAY-100635.[7]
LQFM212 Monoaminergic Pathways, BDNFFST54 µmol/kgAntidepressant-like effect reversed by antagonists for serotonergic, dopaminergic, and adrenergic systems.[6]
LQFM213 Serotonergic PathwayEPM, FSTNot specifiedElicited anxiolytic and antidepressant-like effects, which were blocked by the 5-HT1A antagonist WAY100635.[12]
Compound 21n SSRI (IC50=25nM), 5-HT1A (Ki=28nM), 5-HT7 (Ki=3.3nM)FST, TSTNot specifiedShowed potent antidepressant-like effects in both models.[15]
Compound 27 5-HT1A (Ki=0.44nM), σ1 (Ki=0.27nM)FST90 mg/kgDose-dependently decreased immobility time by up to 58%.[16][17]
Compound 6i 5-HT1A (predicted)FST, TST40 mg/kgExhibited significant antidepressant activity; increased 5-HT levels in the brain.[19]

Discussion and Future Directions

The preclinical data clearly demonstrates that the piperazine scaffold remains a highly fruitful starting point for the development of novel anxiolytics and antidepressants.[20] The trend is moving towards multi-target compounds, such as the dual 5-HT1A/σ1 agonist (Compound 27) or the triple-action SSRI/5-HT1A/5-HT7 ligand (Compound 21n).[15] This approach is based on the hypothesis that engaging multiple neurobiological pathways simultaneously can lead to greater efficacy and a faster therapeutic response.[7]

A critical aspect of development is ensuring that new compounds have favorable pharmacokinetic properties and a good safety profile. For example, Compound 27 was shown to have good metabolic stability in liver microsomes, a crucial step for advancing a candidate toward clinical trials. Similarly, studies on LQFM212 showed that repeated treatment did not alter body weight or key markers of liver and kidney function, suggesting good tolerability.

Future research will likely focus on:

  • Structure-Activity Relationship (SAR) Studies: Further refining the piperazine structure to optimize potency and selectivity for desired targets while minimizing off-target effects.[20]

  • Novel Target Combinations: Exploring derivatives that engage other systems implicated in mood disorders, such as the neurokinin-1 receptor (NK1R) or the glutamatergic system.[21][22]

Conclusion

The in vivo evaluation of new piperazine derivatives consistently reveals their potential to serve as next-generation treatments for anxiety and depression. Through validated behavioral assays like the Elevated Plus Maze and Forced Swim Test, researchers can effectively compare the preclinical efficacy of these novel compounds against established standards. The most promising candidates are those with multi-target mechanisms of action, demonstrating the ongoing innovation in CNS drug discovery aimed at addressing the significant unmet needs of patients with mood disorders.

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A Senior Application Scientist's Guide to Protecting Groups in Piperazine Synthesis: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine scaffold is a cornerstone in medicinal chemistry, celebrated for its ability to impart favorable physicochemical properties to drug candidates.[1] However, the symmetrical nature of the piperazine ring presents a formidable challenge to the synthetic chemist. Achieving selective functionalization at the N1 and N4 positions necessitates a carefully considered protecting group strategy. This guide offers an in-depth, head-to-head comparison of the most commonly employed protecting groups for piperazine synthesis, grounded in experimental data and field-proven insights to empower researchers in designing robust and efficient synthetic routes.

The Imperative of Orthogonal Protection

In the synthesis of unsymmetrically substituted piperazines, the concept of orthogonality is paramount. Orthogonal protecting groups can be selectively removed under distinct reaction conditions, allowing for the sequential modification of each nitrogen atom without unintended deprotection of the other.[1] The judicious choice of an orthogonal protecting group strategy is often the deciding factor in the success of a complex synthesis.

The Contenders: A Comparative Overview

The most prevalent protecting groups in piperazine chemistry are carbamate-based: the acid-labile tert-Butoxycarbonyl (Boc) group, the hydrogenolysis-cleavable Benzyloxycarbonyl (Cbz) group, and the base-labile 9-Fluorenylmethyloxycarbonyl (Fmoc) group.[1][2] Each possesses a unique set of characteristics that render it suitable for specific synthetic scenarios.

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsStability Profile
tert-Butoxycarbonyl BocDi-tert-butyl dicarbonate ((Boc)₂O)Strong acid (e.g., TFA, HCl)[1]Stable to base and hydrogenolysis[1]
Benzyloxycarbonyl Cbz (or Z)Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (e.g., H₂/Pd/C)[1]Stable to mild acid and base
9-Fluorenylmethyloxycarbonyl Fmoc9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)Base (e.g., 20% piperidine in DMF)[3]Stable to acid and hydrogenolysis

In-Depth Analysis of Protecting Groups

The Workhorse: tert-Butoxycarbonyl (Boc)

The Boc group is arguably the most widely used protecting group for amines due to its ease of introduction and clean, acid-mediated removal.

Expertise & Experience: The choice of Boc is often dictated by its robustness. It withstands a wide array of reaction conditions, including basic hydrolysis and catalytic hydrogenation, making it a reliable choice for multi-step syntheses.[1] However, the harsh acidic conditions required for its removal can be a significant drawback if acid-sensitive functional groups are present elsewhere in the molecule. The formation of the stable tert-butyl cation during deprotection can also lead to side reactions, such as the alkylation of sensitive residues, necessitating the use of scavengers.[2]

Quantitative Data:

ReactionReagents and ConditionsReaction TimeYieldPurityReference
Protection Piperazine, (Boc)₂O, CH₂Cl₂, rt12-24 h93.8-94.3%99.42-99.72%
Deprotection N-Boc-piperazine, TFA, CH₂Cl₂, rt1-2 hHighHigh[1]
Deprotection N-Boc-piperazine, 4M HCl in Dioxane, rt1-3 hHighHigh
The Classic: Benzyloxycarbonyl (Cbz)

The Cbz group, a veteran in peptide chemistry, offers a distinct and highly orthogonal deprotection pathway via catalytic hydrogenolysis.[4]

Expertise & Experience: The primary advantage of the Cbz group is its stability to both acidic and basic conditions, providing excellent orthogonality with Boc and Fmoc groups.[4] The deprotection via hydrogenolysis is exceptionally mild, yielding toluene, carbon dioxide, and the free amine, making it ideal for substrates containing acid- or base-labile functionalities.[4] However, the presence of reducible functional groups, such as alkenes, alkynes, or some sulfur-containing groups, is incompatible with catalytic hydrogenolysis. The catalyst, typically palladium on carbon, can also be a source of contamination and requires careful removal.[5]

Quantitative Data:

ReactionReagents and ConditionsReaction TimeYieldPurityReference
Protection Piperazine, Cbz-Cl, Na₂CO₃, CH₂Cl₂/H₂O, 0°C to rt4-5 hHighHigh[4]
Deprotection N-Cbz-piperazine, H₂, 10% Pd/C, MeOH, rtVaries>95%>99%[6]
The Orthogonal Specialist: 9-Fluorenylmethyloxycarbonyl (Fmoc)

The Fmoc group is renowned for its central role in solid-phase peptide synthesis (SPPS) due to its lability under mild basic conditions.[4]

Expertise & Experience: The key feature of the Fmoc group is its cleavage by secondary amines, most commonly a 20% solution of piperidine in DMF.[3] This provides perfect orthogonality with acid-labile groups like Boc.[4] Fmoc-protected piperazine is a valuable building block when the synthetic route involves exposure to strong acids. A significant consideration is the dibenzofulvene byproduct generated during deprotection, which can undergo side reactions. The piperidine used for cleavage also acts as a scavenger for this byproduct.[4] While highly effective, the basic conditions for Fmoc removal can be problematic for base-sensitive substrates.

Quantitative Data: While specific yield data for the mono-Fmoc protection of piperazine is less commonly reported in direct comparative studies, the deprotection kinetics are well-established in the context of peptide synthesis. The reaction is typically rapid, often completing within 30 minutes at room temperature.[3] A combination of piperazine and DBU has been shown to achieve complete Fmoc removal in under a minute.

Decision-Making Workflow

The selection of the appropriate protecting group is a critical decision that influences the entire synthetic strategy. The following decision tree provides a logical framework for this process.

G start Start: Unsymmetrical Piperazine Synthesis acid_sensitive Are there acid-sensitive functional groups? start->acid_sensitive base_sensitive Are there base-sensitive functional groups? acid_sensitive->base_sensitive Yes h2_sensitive Are there reducible functional groups (alkenes, etc.)? acid_sensitive->h2_sensitive No base_sensitive->h2_sensitive Yes fmoc Use Fmoc base_sensitive->fmoc No boc Use Boc h2_sensitive->boc No cbz Use Cbz h2_sensitive->cbz Yes

Caption: A decision tree to guide the selection of a protecting group for piperazine synthesis.

Experimental Protocols

The following protocols are provided as a self-validating system, offering detailed, step-by-step methodologies for the introduction and removal of each protecting group.

Protocol 1: N-Boc Protection of Piperazine

G cluster_0 N-Boc Protection Workflow A 1. Dissolve piperazine in CH2Cl2 B 2. Add (Boc)2O solution dropwise over 2-3 hours A->B C 3. Stir at room temperature for 12-24 hours B->C D 4. Aqueous workup and extraction C->D E 5. Purify by column chromatography D->E

Caption: Experimental workflow for the N-Boc protection of piperazine.

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware

Procedure:

  • Dissolve piperazine (2.0 eq) in CH₂Cl₂.

  • Slowly add a solution of (Boc)₂O (1.0 eq) in CH₂Cl₂ to the piperazine solution over 2-3 hours at room temperature.[1]

  • Stir the reaction mixture for 12-24 hours.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield 1-Boc-piperazine.

Protocol 2: Boc Deprotection using TFA

Materials:

  • N-Boc protected piperazine derivative

  • Dichloromethane (CH₂Cl₂)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the N-Boc protected piperazine derivative in CH₂Cl₂.

  • Cool the solution to 0 °C in an ice bath.

  • Add an excess of TFA to the solution.[1]

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract the deprotected piperazine.

Protocol 3: N-Cbz Protection of Piperazine

G cluster_1 N-Cbz Protection Workflow A 1. Dissolve piperazine in CH2Cl2/aq. Na2CO3 B 2. Cool to 0°C and add Cbz-Cl dropwise A->B C 3. Stir at 0°C for 1h, then rt for 3-4h B->C D 4. Aqueous workup and extraction C->D E 5. Purify product D->E

Caption: Experimental workflow for the N-Cbz protection of piperazine.

Materials:

  • Piperazine

  • Benzyl chloroformate (Cbz-Cl)

  • Dichloromethane (CH₂Cl₂)

  • Sodium carbonate (Na₂CO₃)

Procedure:

  • Dissolve piperazine (5.0 eq) in a biphasic system of CH₂Cl₂ and aqueous sodium carbonate.

  • Cool the mixture to 0 °C.

  • Slowly add Cbz-Cl (1.0 eq) dropwise with vigorous stirring.

  • Maintain the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

  • Perform an aqueous workup and extract the product with an organic solvent.

Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis

Materials:

  • N-Cbz protected piperazine derivative

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the N-Cbz protected piperazine derivative in MeOH.

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.

  • Place the reaction mixture under an atmosphere of H₂ (e.g., using a balloon).

  • Stir the mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Filter the mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate to obtain the deprotected piperazine.

Protocol 5: N-Fmoc Protection of Piperazine

Materials:

  • Piperazine

  • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Dioxane

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve piperazine (2.0 eq) in a mixture of dioxane and water.

  • Cool the solution to 0 °C.

  • Add Fmoc-Cl (1.0 eq) portion-wise, maintaining the pH between 8-9 with an aqueous solution of NaHCO₃.

  • Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Perform an aqueous workup and extract the product.

Protocol 6: Fmoc Deprotection using Piperidine

Materials:

  • N-Fmoc protected piperazine derivative

  • N,N-Dimethylformamide (DMF)

  • Piperidine

Procedure:

  • Dissolve the N-Fmoc protected piperazine derivative in anhydrous DMF.

  • Add piperidine to create a 20% (v/v) solution.[3]

  • Stir the reaction at room temperature for 30-60 minutes.

  • Remove the solvent and excess piperidine under high vacuum to yield the deprotected piperazine.

Conclusion

The selection of a protecting group for piperazine synthesis is a nuanced decision that hinges on the specific requirements of the synthetic route. The Boc group offers robustness and simplicity, the Cbz group provides excellent orthogonality through its mild hydrogenolysis cleavage, and the Fmoc group is the ideal choice for syntheses requiring orthogonality to acid-labile protecting groups. By carefully considering the comparative data and detailed protocols presented in this guide, researchers can devise more efficient and successful strategies for the synthesis of novel and complex piperazine-containing molecules.

References

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  • Synthesis method of N-Boc piperazine. Google Patents. CN108033931B.
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  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Available at: [Link]

  • Process for preparing N-benzyl piperazine. Google Patents. CN1634901A.
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  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. ResearchGate. Available at: [Link]

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  • Synthesis of symmetrical and unsymmetrical pyrazines. PubMed. Available at: [Link]

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  • Synthesis of unsymmetrical pyrazines based on α-diazo oxime ethers. PubMed. Available at: [Link]

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The Double-Edged Sword: A Comparative Guide to the Efficacy of Pyrimidine Derivatives Against S. aureus and P. aeruginosa

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against antimicrobial resistance, the scientific community is in a constant search for novel scaffolds that can outmaneuver the evolutionary prowess of pathogenic bacteria. Among the most formidable adversaries are Staphylococcus aureus, a versatile Gram-positive pathogen notorious for its methicillin-resistant strains (MRSA), and Pseudomonas aeruginosa, a notoriously resilient Gram-negative bacterium. This guide provides a comprehensive comparison of the efficacy of a promising class of heterocyclic compounds—pyrimidine derivatives—against these two clinically significant pathogens. We will delve into the experimental data, explore the underlying mechanisms of action, and provide detailed protocols for the evaluation of these compounds, offering a critical resource for researchers and drug development professionals.

The pyrimidine core, a fundamental building block of nucleic acids, offers a privileged scaffold for medicinal chemists.[1][2] Its inherent biocompatibility and the versatility of its substitution patterns allow for the fine-tuning of its biological activity.[1][3] This has led to the development of a diverse arsenal of pyrimidine derivatives with a wide spectrum of therapeutic applications, including potent antimicrobial agents.[4][5]

Comparative Efficacy: A Data-Driven Analysis

The true measure of an antimicrobial agent lies in its quantitative performance. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is a critical parameter in this assessment. The following tables summarize the MIC values of various classes of pyrimidine derivatives against S. aureus (including MRSA) and P. aeruginosa, compiled from recent studies.

Pyrazole-Clubbed Pyrimidine Derivatives

This class of compounds has demonstrated significant potential, particularly against MRSA. The fusion of a pyrazole ring to the pyrimidine core appears to be a fruitful strategy for enhancing antibacterial potency.

CompoundBacterial StrainMIC (µM)Reference CompoundMIC (µM)Reference
5c MRSA521Levofloxacin346[3]
5c P. aeruginosa2085Levofloxacin1384[3]
5a MRSA2081Levofloxacin346[3]
5b MRSA1007Levofloxacin346[3]

Table 1: MIC values of pyrazole-clubbed pyrimidine derivatives.

The data suggests that while these compounds are effective against MRSA, their efficacy against P. aeruginosa is comparatively lower, highlighting the challenge of developing broad-spectrum agents.[3] The isosteric replacement at the C-2 position of the pyrimidine ring significantly influences activity, with an amino group (as in compound 5c ) conferring the most potent anti-MRSA effect in this series.[3]

Thiazolo[1,2-a]pyrimidine Derivatives

The synthesis of novel functionalized pyrimidine derivatives, including bicyclic pyrazolo-thiazolo-pyrimidine compounds, has yielded molecules with significant antimicrobial activity.

CompoundBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
6 S. aureus25ChloramphenicolNot Specified[4]
6 P. aeruginosa150ChloramphenicolNot Specified[4]

Table 2: MIC values of a thiazolo[1,2-a]pyrimidine derivative.

Compound 6 , featuring a fluorophenyl and thione-pyrimidine scaffold, exhibited noteworthy activity against S. aureus.[4] However, its potency was considerably lower against P. aeruginosa, a common theme observed with many antimicrobial candidates due to the bacterium's formidable outer membrane barrier.[4]

1,2,4-Triazolo[1,5-a]pyrimidine Derivatives

This scaffold has emerged as a promising platform for the development of dual-target inhibitors.

CompoundBacterial StrainMIC (µM)Reference CompoundMIC (µM)Reference
9o S. aureusNot Specified (IZ=45mm)CiprofloxacinNot Specified (IZ=40mm)[6]
9o P. aeruginosaNot Specified (IZ=42mm)CiprofloxacinNot Specified (IZ=40mm)[6]
9d, 9n, 9p Various Bacteria16 - 102Ciprofloxacin10 - 90[6]

Table 3: Antimicrobial activity of 1,2,4-triazolo[1,5-a]pyrimidine derivatives.

Compound 9o , with methoxy and methyl substitutions on the phenyl rings, demonstrated excellent antibacterial activity against both Gram-positive and Gram-negative bacteria, even surpassing the reference drug ciprofloxacin in terms of inhibition zone (IZ).[6] This highlights the potential of this particular substitution pattern for broad-spectrum activity.[6]

Unraveling the Mechanisms of Action

The diverse chemical space of pyrimidine derivatives translates into a variety of mechanisms by which they exert their antimicrobial effects. Understanding these pathways is paramount for rational drug design and overcoming resistance.

Inhibition of Bacterial Cell Division: Targeting FtsZ in S. aureus

One of the most compelling targets for novel antibiotics is the bacterial cell division machinery, with the FtsZ protein at its core. FtsZ, a homolog of eukaryotic tubulin, polymerizes to form the Z-ring, a structure essential for bacterial cytokinesis.[7][8] Inhibition of FtsZ polymerization leads to filamentation and ultimately cell death.[8]

Several pyrimidine derivatives have been identified as potent inhibitors of FtsZ. For instance, the novel derivative DS01750413 has shown potent in vitro activity against MRSA clinical isolates with MIC values in the range of 0.5-1 mg/L.[9] This compound and its analogs represent a promising new class of antibiotics with a unique mechanism of action that could circumvent existing resistance pathways.[9]

FtsZ_Inhibition cluster_s_aureus Staphylococcus aureus Cell Pyrimidine_Derivative Pyrimidine Derivative FtsZ_Polymerization FtsZ Polymerization Pyrimidine_Derivative->FtsZ_Polymerization Inhibits FtsZ_Monomer FtsZ Monomers FtsZ_Monomer->FtsZ_Polymerization GTP GTP GTP->FtsZ_Polymerization Requires Z_Ring Z-Ring Formation FtsZ_Polymerization->Z_Ring Cell_Death Filamentation & Cell Death Cell_Division Cell Division Z_Ring->Cell_Division

Mechanism of FtsZ Inhibition by Pyrimidine Derivatives in S. aureus.

Disrupting Nucleotide Metabolism: Targeting the De Novo Pyrimidine Synthesis Pathway in MRSA

Another effective strategy is to starve the bacteria of essential building blocks. The de novo pyrimidine synthesis pathway is crucial for the production of nucleotides required for DNA and RNA synthesis. A pyrancoumarin derivative, LP4C, has been shown to inhibit the biofilm formation of MRSA by targeting this pathway.[10][11] Transcriptomic analysis revealed that LP4C downregulates the expression of key enzymes involved in this pathway, such as orotidine-5′-phosphate decarboxylase and aspartate carbamoyltransferase.[10]

Pyrimidine_Synthesis_Inhibition cluster_mrsa MRSA Cell Precursors Glutamine, ATP, Bicarbonate De_Novo_Pathway De Novo Pyrimidine Synthesis Pathway Precursors->De_Novo_Pathway UMP_UTP UMP & UTP De_Novo_Pathway->UMP_UTP DNA_RNA_Synthesis DNA & RNA Synthesis UMP_UTP->DNA_RNA_Synthesis Biofilm_Formation Biofilm Formation DNA_RNA_Synthesis->Biofilm_Formation LP4C LP4C (Pyrancoumarin Derivative) LP4C->De_Novo_Pathway Inhibits

Inhibition of the De Novo Pyrimidine Synthesis Pathway in MRSA by LP4C.

Quenching Communication: Pyrimidine Derivatives as Quorum Sensing Inhibitors in P. aeruginosa

P. aeruginosa employs a sophisticated cell-to-cell communication system known as quorum sensing (QS) to coordinate the expression of virulence factors and biofilm formation.[12][13] Disrupting this communication network represents an attractive anti-virulence strategy that may exert less selective pressure for the development of resistance.[12] Several pyrimidine derivatives have been identified as potent inhibitors of the P. aeruginosa QS systems, particularly the las and rhl systems, which rely on acyl-homoserine lactone (AHL) signal molecules.[14] By blocking the QS receptors, these compounds can effectively disarm the bacterium, rendering it less virulent.

Experimental Protocols: A Guide to In Vitro Efficacy Testing

The following protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are foundational for assessing the antimicrobial efficacy of novel pyrimidine derivatives. These methods are based on established Clinical and Laboratory Standards Institute (CLSI) guidelines.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Causality: This method is chosen for its efficiency in testing multiple compounds and concentrations simultaneously, providing a quantitative measure of the lowest concentration of a drug that inhibits microbial growth.

Self-Validation: The inclusion of positive and negative controls in each assay is critical for validating the results. A known effective antibiotic serves as the positive control, while a drug-free medium serves as the negative (growth) control.

Protocol:

  • Preparation of Pyrimidine Derivative Stock Solutions: Dissolve the pyrimidine derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of 96-Well Plates: Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.

  • Serial Dilutions: Add 100 µL of the stock solution of each pyrimidine derivative to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a bacterial suspension of the test organism (S. aureus or P. aeruginosa) in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate.

  • Controls:

    • Positive Control: A well containing a known effective antibiotic against the test strain.

    • Negative Control (Growth Control): A well containing only the bacterial inoculum in CAMHB.

    • Sterility Control: A well containing only sterile CAMHB.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the pyrimidine derivative at which there is no visible turbidity (growth) in the well.

MIC_Workflow Start Start Prepare_Stock Prepare Pyrimidine Derivative Stock Solution Start->Prepare_Stock Prepare_Plate Prepare 96-Well Plate with Broth Prepare_Stock->Prepare_Plate Serial_Dilute Perform 2-Fold Serial Dilutions Prepare_Plate->Serial_Dilute Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Serial_Dilute->Prepare_Inoculum Inoculate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate Add_Controls Add Positive, Negative, & Sterility Controls Inoculate->Add_Controls Incubate Incubate at 37°C for 18-24h Add_Controls->Incubate Read_MIC Read MIC (Lowest Concentration with No Growth) Incubate->Read_MIC End End Read_MIC->End

Workflow for MIC Determination by Broth Microdilution.

Determination of Minimum Bactericidal Concentration (MBC)

Causality: This assay is performed to determine whether an antimicrobial agent is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). This is a crucial distinction for the treatment of severe infections.

Self-Validation: The MBC is directly linked to the MIC results. A comparison between the number of colonies from the subcultured MIC well and the initial inoculum count validates the bactericidal effect.

Protocol:

  • Following MIC Determination: After determining the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

  • Subculturing: Aliquot a small volume (e.g., 10 µL) from each of these clear wells and plate it onto a sterile nutrient agar plate.

  • Incubation: Incubate the agar plates at 37°C for 24 hours.

  • Reading the MBC: The MBC is the lowest concentration of the pyrimidine derivative that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no or very few colonies on the agar plate).

Conclusion and Future Directions

Pyrimidine derivatives represent a highly versatile and promising scaffold for the development of novel antimicrobial agents against challenging pathogens like S. aureus and P. aeruginosa. The data presented in this guide highlights the significant progress made in this area, with several derivatives exhibiting potent activity, particularly against MRSA. The diverse mechanisms of action, from inhibiting essential cellular processes to disrupting bacterial communication, offer multiple avenues for therapeutic intervention.

However, the development of broad-spectrum agents that are equally effective against both Gram-positive and Gram-negative bacteria remains a significant hurdle. Future research should focus on structure-activity relationship (SAR) studies to optimize the pharmacokinetic and pharmacodynamic properties of these compounds, enhancing their ability to penetrate the outer membrane of Gram-negative bacteria like P. aeruginosa. Furthermore, exploring synergistic combinations of pyrimidine derivatives with existing antibiotics or other novel agents could be a powerful strategy to combat resistance and enhance therapeutic efficacy. The continued exploration of this remarkable chemical scaffold holds immense promise in our ongoing fight against infectious diseases.

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Benchmarking the performance of novel antipsychotic agents with a 1-(pyrimidin-2-yl)piperazine structure

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Benchmarking Novel Antipsychotics with a 1-(Pyrimidin-2-yl)piperazine Scaffold

Introduction: The Rationale for a New Generation of Antipsychotics

For decades, the 1-(pyrimidin-2-yl)piperazine moiety has been a cornerstone in the development of central nervous system (CNS) active agents. It is a key pharmacophore in several anxiolytic medications and is the principal active metabolite of buspirone, exhibiting its own distinct pharmacological profile.[1][2] Its structural versatility and proven interaction with key neurotransmitter systems make it a compelling scaffold for designing novel antipsychotic drugs.[3][4][5]

Current antipsychotic treatments, while effective for many, are often hampered by significant limitations. First-generation ("typical") agents are associated with a high risk of extrapyramidal symptoms (EPS), while second-generation ("atypical") drugs, though having a lower EPS risk, can cause metabolic side effects like weight gain and diabetes.[6][7] Furthermore, the negative and cognitive symptoms of schizophrenia remain particularly challenging to treat.[8][9] This guide provides a comprehensive framework for drug development professionals to rigorously benchmark the performance of new chemical entities (NCEs) built upon the 1-(pyrimidin-2-yl)piperazine structure, with the goal of identifying candidates with superior efficacy and a more favorable side-effect profile.

The Mechanistic Landscape: Beyond Simple Dopamine Blockade

The therapeutic promise of 1-(pyrimidin-2-yl)piperazine derivatives lies in their potential for multi-receptor modulation, a hallmark of modern atypical antipsychotics.[10] Unlike typical antipsychotics that primarily act as potent dopamine D2 receptor antagonists, these novel agents are often designed to have a more complex receptor interaction profile.[11]

The prevailing hypothesis for an "atypical" profile involves a stronger antagonism of serotonin 5-HT2A receptors relative to dopamine D2 receptors.[9][11] This dual action is believed to mitigate the risk of EPS and potentially improve efficacy against negative symptoms by enhancing dopamine release in cortical brain regions.[11] Furthermore, many compounds in this class show significant affinity for other receptors, including 5-HT1A (often as partial agonists, contributing to anxiolytic and antidepressant effects), α-adrenergic, and histaminergic receptors, each adding a layer of complexity and potential therapeutic benefit.[2][12][13]

The diagram below illustrates the key signaling pathways targeted by these agents. A successful candidate will ideally balance these interactions to achieve antipsychotic efficacy while minimizing off-target effects.

Antipsychotic_Signaling_Pathways cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_agent DA_pre Dopamine D2_R D2 Receptor DA_pre->D2_R Activates HT_pre Serotonin HT2A_R 5-HT2A Receptor HT_pre->HT2A_R Activates HT1A_R 5-HT1A Receptor HT_pre->HT1A_R Activates Therapeutic Effect\n(Reduces Positive Symptoms) Therapeutic Effect (Reduces Positive Symptoms) D2_R->Therapeutic Effect\n(Reduces Positive Symptoms) Side Effect\n(EPS) Side Effect (EPS) D2_R->Side Effect\n(EPS) Counteracts EPS\n(Modulates DA release) Counteracts EPS (Modulates DA release) HT2A_R->Counteracts EPS\n(Modulates DA release) Anxiolytic/\nAntidepressant Effect Anxiolytic/ Antidepressant Effect HT1A_R->Anxiolytic/\nAntidepressant Effect Agent Novel Agent (1-(pyrimidin-2-yl)piperazine) Agent->D2_R Antagonizes Agent->HT2A_R Potently Antagonizes Agent->HT1A_R Partial Agonist

Caption: Putative mechanism of novel antipsychotics targeting multiple neurotransmitter receptors.

A Multi-Tiered Benchmarking Workflow

A systematic, multi-tiered approach is essential for efficiently evaluating NCEs. This workflow ensures that only the most promising candidates, with a well-defined in vitro profile, advance to more resource-intensive in vivo testing.

Benchmarking_Workflow Tier1 Tier 1: In Vitro Profiling (Receptor Binding & Functional Assays) Decision1 Favorable Profile? (e.g., High 5-HT2A/D2 Ratio) Tier1->Decision1 Tier2 Tier 2: In Vivo Behavioral Screening (Efficacy & Side Effect Models) Decision2 Good Therapeutic Index? Tier2->Decision2 Tier3 Tier 3: Advanced Characterization (PK/PD, Cognition, Toxicology) Decision1->Tier2 Yes Stop Stop Decision1->Stop No Decision2->Tier3 Yes Decision2->Stop No

Caption: A logical workflow for the evaluation of novel antipsychotic candidates.

Tier 1: In Vitro Pharmacological Profiling

Objective: To quantitatively define the interaction of the NCE with a panel of CNS receptors and determine its functional activity. This initial screen is critical for establishing a preliminary structure-activity relationship (SAR).

Key Experiment: Radioligand Binding Assays

These assays measure the affinity of a compound for a specific receptor by assessing its ability to compete with a known radioactively labeled ligand. The result is typically expressed as an IC50 (the concentration of drug that inhibits 50% of specific binding) or a Ki (inhibitory constant), with lower values indicating higher affinity.

Data Presentation: Comparative Receptor Binding Profile

The table below presents hypothetical data for two novel compounds (NPD-A and NPD-B) against established antipsychotics. A promising "atypical" profile, as seen in NPD-A, is characterized by a high affinity for the 5-HT2A receptor and a comparatively lower (but still relevant) affinity for the D2 receptor.

CompoundD₂ (Ki, nM)5-HT₂ₐ (Ki, nM)5-HT₁ₐ (Ki, nM)α₁-adrenergic (Ki, nM)H₁ (Ki, nM)Atypicality Index (Ki D₂ / Ki 5-HT₂ₐ)
Haloperidol (Typical)1.250>100018>10000.02
Olanzapine (Atypical)1142321972.75
Clozapine (Atypical)125150762.40
NPD-A (Novel) 15 1.5 50 45 150 10.0
NPD-B (Novel) 2 40 >1000 10 >1000 0.05

Note: Data for reference compounds are representative values from published literature.[8][10]

Experimental Protocol: Dopamine D₂ Receptor Binding Assay

This protocol describes a standard competitive binding assay using cell membranes expressing the human D₂ receptor.

  • Preparation of Materials:

    • Cell Membranes: Use commercially available or in-house prepared membranes from CHO or HEK293 cells stably expressing the human D₂ receptor. Thaw on ice immediately before use.

    • Radioligand: [³H]-Spiperone or [³H]-Raclopride (specific activity ~70-90 Ci/mmol). Prepare working solutions in assay buffer.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Test Compounds: Prepare a 10 mM stock solution of the NCE in DMSO. Create a series of dilutions in assay buffer to achieve final concentrations ranging from 0.1 nM to 10 µM.

    • Non-specific Binding Control: A high concentration of a known D₂ antagonist (e.g., 10 µM Haloperidol or unlabeled Spiperone).

  • Assay Procedure:

    • Set up assay tubes (e.g., in a 96-well plate format) for total binding, non-specific binding, and each concentration of the test compound.

    • To each well, add 50 µL of assay buffer (for total binding), 50 µL of non-specific control, or 50 µL of the test compound dilution.

    • Add 50 µL of the radioligand solution (final concentration ~0.2-0.5 nM).

    • Initiate the binding reaction by adding 100 µL of the cell membrane suspension (containing ~10-20 µg of protein).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Termination and Measurement:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters rapidly three times with 3 mL of ice-cold assay buffer to remove unbound radioactivity.

    • Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

    • Quantify the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 2: In Vivo Behavioral Benchmarking

Objective: To evaluate the NCE's antipsychotic-like efficacy and its propensity to cause EPS in established rodent models. The key to identifying a superior candidate is a large separation between the effective dose for antipsychotic activity and the dose that induces side effects.

Key Experiments:
  • Efficacy Model - Amphetamine-Induced Hyperlocomotion: Psychostimulants like d-amphetamine increase locomotor activity by enhancing mesolimbic dopamine transmission.[14] This hyperactivity is considered a model for the positive symptoms of psychosis, and its attenuation by a test compound is predictive of antipsychotic efficacy.[15][16]

  • Side Effect Model - Catalepsy Test: Catalepsy, a state of motor immobility and failure to correct an externally imposed posture, is a robust predictor of EPS liability in humans.[17] Atypical antipsychotics are characterized by their ability to produce antipsychotic-like effects at doses that do not induce catalepsy.[12]

Data Presentation: Comparative In Vivo Profile and Therapeutic Index

The therapeutic index (TI), calculated as the ratio of the dose causing side effects (ED₅₀ for catalepsy) to the dose producing the therapeutic effect (ED₅₀ for inhibiting hyperlocomotion), is a critical metric. A higher TI indicates a safer drug.

CompoundInhibition of Hyperlocomotion (ED₅₀, mg/kg)Catalepsy Induction (ED₅₀, mg/kg)Therapeutic Index (Catalepsy ED₅₀ / Efficacy ED₅₀)
Haloperidol (Typical)0.10.88
Olanzapine (Atypical)1.5>40>26.7
Clozapine (Atypical)5.0>100>20
NPD-A (Novel) 2.0 >50 >25
NPD-B (Novel) 0.5 1.5 3

Note: Data for reference compounds are representative values from published literature.[12]

Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Rats
  • Animals and Habituation:

    • Use adult male Sprague-Dawley or Wistar rats (250-300g). House them in a controlled environment (12:12 light/dark cycle, 22±2°C) with ad libitum access to food and water.

    • On the day of testing, allow animals to habituate to the testing room for at least 60 minutes.

    • Place each rat individually into an open-field activity chamber (e.g., a 40x40 cm box equipped with infrared beams to automatically track movement). Allow them to habituate to the chamber for 30-60 minutes until baseline activity stabilizes.

  • Drug Administration:

    • Divide animals into groups (n=8-10 per group): Vehicle control, Amphetamine + Vehicle, and Amphetamine + various doses of the NCE.

    • Administer the test compound (NPD) or its vehicle (e.g., saline with 0.5% Tween 80) via the intended clinical route (e.g., oral gavage (p.o.) or intraperitoneal injection (i.p.)). The timing should be based on the compound's expected Tₘₐₓ (e.g., 60 minutes pre-amphetamine for p.o.).

  • Induction of Hyperlocomotion:

    • Administer d-amphetamine sulfate (e.g., 1.5 mg/kg, i.p.) or saline to the appropriate groups.

    • Immediately return the animals to their respective activity chambers.

  • Data Acquisition and Analysis:

    • Record locomotor activity (e.g., total distance traveled, number of beam breaks) continuously for 90-120 minutes post-amphetamine injection.

    • Analyze the data in time bins (e.g., 10-minute intervals) and as a cumulative total.

    • Compare the locomotor activity of the NCE-treated groups to the Amphetamine + Vehicle group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

    • Calculate the dose that produces a 50% inhibition of the amphetamine-induced hyperactivity (ED₅₀) using dose-response analysis.

Conclusion: Defining a Promising Candidate

The systematic benchmarking of novel antipsychotic agents with a 1-(pyrimidin-2-yl)piperazine structure allows for a data-driven approach to drug discovery. A promising candidate emerging from this workflow would exhibit the following characteristics:

  • In Vitro: A high "Atypicality Index," with potent 5-HT₂ₐ receptor antagonism and moderate D₂ receptor affinity. Additional interactions, such as partial agonism at 5-HT₁ₐ receptors, may add further value.

  • In Vivo: A high Therapeutic Index, demonstrating a clear separation between the doses required for antipsychotic-like efficacy and those that induce extrapyramidal side effects.

By adhering to this rigorous, multi-tiered evaluation process, researchers can more effectively identify and advance NCEs that have the potential to become safer and more broadly effective treatments for schizophrenia and other psychotic disorders.

References

  • Meltzer, H. Y. (1992). The mechanism of action of novel antipsychotic drugs. Schizophrenia Bulletin, 17(2), 263-287. Available at: [Link]

  • Slideshare. (n.d.). Pharmacological screening of Anti-psychotic agents. Available at: [Link]

  • ACNP. (n.d.). ANIMAL MODELS RELEVANT TO SCHIZOPHRENIA DISORDERS. Available at: [Link]

  • Kocahan, S., & Doğan, Z. (2017). Animal Models of Psychosis in Alzheimer Disease. Journal of Alzheimer's Disease, 55(1), 1-16. Available at: [Link]

  • ResearchGate. (2016). (PDF) BEHAVIORAL MODELS OF PSYCHOSISA. Available at: [Link]

  • MDPI. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Available at: [Link]

  • ResearchGate. (n.d.). Structure‐activity relationship of antipsychotic piperazine derivatives. Available at: [Link]

  • Frontiers. (2022). Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention. Available at: [Link]

  • Wesołowska, A. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. International Journal of Molecular Sciences, 21(3), 786. Available at: [Link]

  • MDPI. (2023). Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds. Available at: [Link]

  • Bentham Science. (2017). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Available at: [Link]

  • Gajski, G., Gerić, M., & Garaj-Vrhovac, V. (2014). Evaluation of the in vitro cytogenotoxicity profile of antipsychotic drug haloperidol using human peripheral blood lymphocytes. Environmental and Molecular Mutagenesis, 55(8), 669-677. Available at: [Link]

  • Chilmonczyk, Z., Bogdal, M., Mazgajska, M., Cybulski, J., & Lewandowska, U. (1996). Structure-activity relationship in a series of new 1-(2-pyrimidinyl)piperazine derivatives with hypnotic activity. Polish journal of pharmacology, 48(4), 431–440. Available at: [Link]

  • Bymaster, F. P., Calligaro, D. O., Falcone, J. F., Marsh, R. D., Moore, N. A., Tye, N. C., Seeman, P., & Wong, D. T. (1997). In Vitro and In Vivo Biochemistry of Olanzapine: A Novel, Atypical Antipsychotic Drug. The Journal of Clinical Psychiatry, 58 Suppl 10, 28-36. Available at: [Link]

  • Meltzer, H. Y. (1991). The mechanism of action of novel antipsychotic drugs. Schizophrenia bulletin, 17(2), 263–287. Available at: [Link]

  • Clarke, W., & Fitzgerald, R. L. (2021). Multi-Site Evaluation of Immunoassays for Antipsychotic Drug Measurement in Clinical Samples. The journal of applied laboratory medicine, 6(6), 1599–1611. Available at: [Link]

  • Grome, J. J., & McCulloch, A. J. (1993). Comparison of the Effect of Buspirone and 1-(2-pyrimidinyl)-piperazine on Cerebral Glucose Utilization in the Rat. European Journal of Pharmacology, 230(1), 41-46. Available at: [Link]

  • ResearchGate. (n.d.). Antipsychotics: experimental testing, drug and measured performance parameters. Available at: [Link]

  • Asif, M. (2017). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. CNS & Neurological Disorders - Drug Targets, 16(7), 784-797. Available at: [Link]

  • ResearchGate. (2018). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Available at: [Link]

  • Kaya, B., Yurttaş, L., Sağlik, B. N., Levent, S., Özkay, Y., & Kaplancikli, Z. A. (2018). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Journal of enzyme inhibition and medicinal chemistry, 33(1), 934–942. Available at: [Link]

  • Wikipedia. (n.d.). Pyrimidinylpiperazine. Available at: [Link]

  • Almehmadi, M., Allahyani, M., Alsaiari, A. A., Asif, M., & Kumar, S. (2025). Neuropharmacological Potential of Different Piperazine Analogs: A Recent Prospective. Mini-Reviews in Organic Chemistry, 22(1), 65-84. Available at: [Link]

  • Fasipe, B. (2018). Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders. International Journal of Molecular Sciences, 19(12), 3848. Available at: [Link]

  • Semantic Scholar. (n.d.). The mechanism of action of novel antipsychotic drugs. Available at: [Link]

  • Moore, N. A., Tye, N. C., Axton, M. S., & Risius, F. C. (1992). The behavioral pharmacology of olanzapine, a novel "atypical" antipsychotic agent. The Journal of pharmacology and experimental therapeutics, 262(2), 545–551. Available at: [Link]

  • National Institute for Health and Care Research. (2013). Comparative efficacy and tolerability of 15 antipsychotic drugs in schizophrenia: a multiple-treatments meta-analysis. Available at: [Link]

  • Goswami, C., Newlands, R., MacDonald, J., Fleming, G., Brown, E., Bennie, M., & Akram, G. (2025). Study protocol for optimising antipsychotic prescribing among hospitalised patients in the acute care setting in Scotland: a national retrospective cohort study. BMJ open, 15(12), e098927. Available at: [Link]

  • Shireen, E. (2016). Experimental treatment of antipsychotic-induced movement disorders. Neuropsychiatric Disease and Treatment, 12, 1939-1947. Available at: [Link]

  • Hiemke, C., et al. (2020). Blood Levels to Optimize Antipsychotic Treatment in Clinical Practice: A Joint Consensus Statement of the American Society of Clinical Psychopharmacology and the Therapeutic Drug Monitoring Task Force of the Arbeitsgemeinschaft für Neuropsychopharmakologie und Pharmakopsychiatrie. The Journal of Clinical Psychiatry, 81(3). Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds is paramount, extending from initial handling to final disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate, a heterocyclic compound often utilized in medicinal chemistry. By integrating established safety protocols with the known characteristics of its structural motifs—piperazine, pyrimidine, and the tert-butoxycarbonyl (Boc) protecting group—this document aims to be an essential resource for ensuring laboratory safety and environmental stewardship.

Hazard Profile and Risk Assessment

  • Piperazine Moiety: Piperazine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2][3] They may also cause allergic skin reactions and are harmful if swallowed.[1][4]

  • Pyrimidine Moiety: Pyrimidine-containing compounds can be biologically active and may present toxicological concerns. Their metabolic pathways can vary, but proper containment is crucial to prevent environmental release.[5]

  • tert-Butoxycarbonyl (Boc) Group: The Boc group is an acid-labile protecting group.[6][7][] While generally stable under neutral and basic conditions, it can decompose under acidic conditions to release isobutylene and carbon dioxide.[] Incompatible materials for similar compounds include strong acids/alkalis and strong oxidizing/reducing agents.[9]

Based on this analysis, this compound should be handled as a hazardous substance with the potential for skin and eye irritation, and possible harm if ingested.[10]

Table 1: Hazard Identification and Personal Protective Equipment (PPE)

Hazard Classification (Anticipated)GHS Pictograms (Anticipated)Required Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)Safety goggles/glasses, chemical-resistant gloves (e.g., nitrile), lab coat.[1][10]
Skin Corrosion/Irritation (Category 2)GHS07 (Exclamation Mark)Safety goggles/glasses, chemical-resistant gloves (e.g., nitrile), lab coat.[10]
Serious Eye Damage/Eye Irritation (Category 2A)GHS07 (Exclamation Mark)Safety goggles/glasses with side-shields or face shield.[9]
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)GHS07 (Exclamation Mark)Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols may be generated, use a certified respirator.[1][10][11]

Pre-Disposal and Handling Protocols

Proper disposal begins with safe handling and storage. Adherence to a comprehensive Chemical Hygiene Plan, as mandated by OSHA (29 CFR 1910.1450), is essential for protecting laboratory workers.[11][12][13]

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, ideally within a certified chemical fume hood to minimize inhalation exposure.[10][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10][15]

  • Storage: Store the compound in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong acids and oxidizing agents.[1][2]

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with local, state, and federal regulations.[1] It is classified as hazardous chemical waste.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous reactions.

  • Solid Waste: Place any solid residue of the compound, along with contaminated consumables (e.g., weighing paper, pipette tips, gloves), into a designated, clearly labeled hazardous waste container.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with incompatible waste streams like strong acids or bases.[16][17]

Diagram 1: Waste Disposal Decision Workflow

cluster_0 Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Containerization cluster_3 Storage & Disposal A This compound Waste B Solid Waste (e.g., contaminated consumables) A->B Solid C Liquid Waste (e.g., solutions) A->C Liquid D Labeled Hazardous Solid Waste Container B->D E Labeled Hazardous Liquid Waste Container C->E F Store in Satellite Accumulation Area (SAA) D->F E->F G Transfer to Central Accumulation Area (CAA) F->G H Licensed Hazardous Waste Vendor Disposal G->H

Sources

Navigating the Safe Handling of tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are paramount to discovery. Among these, tert-Butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate stands as a significant building block. Ensuring the safe handling of this and similar compounds is not merely a procedural formality but a cornerstone of scientific integrity and laboratory efficiency. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions.

Presumed Hazard Profile

Based on analogous compounds, this compound should be handled as a compound that is potentially:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation. [1]

  • May cause respiratory irritation. [1]

These potential hazards dictate the stringent personal protective equipment (PPE) and handling protocols detailed below.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound, with a rationale rooted in the compound's presumed chemical properties.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or tightly fitting safety goggles.[2] A face shield may be required for bulk operations or when there is a risk of splashing.The pyrimidine and piperazine rings, common in pharmacologically active agents, can cause significant eye irritation.[1][3] Side shields are critical to protect against airborne particles and splashes from the periphery.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[4]Direct skin contact with piperazine derivatives can lead to irritation.[1] Gloves must be inspected before use and disposed of properly after handling.[4]
Body Protection A standard laboratory coat.[5] For larger quantities, a chemical-resistant apron may be advisable.This prevents contamination of personal clothing and minimizes skin exposure to any spills or airborne dust.
Respiratory Protection To be used in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator for dusts should be worn.[6]Inhalation of fine powders of heterocyclic compounds can lead to respiratory tract irritation.[1] Engineering controls, such as a fume hood, are the preferred method of exposure mitigation.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a systematic workflow is crucial for minimizing risk. The following protocol outlines the key steps for the safe handling of this compound.

1. Pre-Handling Preparation:

  • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
  • Verify that an eyewash station and safety shower are readily accessible.[7]
  • Assemble all necessary equipment and reagents before introducing the compound.
  • Don the appropriate PPE as detailed in the table above.

2. Handling the Compound:

  • Handle in a well-ventilated place.[2][8]
  • Avoid the formation of dust and aerosols.[2][8]
  • If transferring the solid, use a spatula and weigh it out on a tared weigh boat within the fume hood.
  • Keep the container tightly closed when not in use.[8]
  • Avoid contact with skin and eyes.[2][8]

3. Post-Handling Procedures:

  • Clean the work area thoroughly after use.
  • Wash hands and any exposed skin with soap and water after handling is complete.[5]
  • Contaminated clothing should be removed and laundered separately before reuse.[5]

Visualizing the PPE Workflow

To further clarify the decision-making process for PPE selection and use, the following workflow diagram is provided.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase assess_task Assess Task: - Quantity of compound - Potential for dust/splash gather_ppe Gather Required PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat - Respirator (if needed) assess_task->gather_ppe inspect_ppe Inspect PPE for damage gather_ppe->inspect_ppe don_ppe Don PPE Correctly inspect_ppe->don_ppe handle_compound Handle Compound in Fume Hood don_ppe->handle_compound monitor_ppe Monitor PPE for contamination/damage handle_compound->monitor_ppe doff_ppe Doff PPE Correctly (Gloves last) monitor_ppe->doff_ppe dispose_ppe Dispose of Single-Use PPE in appropriate waste doff_ppe->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands

Caption: A workflow for the selection, use, and disposal of Personal Protective Equipment.

Disposal Plan: Ensuring Environmental and Personal Safety

The responsible disposal of chemical waste is as critical as its safe handling.

1. Waste Segregation:

  • All solid waste contaminated with this compound, including gloves, weigh boats, and paper towels, should be placed in a dedicated, labeled hazardous waste container.
  • Unused or excess compound must also be treated as hazardous waste.

2. Disposal Procedure:

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
  • Do not discharge to sewer systems.[3]
  • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning where possible. Alternatively, puncture the packaging to render it unusable.

Spillage Response

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your supervisor.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[6]

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container. Avoid generating dust.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][8]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[3][8]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3][8]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3][8]

By integrating these safety protocols into your laboratory's standard operating procedures, you can foster a culture of safety and ensure the well-being of all personnel while advancing your critical research goals.

References

  • PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Retrieved from [Link]

  • Thermo Fisher Scientific. (2012, February 13).
  • LGC Standards. (2021, August 31). SAFETY DATA SHEET TRC-B662002 - N-Boc-piperazine-d8.
  • Thermo Fisher Scientific. (2011, December 15). 1-(2-Pyrimidyl)
  • Kuster, E. (1952). [Destruction of heterocyclic nitrogen compounds by different soil microorganisms]. Zentralblatt fur Bakteriologie, Parasitenkunde, Infektionskrankheiten und Hygiene. Abteilung 1: Originale, 158(3-5), 350–357.
  • Csenyi, Z., & Keglevich, G. (2023).
  • PubChem. (n.d.). tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate. Retrieved from [Link]

  • Santacesaria, E., Di Serio, M., Tesser, R., & Velotti, R. (2005). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.
  • Parshikov, I. A. (2015). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. Applied microbiology and biotechnology, 99(20), 8393–8407.
  • Sharma, S., & Singh, P. (2015). Exploration of heterocyclic compounds from bio waste sugars: a Review. Trade Science Inc.-An Indian Journal, 11(10), 373-380.
  • DC Fine Chemicals. (n.d.). N-Boc-piperazine. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.